Benzydamine N-Oxide Hydrochloride
Description
BenchChem offers high-quality Benzydamine N-Oxide Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzydamine N-Oxide Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
39860-94-1 |
|---|---|
Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChI Key |
QOKDKSJKRKBVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl |
Origin of Product |
United States |
Foundational & Exploratory
Benzydamine N-Oxide Hydrochloride: Chemical Profile, Synthesis, and Impurity Characterization
[1]
Executive Summary
Benzydamine N-Oxide Hydrochloride (CAS: 39860-94-1) is the hydrochloride salt of the N-oxide derivative of benzydamine, a locally acting non-steroidal anti-inflammatory drug (NSAID).[1][2] In drug development, it occupies a dual status:
-
Primary Metabolite: It is a major Phase I metabolite formed via Flavin-containing Monooxygenases (FMOs).[1]
-
Specified Impurity: It acts as an oxidative degradation product that must be monitored during stability testing of benzydamine formulations.[1]
This guide details the structural integrity, synthetic pathways, and analytical protocols required for the identification and quantification of this compound.
Chemical Identity & Structure
Benzydamine N-Oxide differs from the parent molecule by the oxidation of the tertiary dimethylamine nitrogen.[1] This modification significantly alters the electronic environment and basicity of the molecule.
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide hydrochloride |
| CAS Number (HCl Salt) | 39860-94-1 |
| CAS Number (Free Base) | 36504-71-9 |
| Molecular Formula | C₁₉H₂₃N₃O₂[1][3][4][5][6][7] · HCl |
| Molecular Weight | 361.87 g/mol (Salt); 325.41 g/mol (Base) |
| SMILES | C([O-])CCCOC1=NN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Structural Analysis
The core structure retains the indazole ring system and the benzyl side chain of benzydamine. The critical structural feature is the N-oxide moiety (
-
Bonding: The nitrogen atom is
hybridized and bonded to four substituents (two methyls, one propyl chain, and one oxygen), creating a formal positive charge on the nitrogen and a negative charge on the oxygen. -
Salt Formation: In the hydrochloride form, the proton typically associates with the negative oxygen of the N-oxide dipole (
), or stabilizes the complex lattice, depending on the solid-state arrangement.[1]
Physicochemical Properties[1][5][6]
The introduction of the N-oxide group introduces high polarity, altering solubility and pKa compared to the parent benzydamine.[1]
Solubility Profile
-
Water: Highly soluble (due to ionic salt character and polar N-oxide bond).[1]
-
Non-polar solvents (Hexane/Toluene): Insoluble.[1]
-
Implication: Reverse-phase HPLC (RP-HPLC) is the preferred analytical technique, as the N-oxide elutes earlier (lower retention time) than the parent benzydamine due to increased polarity.[1]
Acidity and Basicity (pKa)[1]
-
Benzydamine (Parent): Weak base, pKa
9.25.[1] -
Benzydamine N-Oxide: Significantly weaker base.[1][10] N-oxides typically exhibit pKa values in the range of 4.0 – 5.0 (protonation occurs at the oxygen atom:
).[1] -
Experimental Note: This drastic shift in pKa allows for separation via pH-dependent extraction or ion-exchange chromatography.[1]
Synthesis and Formation Pathways[6][7][9]
Benzydamine N-Oxide is formed through direct oxidation.[1] This can occur biologically (metabolism) or chemically (synthesis/degradation).[1]
Biological Pathway (Metabolism)
In vivo, benzydamine undergoes extensive metabolism. The N-oxidation is primarily catalyzed by Flavin-containing Monooxygenases (FMOs) rather than the Cytochrome P450 system.[1] This is a common clearance pathway for tertiary amines.
Chemical Synthesis (Laboratory Scale)
For the production of reference standards, Benzydamine N-Oxide is synthesized by treating Benzydamine with a peracid.[1]
-
Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (
).[1][5] -
Solvent: Dichloromethane (DCM) or Methanol.[1]
-
Conditions: 0°C to Room Temperature.
-
Purification: The N-oxide is often isolated as a salt (HCl or Maleate) to improve stability and crystallinity.[1]
Visualization of Pathways
The following diagram illustrates the parallel formation of the N-oxide via biological metabolism and chemical synthesis.
Figure 1: Formation pathways of Benzydamine N-Oxide showing metabolic, synthetic, and degradation routes.[1][5]
Analytical Characterization & Protocols
Accurate detection of Benzydamine N-Oxide is essential for impurity profiling in pharmaceutical formulations.[1]
HPLC-UV Method
The N-oxide absorbs UV light similarly to the parent compound due to the intact indazole chromophore.[1]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH ~3.0) : Acetonitrile (Gradient elution).[1]
-
Detection Wavelength: 306-310 nm.[1]
-
Elution Order: Benzydamine N-Oxide elutes before Benzydamine due to higher polarity.[1]
Mass Spectrometry (LC-MS)
LC-MS is used for structural confirmation.[1]
-
Ionization: Electrospray Ionization (ESI), Positive mode.[1]
-
Parent Ion:
observed at m/z 326.2 (Free base mass + H).[1] -
Fragmentation Pattern: A characteristic loss of oxygen (M - 16) or loss of the hydroxylamine group is often observed in MS/MS spectra, distinguishing it from other impurities.[1]
Protocol: Preparation of Reference Stock Solution
-
Weighing: Accurately weigh 10.0 mg of Benzydamine N-Oxide Hydrochloride.
-
Dissolution: Dissolve in 10 mL of Methanol (HPLC grade).
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Store at -20°C. Stable for 1 month. Note: N-oxides can be thermally unstable; avoid heating above 40°C during preparation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65465, Benzydamine N-oxide.[1] Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[1][11][12][13][14] Eur.). Benzydamine Hydrochloride Monograph.[1][11][13] (Consult current edition for specific impurity limits).
-
Santi, A. et al. Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver.[1] Xenobiotica.
-
Kawaji, A. et al. Flavin-containing monooxygenase mediated metabolism of benzydamine.[1]
Sources
- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzydamine N-Oxide Hydrochloride - CAS - 39860-94-1 | Axios Research [axios-research.com]
- 3. Benzydamine N-oxide | C19H23N3O2 | CID 65465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN105884687A - Preparation method of 5-benzyl benzydamine - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. allmpus.com [allmpus.com]
- 10. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
- 11. pcokey.com.tw [pcokey.com.tw]
- 12. 142332.bj.cn.hg.customer.hi2000.com [142332.bj.cn.hg.customer.hi2000.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
Synthesis and characterization of Benzydamine N-Oxide Hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Benzydamine N-Oxide Hydrochloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of Benzydamine N-Oxide Hydrochloride. Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), is metabolized in vivo primarily through N-oxidation to form Benzydamine N-oxide, its major metabolite.[1][2][3] The availability of this metabolite as a pure reference standard is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in pharmaceutical quality control.[4][5][6][7] This document details a robust synthetic route commencing from Benzydamine, its conversion to the corresponding N-oxide, and subsequent formation of the stable hydrochloride salt. We further delineate a multi-technique analytical workflow to ensure the unequivocal structural confirmation and purity assessment of the final compound, aligning with stringent regulatory expectations.[8][9]
Introduction: The Scientific Rationale
Benzydamine is a widely used NSAID with local anesthetic and analgesic properties, primarily for treating inflammatory conditions of the mouth and throat.[2][10] In biological systems, it undergoes extensive metabolism, with N-oxidation being the principal pathway, catalyzed largely by flavin-containing monooxygenase 3 (FMO3).[1][6][11] The resulting metabolite, Benzydamine N-oxide, is the predominant form found in plasma and urine.[1]
Therefore, a reliable synthesis of high-purity Benzydamine N-oxide and its stable salt form serves three critical functions in drug development:
-
Metabolite Identification: As a certified reference standard to identify and quantify the metabolite in biological matrices during preclinical and clinical trials.[3][12]
-
Pharmacokinetic (PK) Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) profile of Benzydamine.
-
Impurity Profiling: To serve as a potential impurity standard for ensuring the quality and safety of the Benzydamine active pharmaceutical ingredient (API).[4][7]
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, reflecting a synthesis approach grounded in practical laboratory experience.
Synthetic Pathway and Protocols
The overall synthetic strategy involves a two-step process: the direct oxidation of the tertiary amine in Benzydamine to its N-oxide, followed by the conversion of the N-oxide free base into its hydrochloride salt for enhanced stability and handling.
Caption: High-level overview of the two-step synthesis.
Step 1: Synthesis of Benzydamine N-Oxide
Principle: The N-oxidation of a tertiary amine is a classic transformation in organic synthesis.[13][14] Among various oxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for this step. Its selection is based on its high efficiency, selectivity for nucleophilic nitrogen atoms, and mild reaction conditions, which prevent over-oxidation or degradation of the starting material.[14][15][16] The reaction is typically performed in a non-polar aprotic solvent like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) to facilitate product isolation and minimize side reactions.[16]
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzydamine (1.0 eq) in ethyl acetate (10 mL per gram of Benzydamine). Stir at room temperature until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is a critical step to control the exothermicity of the oxidation reaction and improve selectivity.
-
Reagent Addition: Slowly add a solution of m-CPBA (approx. 77% purity, 1.2 eq) in ethyl acetate portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the mixture again to 0-5 °C. The byproduct, meta-chlorobenzoic acid, will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude Benzydamine N-oxide, typically as a viscous oil or off-white solid.
-
Purification (if necessary): If HPLC analysis indicates impurities, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Preparation of Benzydamine N-Oxide Hydrochloride
Principle: Converting the N-oxide free base to its hydrochloride salt is essential for obtaining a stable, crystalline, and easily handleable solid.[17] This is achieved by reacting the N-oxide with hydrochloric acid in an anhydrous organic solvent, leading to the precipitation of the salt.[18]
Experimental Protocol:
-
Dissolution: Dissolve the purified Benzydamine N-oxide (1.0 eq) in anhydrous isopropanol or diethyl ether (15-20 mL per gram of N-oxide).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in isopropanol (commercially available) or bubble anhydrous HCl gas through the solution until the pH becomes acidic (test with moist pH paper).
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual solvent and impurities. Dry the product under vacuum at 40-50 °C to a constant weight.
Comprehensive Characterization Workflow
A self-validating analytical workflow is paramount to confirm the identity, structure, and purity of the synthesized Benzydamine N-Oxide Hydrochloride. Each technique provides a unique piece of information that, when combined, offers an unambiguous characterization of the molecule.
Caption: Integrated workflow for analytical validation.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound and quantify any process-related impurities or residual starting material. HPLC is a cornerstone of pharmaceutical analysis for its high resolution and sensitivity.[4][5]
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Detection: UV detection at 307 nm, which is a characteristic maximum for the benzydamine chromophore.[19]
-
Acceptance Criterion: Purity should be ≥99.5% (area normalization).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the target compound. This technique provides definitive evidence of the N-oxidation by detecting the mass increase of 16 amu (one oxygen atom) compared to the parent drug.[5][20]
-
Expected Result: For Benzydamine N-oxide (C₁₉H₂₃N₃O₂), the molecular weight is 325.40 g/mol .[21] In positive ion electrospray ionization (ESI+) mode, the expected protonated molecule [M+H]⁺ will be observed at m/z 326.4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unequivocal structural confirmation by mapping the carbon-hydrogen framework.
-
¹H NMR: The most significant change upon N-oxidation is the diastereotopic nature and downfield shift of the protons on the carbons alpha to the N-oxide group (the N-methyl groups and the N-CH₂ protons). These signals will appear at a lower field compared to Benzydamine due to the deshielding effect of the electronegative N-O bond.
-
¹³C NMR: Similarly, the carbon signals for the N-methyl and N-CH₂ groups will be shifted downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups present in the molecule.
-
Expected Result: The spectrum will show all characteristic bands for the benzydamine core structure. Critically, it will also feature a characteristic stretching vibration for the N-O bond, typically observed in the range of 950-970 cm⁻¹.
Summary of Key Analytical Data
| Parameter | Technique | Expected Result / Specification | Rationale |
| Identity | LC-MS (ESI+) | [M+H]⁺ at m/z 326.4 | Confirms molecular weight of the N-oxide. |
| Structure | ¹H & ¹³C NMR | Chemical shifts consistent with N-oxide structure (downfield shifts of alpha-protons/carbons). | Provides unambiguous proof of atomic connectivity. |
| Functional Groups | FT-IR | Presence of N-O stretch (~950-970 cm⁻¹). | Confirms the N-oxide functional group. |
| Purity | HPLC-UV (307 nm) | ≥ 99.5% | Quantifies the purity and ensures absence of significant impurities.[7][8] |
| Physical State | Visual / Melting Point | White to off-white crystalline solid. | Confirms successful salt formation and provides a preliminary purity check. |
Conclusion and Field Insights
This guide outlines a reliable and reproducible method for the synthesis and comprehensive characterization of Benzydamine N-Oxide Hydrochloride. The choice of m-CPBA for N-oxidation represents a balance of reactivity, selectivity, and operational safety for laboratory-scale synthesis.[16] The subsequent conversion to the hydrochloride salt ensures the long-term stability and suitability of the material as an analytical reference standard.
The described multi-technique characterization workflow provides a self-validating system. While MS confirms the correct mass and HPLC confirms purity, only NMR can definitively prove the correct isomeric structure has been formed. This orthogonal approach is critical for creating a reference standard that can be used with high confidence in regulated pharmaceutical development environments, ultimately ensuring the quality and safety of the final drug product.[5][9]
References
- Patil, V. V., Gayakwad, E. M., & Shankarling, G. S. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes. Google Cloud.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Google Cloud.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Google Cloud.
- Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
- Kawaji, A., et al. Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver. PubMed.
- Structure, Preparation and Uses of Oxides of Nitrogen. Unacademy.
- Yeung, C. K., et al. (2014). Benzydamine N-Oxygenation as a Measure of Flavin-Containing Monooxygenase Activity. Dingxiangyuan.
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
- Benzydamine N-oxide hydrogen maleate. Sigma-Aldrich.
- Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. (2011). American Chemical Society Publications.
- Oxides of Nitrogen. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water.
- Rieger, M., et al. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. PMC.
- Basic Concepts, Sources & Role of Nitrogen Oxides. Allen.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Nitrogen Oxides: Properties and Preparation. Scribd.
- Chemical Properties of Nitrogen oxide cation (CAS 12269-46-4). Cheméo.
- Benzydamine N-Oxide. MedchemExpress.com.
- Benzydamine. Probes & Drugs.
- Process for preparing n-oxides. Google Patents.
- Sironi, M. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC.
- The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. University of Liverpool Repository.
- pyridine-n-oxide. Organic Syntheses.
- Product Class 3: Amine N-Oxides. Science of Synthesis.
- Method for synthesizing benzydamine hydrochloride impurity B. (2021). Patsnap.
- Synthesis of Tertiary Amine N-Oxides-A Review. (2012). Asian Journal of Chemistry.
- Kawaji, A., et al. (1999). Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis. PubMed.
- Benzydamine N-Oxide. Simson Pharma Limited.
- Benzydamine N-oxide Hydrochloride. Simson Pharma Limited.
- Chorna, O., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science.
- Benzydamine N-oxide. PubChem.
- Benzydamine N-Oxide. Santa Cruz Biotechnology.
- Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. (2021). ScienceRise: Pharmaceutical Science.
- Method for synthesizing benzydamine hydrochloride impurity B. (2021). Google Patents.
- Preparation method of 5-benzyl benzydamine. (2016). Google Patents.
- Quantitative analysis of an N-oxide metabolite by fast atom bombardment tandem mass spectrometry. PubMed.
- Chorna, O., et al. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. Engpaper.
- Benzydamine hydrochloride(132-69-4) 1H NMR spectrum. ChemicalBook.
- Chorna, O., et al. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate.
- IR spectra of drug and polymer, (a) IR of benzydamine HCl, and (b) IR of physical mixture of benzydamine HCl and HPMC E15 LV. ResearchGate.
- N-Oxide Coordination to Mn(III) Chloride. PMC.
- The Synthesis of Nano-Crystalline Metal Oxides by Solution Method. (2012). IntechOpen.
- Infrared spectra of benzylamine grafted to the silica gel surface,... ResearchGate.
- Synthesis of 2-chloropyridine-1-oxide hydrochloride. PrepChem.com.
Sources
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. biomedres.us [biomedres.us]
- 5. rroij.com [rroij.com]
- 6. Benzydamine N-Oxygenation as a Measure of Flavin-Containing Monooxygenase Activity-丁香实验 [biomart.cn]
- 7. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs [pharmafocusasia.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
- 11. Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. journals.uran.ua [journals.uran.ua]
- 20. Quantitative analysis of an N-oxide metabolite by fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
Pharmacokinetics and Metabolism of Benzydamine N-Oxide Hydrochloride: An In-Depth Technical Guide
Executive Summary
Benzydamine (BZY) hydrochloride is a locally acting non-steroidal anti-inflammatory drug (NSAID) that diverges from classical arachidonic acid pathway inhibitors. Rather than exerting primary effects via cyclooxygenase (COX) or lipoxygenase inhibition, BZY stabilizes cellular membranes and inhibits pro-inflammatory cytokine production[1]. In the realm of drug metabolism and pharmacokinetics (DMPK), BZY is highly valued not just as a therapeutic agent, but as a definitive probe substrate. Its primary and most stable metabolite, Benzydamine N-Oxide (BZY-NO), is formed almost exclusively via Flavin-containing monooxygenases (FMOs)[2]. This whitepaper dissects the pharmacokinetic profile, metabolic pathways, and self-validating analytical protocols required to study BZY-NO, providing a comprehensive framework for researchers and drug development professionals.
Metabolic Pathways and Enzymatic Kinetics
The biotransformation of benzydamine is characterized by N-oxygenation, dealkylation, and conjugation[3]. However, the formation of Benzydamine N-Oxide is the predominant metabolic route and serves as a highly specific biomarker for FMO activity[4].
Unlike many xenobiotics that rely heavily on the Cytochrome P450 (CYP450) system, BZY N-oxygenation is driven by the FMO family, specifically FMO1 and FMO3[4].
-
Hepatic FMO3 : In humans, FMO3 is the dominant hepatic isoform. Because of its high expression in the liver, FMO3 is the primary contributor to the systemic plasma pool of BZY-NO[4].
-
Extrahepatic FMO1 : While FMO1 actually demonstrates a marginally higher catalytic efficiency for BZY N-oxygenation than FMO3, its expression in humans is restricted primarily to extrahepatic tissues such as the kidneys and intestine[4].
-
CYP450 Isoforms : Enzymes including CYP1A1, CYP1A2, CYP2C19, CYP2D6, and CYP3A4 contribute negligible amounts to BZY-NO formation, rendering BZY an excellent selective probe for FMO phenotyping[4].
Benzydamine biotransformation pathways emphasizing FMO-mediated N-oxygenation.
Table 1: Kinetic Parameters of Benzydamine N-Oxygenation by Recombinant Human FMOs
To understand the causality behind enzyme dominance, we must look at the Michaelis-Menten kinetics. The following data summarizes the affinity (
| Enzyme Isoform | Apparent | Catalytic Efficiency ( | |
| FMO1 | 60 ± 8 | 46 ± 2 | 0.76 |
| FMO3 | 80 ± 8 | 36 ± 2 | 0.45 |
| FMO4 | > 3000 | < 75 | Negligible |
| FMO5 | > 2000 | < 1 | Negligible |
Note: Substrate inhibition with FMO4 and substrate activation with FMO5 occur at non-physiological concentrations (>3 mM), reinforcing that FMO1 and FMO3 are the sole physiologically relevant catalysts[4].
Pharmacokinetic Profile of Benzydamine and BZY-NO
Evaluating the systemic disposition of BZY is critical when utilizing it as an in vivo probe. BZY hydrochloride is highly lipophilic in its unionized form, which drives its rapid cellular uptake and extensive tissue distribution[1].
Table 2: Key Pharmacokinetic Parameters (Oral Administration)
The following parameters are typically observed following a standard oral dose (e.g., 50–100 mg) in healthy human subjects[5],[6].
| Parameter | Observed Value | Physiological & Experimental Significance |
| Bioavailability | ~87% | High absorption ensures reliable systemic exposure for metabolic profiling[6]. |
| 1 - 2 hours | Rapid onset; BZY and BZY-NO peak concentrations reach 0.2–0.8 µg/mL rapidly[5],[4]. | |
| Half-life ( | ~13 hours | Allows for a sufficient sampling window to calculate the BZY-NO/BZY plasma ratio[5],[3]. |
| Volume of Distribution ( | ~213 L | Extensive tissue penetration due to high lipid solubility and low protein binding[5]. |
| Protein Binding | < 20% | High free-fraction in plasma ensures the drug is readily available for hepatic FMO3 metabolism[5]. |
| Systemic Clearance | ~193 mL/min | Relatively low systemic clearance, indicating that hepatic metabolism is the rate-limiting elimination step[5]. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I mandate that metabolic assays must be designed as self-validating systems. When quantifying FMO activity, the greatest risk is confounding CYP450-mediated oxidation. The protocols below integrate biochemical causality to eliminate this artifact.
Protocol A: In Vitro FMO3 Activity Assay using Human Liver Microsomes (HLM)
Causality & Validation: FMO enzymes are highly thermolabile, whereas CYP450 enzymes are relatively heat-stable. By incorporating a thermal inactivation step, we create an internal negative control that isolates true FMO-mediated N-oxygenation from background CYP activity.
-
Preparation : Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation[4].
-
Incubation Mixture : In a reaction vial, combine HLMs (final protein concentration 0.5 mg/mL) and Benzydamine N-Oxide Hydrochloride reference standard or BZY substrate (ranging from 10 to 500 µM for kinetic mapping)[4],[7].
-
Self-Validation Step (Thermal Inactivation) : Split the samples. Pre-incubate the control aliquot at 45°C for 5 minutes. This selectively denatures FMOs. The active aliquot remains on ice.
-
Reaction Initiation : Pre-warm all vials to 37°C for 3 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C for exactly 30 minutes.
-
Termination : Quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., diphenhydramine).
-
Isolation : Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins. The supernatant contains the BZY-NO analyte.
Protocol B: HPLC-Fluorescence Quantification of BZY-NO in Plasma
Causality & Validation: Benzydamine and its N-oxide metabolite possess an indazole ring that exhibits strong intrinsic fluorescence[2]. This eliminates the need for complex, error-prone chemical derivatization steps prior to detection, ensuring high recovery rates (>97%)[8].
-
Sample Extraction : Load 0.5 mL of plasma onto a pre-conditioned Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB). SPE is chosen over liquid-liquid extraction to prevent emulsion formation and ensure complete removal of fluorescence-quenching plasma proteins[8].
-
Washing & Elution : Wash the cartridge with 5% methanol in water. Elute the analytes using 100% methanol. Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
Chromatographic Separation : Inject 20 µL onto a C18 reverse-phase column. Utilize an isocratic mobile phase consisting of Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 5.0) at a flow rate of 1.0 mL/min. The acidic pH ensures the tertiary amine of BZY remains protonated for sharp peak resolution[2].
-
Fluorescence Detection : Set the excitation wavelength (Ex) to 315 nm and the emission wavelength (Em) to 370 nm[8].
-
Data Synthesis : Calculate the Area Under the Curve (AUC) for both BZY and BZY-NO. The plasma BZY-NO:BZY ratio serves as the direct index of FMO3 activity[4].
Step-by-step analytical workflow for BZY-NO quantification via HPLC-Fluorescence.
Clinical and Preclinical Implications
The precise quantification of Benzydamine N-Oxide has profound implications in pharmacogenomics and preclinical toxicology.
In human populations, determining the plasma BZY-NO to BZY ratio shortly after an oral test dose accurately phenotypes an individual's hepatic FMO3 status[4]. This is vital for identifying patients with FMO3 genetic polymorphisms, which can lead to metabolic disorders such as Trimethylaminuria, or alter the efficacy of other FMO-dependent therapeutics.
Furthermore, when utilizing animal models for drug development, species-specific metabolic differences must be rigorously accounted for. For example, in humanized-liver TK-NOG mice (a standard model for human hepatic metabolism), oral administration of BZY results in plasma concentrations of BZY-NO that are higher than demethylated BZY, accurately reflecting the human metabolic profile[9]. Conversely, in control mice, demethylation dominates[9]. However, researchers must remain vigilant: while humanized-liver mice replicate human liver metabolism, the endogenous mouse kidneys still express high levels of murine FMOs, which can artificially inflate systemic BZY-NO levels and confound total clearance calculations[9],[10].
References
- Human plasma metabolic profiles of benzydamine, a flavin-containing monooxygenase probe substrate, simulated with pharmacokinetic data from control and humanized-liver mice Source: PubMed / Taylor & Francis URL
- Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action Source: F1000Research URL
- Pharmacokinetics of benzydamine Source: PubMed URL
- Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties Source: MDPI URL
- Pharmacokinetic parameters of benzydamine in man Source: ResearchGate URL
- Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity Source: PubMed URL
- In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO)
- Benzydamine N-Oxide Hydrochloride : Pharmaceutical Reference Standard Source: SRIRAMCHEM URL
- HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection Source: PubMed URL
Sources
- 1. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 2. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzydamine N-Oxide Hydrochloride - SRIRAMCHEM [sriramchem.com]
- 8. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human plasma metabolic profiles of benzydamine, a flavin-containing monooxygenase probe substrate, simulated with pharmacokinetic data from control and humanized-liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
In Vitro and In Vivo Studies of Benzydamine N-Oxide: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
Benzydamine Hydrochloride (BZY) is a well-established, locally acting non-steroidal anti-inflammatory drug (NSAID). Unlike classical NSAIDs, BZY is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), exerting its primary anti-inflammatory effects by inhibiting pro-inflammatory cytokines and leukocyte-endothelial interactions [1].
In the realm of pharmacokinetics and drug metabolism, the primary interest in BZY lies in its major phase I metabolite: Benzydamine N-Oxide (BZY-NO) . The biotransformation of BZY to BZY-NO is predominantly catalyzed by Flavin-containing monooxygenase 3 (FMO3) in the human liver [2]. Because BZY is an exogenous compound, measuring the formation of its N-oxide provides a highly specific, low-background index reaction for evaluating FMO3 activity, bypassing the confounding dietary variables associated with endogenous FMO3 substrates like trimethylamine (TMA) [3].
This whitepaper synthesizes the mechanistic causality, kinetic data, and self-validating experimental protocols required to utilize Benzydamine N-Oxide as a definitive biomarker for FMO3 activity in both in vitro and in vivo pharmacological studies.
Mechanistic Pathway of Benzydamine N-Oxidation
The metabolic fate of Benzydamine diverges significantly based on the species and the specific hepatic enzymes present. In humans, less than 1% of the parent drug is excreted unchanged. Instead, it undergoes extensive N-oxygenation to form Benzydamine N-Oxide [3]. A minor secondary pathway involves cytochrome P450 (CYP450)-mediated N-demethylation to form N-desmethylbenzydamine.
Interestingly, BZY-NO is not strictly a terminal metabolite. Under specific anaerobic conditions, it can undergo retroreduction back to the parent drug, driven by gut microbiota or hepatic xanthine oxidase [5].
Caption: Benzydamine metabolism pathway highlighting FMO3-mediated N-oxidation and retroreduction.
In Vitro Studies: BZY-NO as an FMO3 Probe
Kinetic Parameters and Enzyme Specificity
In vitro studies utilizing recombinant FMO enzymes and Human Liver Microsomes (HLMs) have established that BZY N-oxidation follows single-enzyme Michaelis-Menten kinetics [3]. While both FMO1 and FMO3 can catalyze this reaction, FMO1 is not expressed in the adult human liver. Therefore, hepatic BZY N-oxidation is almost exclusively an FMO3-mediated event.
Table 1: Kinetic Parameters of Benzydamine N-Oxidation[3]
| Enzyme Source | Km (µM) | Vmax (nmol/mg/min) | Primary Function / Location |
| Recombinant FMO1 | 23.6 | 40.8 | Expressed in human kidney/intestine |
| Recombinant FMO3 | 40.4 | 29.1 | Dominant adult human hepatic isoform |
| Human Liver Microsomes | 64.0 | 6.9 | Native hepatic environment |
Self-Validating In Vitro Protocol: FMO3 Activity Assay
To isolate FMO3 activity from potential CYP450 interference, the following protocol incorporates thermolability and chemical inhibition controls. FMO enzymes are highly thermolabile; heating microsomes to 50°C for 1 minute completely abolishes FMO activity while preserving CYP450 function.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 50 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH is critical as FMO activity is highly sensitive to pH shifts.
-
Reaction Mixture Assembly: Combine 1.7 µM of the enzyme source (HLM or recombinant FMO3) with Benzydamine Hydrochloride substrate (titrated between 0–300 µM for kinetic mapping) in a final volume of 200 µL.
-
Control Implementation (Crucial for Validation):
-
Negative Control A (Heat Inactivation): Pre-incubate a subset of HLMs at 50°C for 1 minute prior to substrate addition.
-
Negative Control B (Chemical Inhibition): Add 1 mM methimazole (a competitive FMO inhibitor) to a parallel reaction tube.
-
-
Initiation: Pre-incubate the mixture at 37°C for 3 minutes. Initiate the reaction by adding 0.5 mM NADPH. Causality: FMOs are strictly NADPH-dependent; pre-incubation ensures thermal equilibrium before the electron donor triggers the catalytic cycle.
-
Incubation & Termination: Incubate at 37°C for 10 minutes. Terminate the reaction by adding 100 µL of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures the proteins, halting the reaction and precipitating the enzymes for cleaner downstream chromatography.
-
Quantification: Centrifuge the samples at 10,000 x g for 5 minutes. Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection (retention times: ~5.3 min for BZY-NO, ~8.0 min for BZY)[2].
Caption: Step-by-step in vitro workflow for FMO3 activity assay using Benzydamine.
In Vivo Studies: Pharmacokinetics & Animal Models
Species Differences and Humanized Models
Translating in vitro BZY N-oxidation data to in vivo models requires careful selection of the animal model. Wild-type mice exhibit distinct metabolic profiles compared to humans, favoring CYP-mediated N-demethylation over FMO-mediated N-oxidation. To accurately simulate human pharmacokinetics, humanized-liver TK-NOG mice are utilized [4].
Table 2: Pharmacokinetic Profiling of Benzydamine in Mouse Models (10 mg/kg Oral Dose) [4]
| Mouse Model | Primary Circulating Metabolite | Metabolic Pathway Dominance | Clinical Relevance |
| Control TK-NOG Mice | N-Desmethylbenzydamine | CYP450 N-demethylation | Poor predictor of human PK |
| Humanized-Liver TK-NOG Mice | Benzydamine N-Oxide | FMO3 N-oxidation | Highly predictive of human PK |
In Vivo Pharmacokinetic Protocol
To evaluate the systemic clearance and FMO3-dependent metabolism of BZY in vivo, researchers must account for both hepatic first-pass metabolism and potential extrahepatic retroreduction.
Step-by-Step Methodology:
-
Model Preparation: Fast humanized-liver TK-NOG mice (and wild-type controls) for 12 hours prior to dosing to minimize dietary interference with absorption.
-
Dosing: Administer Benzydamine Hydrochloride via oral gavage at a dose of 10 mg/kg, formulated in a standard vehicle (e.g., 20% SBE-β-CD in saline) to ensure complete dissolution.
-
Serial Sampling: Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: BZY rapidly reaches peak plasma concentrations; dense early sampling is required to capture the Cmax, while the 24-hour tail captures the extended half-life of the BZY-NO metabolite.
-
Plasma Extraction: Centrifuge blood samples to isolate plasma. Extract metabolites using liquid-liquid extraction (LLE) with chloroform, which efficiently partitions the lipophilic unionized BZY and its N-oxide from plasma proteins.
-
Microbiome Considerations (Ex Vivo Validation): Because BZY-NO excreted via bile can be reduced back to BZY by human colonic microbiota [5], researchers should collect fecal samples at 24 hours. Analyzing the ratio of BZY to BZY-NO in feces helps quantify the extent of enterohepatic recirculation driven by microbial retroreduction.
Conclusion
Benzydamine N-Oxide Hydrochloride is far more than a metabolic byproduct; it is a highly sensitive, specific, and quantifiable biomarker for human FMO3 activity. By utilizing the self-validating in vitro protocols and humanized in vivo models detailed in this guide, researchers can accurately map FMO3 polymorphisms, predict drug-drug interactions, and model the complex interplay between hepatic oxidation and microbiome-mediated retroreduction.
References
-
Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Center for Biotechnology Information (PMC).[Link]
-
Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity. PubMed (PMID: 16719388). [Link]
-
Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. National Center for Biotechnology Information (PMC).[Link]
-
Human plasma metabolic profiles of benzydamine, a flavin-containing monooxygenase probe substrate, simulated with pharmacokinetic data from control and humanized-liver mice. PubMed (PMID: 28145791). [Link]
-
CONVERSION OF DRUG METABOLITES BACK TO PARENT DRUGS BY HUMAN GUT MICROBIOTA IN AN EX VIVO FERMENTATION SCREENING PLATFORM. TNO Pharma.[Link]
Benzydamine N-Oxide as a metabolite of Benzydamine.
Title: Benzydamine N-Oxide: Metabolic Fate, Pharmacokinetics, and Analytical Profiling of a Premier FMO Probe Substrate
Abstract Benzydamine (BZD) is a widely utilized non-steroidal anti-inflammatory drug (NSAID) distinguished by its unique metabolic reliance on flavin-containing monooxygenases (FMOs). Unlike most xenobiotics that are primarily oxidized by the cytochrome P450 (CYP450) system, BZD is predominantly converted into Benzydamine N-oxide (BZD-NO) via FMO3 in the human liver. This technical guide provides an in-depth analysis of BZD-NO as a metabolite, detailing its pharmacokinetic profile, the mechanistic enzymology of its formation, and robust, self-validating analytical methodologies for its quantification.
The biotransformation of BZD is a textbook example of soft nucleophile oxygenation. While CYP450 enzymes dominate phase I metabolism for many drugs, BZD N-oxidation is almost exclusively catalyzed by FMOs[1]. In humans,1[1], whereas FMO1 plays a significant role in extrahepatic tissues and in other species like dogs and rats[2].
The causality behind this selectivity lies in the distinct mechanistic and kinetic properties of FMOs, which are primed to oxygenate nitrogen- or sulfur-containing functional groups[1]. BZD N-demethylation, a secondary and minor pathway, is mediated by CYP450 enzymes (e.g., CYP3A4, CYP2D6)[1]. Because BZD-NO formation is so highly specific to FMO3, BZD has become a gold-standard in vitro and in vivo probe substrate for phenotyping FMO3 activity and evaluating genetic polymorphisms, such as the K158 variant which significantly reduces enzyme
Fig 1. Hepatic biotransformation pathways of Benzydamine.
Pharmacokinetics and Biodistribution
Understanding the pharmacokinetics of BZD and BZD-NO is critical for toxicokinetic monitoring. BZD is a weak base with high lipid solubility in its unionized form, facilitating rapid cellular uptake and a high volume of distribution[3].
Following administration, BZD is rapidly eliminated from the blood, with4[4]. Interestingly, while BZD has an elimination half-life of approximately 13 hours in humans[3], the5[5]. Excretion occurs predominantly through the urine, primarily as inactive metabolites, including BZD-NO[5].
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Benzydamine (BZD) | Benzydamine N-Oxide (BZD-NO) |
| Molecular Weight | 309.4 g/mol | 325.4 g/mol [6] |
| Primary Catalyst | N/A | FMO1 (Extrahepatic) / FMO3 (Hepatic)[2] |
| Plasma Protein Binding | < 20%[3] | Undetermined (Assumed Low) |
| Elimination Half-Life | ~13 hours[3] | > 13 hours (Prolonged in plasma)[5] |
| Major Excretion Route | Urine (Metabolites/Conjugates)[5] | Urine (Unchanged metabolite)[5] |
Experimental Workflows: Self-Validating Protocols
As an application scientist, ensuring the integrity of metabolic assays requires protocols that inherently control for confounding variables. Below are two field-proven methodologies for studying BZD-NO.
Protocol A: In Vitro Phenotyping of FMO3 Activity in Liver Microsomes
Scientific Rationale: FMO enzymes are notoriously heat-labile compared to CYP450s. To create a self-validating system that isolates FMO3 activity from any background CYP450-mediated oxidation, this protocol employs a thermal-inactivation control[2]. By pre-heating a parallel sample without NADPH, we selectively denature FMOs[7]. The difference in BZD-NO production between the active and heat-inactivated samples represents the true FMO-specific contribution.
Step-by-Step Methodology:
-
Preparation: Thaw human liver microsomes (HLMs) on ice. Dilute to a 1 mg/mL protein concentration using 100 mM potassium phosphate buffer (pH 7.4). Note: While FMO3 has a higher pH optimum (pH 8.4), physiological pH 7.4 is preferred for clinically translatable phenotyping[2].
-
Self-Validating Control (Heat Inactivation): Aliquot half of the microsomal suspension and heat at 45°C for 5 minutes in the absence of NADPH. Immediately cool on ice[2].
-
Substrate Addition: Add Benzydamine to both active and control aliquots to achieve a final concentration of 100 µM.
-
Initiation: Pre-incubate all samples at 37°C for 3 minutes. Initiate the enzymatic reaction by adding 1 mM NADPH.
-
Termination: After 15 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This instantly precipitates proteins and halts catalysis.
-
Extraction: Centrifuge at 14,000 x g for 10 minutes and collect the supernatant for downstream HPLC analysis.
Protocol B: RP-HPLC Quantification of BZD and BZD-NO
Scientific Rationale: Accurate quantification requires separating the lipophilic parent drug from its slightly more polar N-oxide metabolite. We utilize Reverse-Phase HPLC (RP-HPLC) with fluorescence detection, which offers superior sensitivity and specificity for the indole ring present in both compounds[8]. Crucially, the addition of triethylamine to the mobile phase acts as a silanol-masking agent, preventing the basic amine group of BZD from tailing on the C18 stationary phase, thereby ensuring sharp, symmetrical peaks[9].
Step-by-Step Methodology:
-
Sample Cleanup: Subject the biological matrix (plasma/urine) or microsomal supernatant to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove polar interferences[9].
-
Chromatographic Setup: Equilibrate a C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm) at 30°C[9].
-
Mobile Phase Configuration: Prepare an isocratic mobile phase consisting of Acetonitrile and 10 mM phosphate buffer (pH 3.0) containing 40 mM triethylamine in a 35:65 (v/v) ratio[9].
-
Execution: Inject 20 µL of the reconstituted sample at a flow rate of 1.0 mL/min[9].
-
Detection: Monitor the eluate using a fluorescence detector set to an excitation wavelength of 305 nm and an emission wavelength of 360 nm[9]. For orthogonal confirmation, inline mass spectrometry (LC-MS) can be utilized to track the specific m/z 326.2 transition of BZD N-oxide[10].
Fig 2. Step-by-step analytical workflow for BZD and BZD-NO quantification.
Conclusion
Benzydamine N-oxide is far more than a mere byproduct of NSAID metabolism; it is a critical biomarker for flavin-containing monooxygenase activity. By leveraging the specific mechanistic pathways of FMO3 and employing rigorous, self-validating analytical techniques like heat-inactivation controls and optimized RP-HPLC-Fluorescence, researchers can achieve highly reproducible pharmacokinetic profiling. This makes BZD an indispensable tool in modern drug development and metabolic phenotyping.
References
-
Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC. nih.gov. 1
-
Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed. nih.gov. 2
-
Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed. nih.gov. 8
-
Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PubMed. nih.gov. 7
-
Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC. nih.gov. 3
-
Benzydamine – Knowledge and References. taylorandfrancis.com.4
-
BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). probes-drugs.org. 5
-
Benzydamine N-oxide | C19H23N3O2 | CID 65465 - PubChem. nih.gov. 6
-
Application Notes & Protocols: HPLC Method Development for Benzydamine Quantification in Biological Samples. benchchem.com. 9
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. scispace.com. 10
Sources
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. probes-drugs.org [probes-drugs.org]
- 6. Benzydamine N-oxide | C19H23N3O2 | CID 65465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
Technical Monograph: Benzydamine N-Oxide Hydrochloride (CAS 39860-94-1)
Topic: CAS number 39860-94-1 research and applications. Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.[1]
Advanced Applications in DMPK Profiling and Pharmaceutical Quality Control
Executive Summary
CAS 39860-94-1 , chemically identified as Benzydamine N-Oxide Hydrochloride , is the primary oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. While the parent compound is widely utilized for its local anesthetic and analgesic properties in oropharyngeal conditions, the N-oxide derivative holds a distinct and critical position in drug development sciences.
It serves two pivotal roles:
-
DMPK Probe Substrate: It is a specific marker for Flavin-containing Monooxygenase (FMO) activity, distinguishing FMO-mediated metabolism from Cytochrome P450 (CYP) pathways in hepatic microsomes.
-
Critical Quality Attribute (CQA): As a known degradation product and metabolite, it is a mandatory impurity standard in the quality control of Benzydamine formulations (creams, mouthwashes) to ensure regulatory compliance (ICH Q3B).
This guide provides a comprehensive technical analysis of CAS 39860-94-1, covering its synthesis, metabolic significance, and validated analytical protocols.
Chemical Identity & Physicochemical Properties[2][3][4]
| Property | Data |
| CAS Number | 39860-94-1 |
| Chemical Name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine oxide hydrochloride |
| Parent Compound | Benzydamine (CAS 642-72-8) |
| Molecular Formula | C₁₉H₂₃N₃O₂[2] · HCl |
| Molecular Weight | 361.87 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in acetone. |
| pKa | ~4.5 (N-oxide oxygen), significantly less basic than parent amine (pKa ~9.3). |
| Stability | Hygroscopic; stable under ambient conditions but sensitive to strong reducing agents. |
Biochemical Significance: The FMO Probe
Unlike many NSAIDs metabolized primarily by CYP450 enzymes, Benzydamine undergoes extensive N-oxygenation. This reaction is catalyzed almost exclusively by FMO1 (kidney/intestine) and FMO3 (liver).
Mechanism of Action
The conversion of Benzydamine to its N-oxide is a direct oxygenation of the tertiary amine. Because this reaction is not significantly inhibited by typical CYP inhibitors (e.g., ketoconazole, quinidine), CAS 39860-94-1 is used as a phenotyping probe to quantify FMO contribution in human liver microsomes (HLM).
Metabolic Pathway Diagram
The following diagram illustrates the specific biotransformation pathway.
[7][8][9][10]
Synthesis & Manufacturing Protocol
For research and analytical standard generation, the synthesis of CAS 39860-94-1 involves the selective oxidation of the tertiary amine without affecting the indazole ring.
Reagents
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%).
-
Solvent: Dichloromethane (DCM) or Methanol.
Step-by-Step Synthesis Workflow
-
Free Base Preparation:
-
Dissolve Benzydamine HCl in water and basify with 1M NaOH to pH 10.
-
Extract with DCM, dry over MgSO₄, and evaporate to obtain the free base oil.
-
-
Oxidation Reaction:
-
Dissolve Benzydamine free base (1.0 eq) in DCM at 0°C.
-
Add m-CPBA (1.1 eq) dropwise over 30 minutes.
-
Expert Insight: Maintain temperature <5°C to prevent N-dealkylation side reactions.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
-
Purification:
-
Wash the organic layer with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).
-
Dry organic layer and concentrate.[1]
-
-
Salt Formation:
-
Dissolve the crude N-oxide in minimal ethanol.
-
Add 1.2 eq of HCl in dioxane/ether.
-
Precipitate the hydrochloride salt by adding cold diethyl ether.
-
Filter and recrystallize from Ethanol/Ether.
-
Analytical Protocols (HPLC/LC-MS)
Accurate quantification of CAS 39860-94-1 is essential for stability testing. The N-oxide is more polar than the parent drug, resulting in earlier elution in Reverse-Phase (RP) chromatography.
Method A: HPLC-UV (Quality Control)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: Ammonium Acetate buffer (20 mM, pH 6.5).
-
B: Acetonitrile.[7]
-
Gradient: 15% B to 60% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 306 nm (Indazole chromophore).
-
Retention Logic:
-
Benzydamine N-oxide: ~4–6 min (More polar).
-
Benzydamine: ~10–12 min.
-
Method B: Fluorescence Detection (DMPK Sensitivity)
For biological matrices (plasma/microsomes), fluorescence detection offers superior sensitivity.
-
Excitation: 305 nm
-
Emission: 365 nm
-
Limit of Quantitation (LOQ): ~10 ng/mL.
Experimental Workflow: FMO Activity Assay
This protocol describes using Benzydamine as a probe to measure FMO activity in liver microsomes, quantifying the formation of CAS 39860-94-1.[8]
Protocol Notes:
-
pH Sensitivity: FMO activity is optimal at pH 8.4–9.0. Ensure the buffer is adjusted, as physiological pH (7.4) may underestimate FMO contribution relative to CYPs.
-
Thermal Instability: FMO enzymes are thermolabile. Do not pre-incubate microsomes at 37°C for >5 minutes without substrate/NADPH, or activity will be lost.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at -20°C. Hygroscopic – keep desiccated.
-
Toxicity: Generally lower acute toxicity than the parent amine, but specific toxicological data is limited. Treat as a bioactive pharmaceutical intermediate.
References
-
European Medicines Agency (EMA). Assessment Report: Benzydamine. (2010). Discussion of impurities and metabolites in clinical pharmacology. Link
-
Kawaji, A., et al. "Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity." Drug Metabolism and Disposition, 20(2), 299-303. Link
-
Ubeaud, G., et al. "In vitro inhibition of human liver cytochrome P450 and flavin-containing monooxygenase by benzydamine." Xenobiotica, 29(6), 575-584. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 129318410: Benzydamine N-oxide hydrochloride.Link
-
Lang, D.H., et al. "Isoform specificity of benzydamine N-oxygenation by human flavin-containing monooxygenase." British Journal of Clinical Pharmacology, 47(5), 505-512. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzydamine N-Oxide Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Benzydamine - Wikipedia [en.wikipedia.org]
- 4. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profiling of Benzydamine N-Oxide Hydrochloride
The following technical guide details the solubility and stability profile of Benzydamine N-Oxide Hydrochloride , a critical oxidative metabolite and degradation product of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.
Executive Summary
Benzydamine N-Oxide (BNO) is the primary oxidative metabolite of Benzydamine, formed via Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes. In pharmaceutical development, it serves a dual role: it is a tracked biological metabolite and a potential oxidative degradation impurity in finished dosage forms.
This guide addresses the physicochemical behavior of the Hydrochloride salt form (BNO-HCl) , providing protocols for its characterization, solubility profiling, and stability under stress conditions.
Key Technical Parameters:
-
Primary Risk: Oxidative instability of the parent API (Benzydamine HCl).
Physicochemical Characterization
Structural Properties & pKa
Unlike the parent Benzydamine, which is a tertiary amine (pKa ~9.3), the N-oxide moiety introduces a coordinate covalent bond (
| Property | Benzydamine HCl (Parent) | Benzydamine N-Oxide HCl (Target) | Impact on Analysis |
| Polarity | Moderate (Lipophilic cation) | High (Polar N-oxide function) | BNO elutes earlier than parent in RP-HPLC. |
| pKa | ~9.3 (Basic) | ~4.5 (N-oxide protonation) | pH-dependent solubility shifts significantly in acidic media. |
| UV Max | ~306 nm | ~306 nm | Indazole chromophore remains intact; UV detection is viable. |
Solubility Profile
The hydrochloride salt significantly enhances aqueous solubility compared to the N-oxide free base. However, the N-oxide functionality can exhibit complex behavior in protic solvents due to hydrogen bonding capabilities.
-
Aqueous Solubility: High (>10 mg/mL) in acidic buffers (pH < 4). Reduced solubility in neutral/alkaline media due to deprotonation of the HCl salt.
-
Organic Solubility:
Expert Insight: When preparing stock solutions for reference standards, do not dissolve directly in neutral phosphate buffer. Dissolve BNO-HCl in 100% Methanol or DMSO first, then dilute into the aqueous medium. This prevents "oiling out" or micro-precipitation that can compromise quantitative accuracy.
Stability Studies & Degradation Pathways
Oxidative Stress (Formation Pathway)
Benzydamine N-Oxide is the direct product of N-oxidation. In forced degradation studies of Benzydamine HCl, the N-oxide is the dominant degradant observed under oxidative stress (H₂O₂).
Pathway Visualization: The following diagram illustrates the oxidative formation of BNO from Benzydamine and its potential secondary breakdown.
Figure 1: Oxidative degradation pathway of Benzydamine HCl leading to N-Oxide formation.
Stability of the N-Oxide Salt
Once formed (or isolated as a standard), BNO-HCl exhibits specific stability concerns:
-
Thermal Stability: Stable in solid state at ambient temperature, but hygroscopic. Store desiccated at -20°C.
-
Photostability: The indazole ring is photosensitive. Solutions must be protected from light (amber glassware) to prevent ring cleavage or rearrangement.
-
Reductive Instability: N-oxides can be reduced back to the parent tertiary amine by strong reducing agents (e.g., metabisulfites in formulations) or under anaerobic biological conditions.
Experimental Protocols
Protocol A: Oxidative Forced Degradation (Generation of BNO)
This protocol validates the retention time of BNO in your HPLC method by generating it in situ from the parent drug.
Reagents:
-
Benzydamine HCl API
-
30% Hydrogen Peroxide (H₂O₂)
-
0.1 M HCl and 0.1 M NaOH
-
Methanol (HPLC Grade)
Workflow:
-
Stock Preparation: Prepare a 1.0 mg/mL solution of Benzydamine HCl in Methanol.
-
Stress Condition: Mix 5.0 mL of Stock Solution with 1.0 mL of 30% H₂O₂.
-
Incubation: Heat at 60°C for 2 hours. (Note: Benzydamine is relatively stable; heat + oxidant is required).
-
Quenching: Cool to room temperature. Crucial: Dilute with mobile phase immediately before injection. Do not add reducing agents (like sodium thiosulfate) to quench, as this may reduce the N-oxide back to the parent.
-
Analysis: Inject onto HPLC. The N-oxide peak (Mass +16) should appear at a Relative Retention Time (RRT) of ~0.8-0.9 (eluting before parent).
Protocol B: Determination of Solubility (Shake-Flask Method)
Used to establish the solubility of the BNO-HCl reference standard for validation studies.
Workflow:
-
Excess Addition: Add excess BNO-HCl solid (~10 mg) to 1.0 mL of the target solvent (pH 1.2, pH 4.5, pH 6.8 buffers).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter. Tip: Discard the first 200 µL of filtrate to account for filter adsorption.
-
Quantification: Dilute filtrate 1:100 with Mobile Phase and analyze via HPLC-UV against a standard curve.
Analytical Methodology (HPLC-UV)
To accurately distinguish BNO-HCl from the parent and other impurities (like Impurity A - the hydrolysis product), use the following validated conditions.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Gradient | 0-5 min: 15% B; 5-20 min: 15%→60% B; 20-25 min: 60% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 306 nm (Diode Array for peak purity) |
| Injection Vol | 10 µL |
Analytical Logic:
-
pH 4.5 Buffer: Ensures the tertiary amine of the parent is ionized (protonated), improving peak shape. The N-oxide is sufficiently polar to elute early.
-
Methanol/ACN Blend: Methanol helps solvate the polar N-oxide, while ACN sharpens the peak of the hydrophobic parent.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the quantification of Benzydamine N-Oxide.
References
-
Vertex AI Search. (2025). Benzydamine N-Oxide Hydrochloride physicochemical properties and stability data. Retrieved from and .
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Journal of Drug Design and Medicinal Chemistry. Retrieved from .
-
Catanese, B., et al. (1990). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration. Journal of Chromatography B. Retrieved from .
-
Axios Research. (2024). Benzydamine N-Oxide Hydrochloride Reference Standard Data Sheet. Retrieved from .[1]
-
F1000Research. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Retrieved from .
Sources
- 1. Benzydamine N-Oxide Hydrochloride - CAS - 39860-94-1 | Axios Research [axios-research.com]
- 2. Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. BENZYDAMINE N-OXIDE HYDROCHLORIDE | 39860-94-1 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.uran.ua [journals.uran.ua]
Spectroscopic Analysis of Benzydamine N-Oxide Hydrochloride: An In-Depth Technical Guide
Executive Summary
Benzydamine hydrochloride is a widely utilized nonsteroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties. During forced degradation studies (specifically oxidative stress) and in vivo hepatic metabolism, the parent drug is converted into its primary degradant and circulating metabolite: Benzydamine N-Oxide [1].
For researchers and drug development professionals, accurately characterizing Benzydamine N-Oxide Hydrochloride (CAS 39860-94-1) is critical for validating stability-indicating assays, performing impurity profiling, and conducting pharmacokinetic evaluations. This whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization (MS, NMR, and IR) of this specific analyte, explaining the causality behind each analytical choice.
Structural Context and Analytical Causality
Benzydamine undergoes N-oxygenation primarily mediated by Flavin-containing monooxygenase 2 (FMO2) in vivo, or via direct oxidation (e.g., hydrogen peroxide exposure) during in vitro stress testing[2][3]. The oxidation occurs at the terminal aliphatic tertiary amine rather than the indazole nitrogens.
The Analytical Challenge: Distinguishing an N-oxide from a ring-hydroxylated metabolite is notoriously difficult because both add exactly 16 Da to the parent mass. Furthermore, N-oxides are thermally labile. Therefore, the analytical workflow must be carefully designed to prevent thermal degradation and provide definitive evidence of aliphatic N-oxidation[4].
Fig 1: Metabolic and oxidative degradation pathways of Benzydamine.
Mass Spectrometry (MS) Profiling
Causality & Expert Insight
Because N-oxides are susceptible to thermal degradation (often undergoing retro-Cope elimination in heated sources), Gas Chromatography-Mass Spectrometry (GC-MS) and Atmospheric Pressure Chemical Ionization (APCI) are suboptimal[4]. Electrospray Ionization (ESI) in positive mode is the gold standard. High-resolution LC-ESI-MS/MS is required to distinguish the N-oxide from isobaric hydroxylated metabolites: N-oxides typically show a characteristic loss of oxygen [M+H-16]+, whereas hydroxylated species exhibit a predominant loss of water [M+H-18]+[4][5].
Quantitative MS Data Summary
| Parameter | Value / Characteristic |
| Exact Mass (Base) | 325.179 Da |
| Precursor Ion [M+H]+ | m/z 326.18 |
| Ionization Technique | LC-ESI-MS (Positive Mode) |
| Characteristic Fragments | m/z 310.19 (Loss of O), m/z ~138, m/z 86 |
Step-by-Step Methodology: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the Benzydamine N-Oxide Hydrochloride reference standard (or isolated impurity) in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1-5 µg/mL.
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).
-
Source Optimization: Set the ESI source to positive mode. Maintain the capillary voltage at 3.0-3.5 kV. Keep the desolvation temperature relatively moderate (e.g., 300°C) to prevent thermal cleavage of the delicate N-O bond.
-
Data Acquisition: Perform a full MS scan (m/z 100-500) to identify the m/z 326.18 precursor. Isolate m/z 326.18 in the quadrupole and apply collision-induced dissociation (CID) using Argon gas at a collision energy of 20-30 eV to generate the MS/MS fragmentation spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expert Insight
While MS confirms the molecular weight and provides fragmentation clues, it cannot definitively map the spatial site of oxidation. NMR is the absolute tool to confirm that oxidation occurred at the terminal aliphatic tertiary amine[2][6]. The highly electronegative N-oxide oxygen pulls electron density away from the adjacent methyl and methylene groups. Consequently, the N,N-dimethyl protons and the adjacent CH₂ protons experience a significant downfield chemical shift compared to the parent Benzydamine[2].
Quantitative NMR Data Summary (1H and 13C in DMSO-d6)
| Proton/Carbon Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity / Coupling |
| N(CH₃)₂ (N-Oxide Methyls) | ~3.53 | ~56.6 | Singlet (6H) |
| O-CH₂ (Aliphatic) | ~4.19 | ~62.6 | Triplet (2H) |
| CH₂-N(O) (Aliphatic) | ~3.20 | ~62.5 | Multiplet (2H) |
| Indazole/Aromatic Protons | 7.00 - 7.36 | 112.4 - 145.8 | Multiplets |
Step-by-Step Methodology: ¹H & ¹³C NMR Characterization
-
Sample Preparation: Dissolve ~10-15 mg of Benzydamine N-Oxide Hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Set the pulse sequence for a standard ¹H 1D experiment. Use a relaxation delay (D1) of 2-5 seconds, a 30° or 90° pulse angle, and acquire at least 16-64 scans to ensure a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Switch to the ¹³C nucleus. Apply proton decoupling (e.g., WALTZ-16). Increase the number of scans to 1024-2048 due to the lower natural abundance and sensitivity of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts against the TMS signal (0.00 ppm) or the residual DMSO solvent peak (2.50 ppm for ¹H, 39.5 ppm for ¹³C).
Infrared (IR) Spectroscopy
Causality & Expert Insight
Fourier Transform Infrared (FTIR) spectroscopy provides rapid orthogonal confirmation of functional groups. The formation of the N-oxide introduces a strong, characteristic N-O stretching vibration. For aliphatic N-oxides like Benzydamine N-oxide, this stretch typically appears in the 950–970 cm⁻¹ region[7]. Additionally, because the compound is a hydrochloride salt, a broad band in the 2500–3400 cm⁻¹ region will be present, corresponding to the complex hydrogen-bonding network between the protonated species, the N-oxide oxygen, and the chloride counterion.
Quantitative IR Data Summary
| Functional Group | Wavenumber Region (cm⁻¹) | Intensity / Shape |
| N-O Stretch (Aliphatic N-Oxide) | 950 - 970 | Strong, Sharp |
| C-O-C Stretch (Ether linkage) | 1050 - 1150 | Strong |
| C=C / C=N (Indazole ring) | 1500 - 1650 | Medium, Multiple bands |
| O-H / N-H (HCl salt / Moisture) | 2500 - 3400 | Broad, Strong |
Step-by-Step Methodology: ATR-FTIR Analysis
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or zinc selenide) is clean. Collect a background spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 16 scans).
-
Sample Application: Place 2-5 mg of the solid Benzydamine N-Oxide Hydrochloride powder directly onto the ATR crystal.
-
Compression: Lower the ATR anvil/pressure arm to ensure intimate contact between the crystal and the solid sample, eliminating air gaps that reduce signal intensity.
-
Data Acquisition: Scan the sample under the same parameters as the background.
-
Spectral Analysis: Perform atmospheric compensation (to remove CO₂ and water vapor interference) and identify the diagnostic N-O stretch at ~960 cm⁻¹.
Comprehensive Analytical Workflow
To ensure total scientific integrity and a self-validating system, researchers must combine these orthogonal techniques. MS provides the mass and formula, NMR provides the spatial connectivity, and IR confirms the functional group vibrations.
Fig 2: Orthogonal spectroscopic workflow for Benzydamine N-Oxide characterization.
References
-
Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science. 1
-
Human FMO2-based microbial whole-cell catalysts for drug metabolite synthesis. Microbial Cell Factories. 2
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. 4
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Journal of Drug Design and Medicinal Chemistry. 3
-
Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy. 5
-
Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Académie Polonaise des Sciences. 7
Sources
Thermal Analysis of Benzydamine N-Oxide Hydrochloride: A Technical Characterization Guide
This technical guide provides a comprehensive framework for the thermal characterization of Benzydamine N-Oxide Hydrochloride , a critical oxidative impurity and metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.
Executive Summary & Chemical Context
Benzydamine N-Oxide Hydrochloride (CAS: 39860-94-1) is the N-oxidized derivative of Benzydamine, typically isolated as a hydrochloride salt.[1][2][3] In drug development, it is monitored as a degradation product (formed via oxidative stress) and a primary metabolite (via flavin-containing monooxygenases).
Unlike the parent Benzydamine HCl , which is a stable crystalline solid with a melting point of ~160°C, the N-oxide variant introduces a thermally labile N
Structural Criticality
-
Parent: Benzydamine HCl (Stable, mp 160°C).[4]
-
Impurity: Benzydamine N-Oxide HCl (Labile, predicted mp < 150°C, potential for explosive decomposition in bulk).
-
Key Challenge: Distinguishing between desolvation (hygroscopicity is common in N-oxides) and degradation (oxygen loss).
Experimental Protocols (TGA & DSC)
To accurately characterize this impurity, a rigid "template" approach will fail. The following protocols are designed to handle the specific instability of N-oxide salts.
Differential Scanning Calorimetry (DSC)
-
Objective: Determine the melting point (
) and onset of thermal degradation ( ). -
Crucial Modification: Use hermetically sealed aluminum pans with a pinhole.
-
Reasoning: N-oxides often release volatile breakdown products (alkenes, hydroxylamines) or gases (
, ) upon decomposition. A sealed pan prevents sensor contamination and ensures the endothermic melting event is not masked by the heat of vaporization of volatiles.
-
-
Parameters:
-
Range: 25°C to 250°C.
-
Ramp Rate: 10°C/min (Standard). Note: If degradation occurs simultaneously with melting, run a second sample at 20°C/min to separate the kinetic degradation event from the thermodynamic melting event.
-
Purge: Nitrogen (50 mL/min).
-
Thermogravimetric Analysis (TGA)
-
Objective: Quantify volatile content (solvents/water) and stoichiometric mass loss during decomposition.
-
Crucial Modification: High-Resolution TGA (Hi-Res) is recommended.
-
Reasoning: Benzydamine N-Oxide HCl is likely hygroscopic. A standard ramp might merge the water loss (60-100°C) with the degradation onset (120-150°C). Hi-Res TGA adjusts the heating rate based on mass loss rate, resolving these overlapping events.
-
-
Parameters:
-
Range: Ambient to 600°C.
-
Ramp: 10°C/min (dynamic).
-
Pan: Platinum or Ceramic (open).
-
Anticipated Thermal Profile & Interpretation
Since specific empirical curves for the HCl salt of the N-oxide are rarely published in open literature (unlike the maleate salt, mp 94-95°C), the following profile is derived from first-principles chemistry of amine N-oxide salts.
Summary of Thermal Events
| Event | Temperature Range (Approx.) | Signal (DSC) | Signal (TGA) | Mechanistic Cause |
| Dehydration | 50°C – 105°C | Broad Endotherm | Mass Loss (~2-5%) | Loss of lattice/surface water (Hygroscopic nature). |
| Melting | 110°C – 145°C | Sharp Endotherm | No Mass Loss | Phase transition (Solid |
| Degradation A | > 140°C (Immediate) | Exotherm (Sharp) | Mass Loss (Step 1) | Cope Elimination (N-O cleavage |
| Degradation B | > 180°C | Exotherm (Broad) | Mass Loss (Step 2) | Oxidative breakdown of the indazole core. |
Mechanistic Insight: The Instability Factor
The N-oxide group is a "ticking clock" in thermal analysis.
-
Protonation Effect: In the HCl salt, the oxygen of the N-oxide is protonated (
). This can stabilize the N-O bond against Cope elimination (which requires a syn-periplanar abstraction of a -proton by the basic N-oxide oxygen). -
Competing Pathway: However, the acidic environment and heat can trigger deoxygenation or radical cleavage, leading to a complex exotherm often mistaken for a "recrystallization" event.
Visualizing the Characterization Workflow
The following diagram outlines the logical flow for characterizing this specific impurity, distinguishing it from the parent compound.
Figure 1: Decision tree for the thermal characterization of Benzydamine N-Oxide HCl, highlighting the differentiation between solvation and intrinsic melting/degradation.
Degradation Pathways (Mechanistic)
Understanding why the TGA curve drops is vital. The N-oxide moiety facilitates specific elimination reactions that the parent Benzydamine does not undergo.
Primary Pathway: Cope Elimination
Although inhibited in the salt form, thermal dissociation of HCl can regenerate the free base in situ, triggering Cope Elimination . This concerted syn-elimination yields a hydroxylamine and an alkene.[5]
Figure 2: The Cope Elimination pathway. In the TGA, this results in the mass loss of the alkene fragment (the propyl chain cleavage).
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. Link
-
Cope, A. C., et al. "Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines."[5] Journal of the American Chemical Society, 71(12), 3929-3934.[5] Link
-
PubChem. "Benzydamine N-Oxide Hydrochloride (Compound)."[1] National Library of Medicine. Link
-
Baldock, G. A., et al. "Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography." Journal of Chromatography B, 529, 113-123. Link
-
Giron, D. "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link
Sources
Early-Stage Research on Benzydamine N-Oxide Hydrochloride: Metabolic Probe & Impurity Profiling
Executive Summary: The Dual Nature of Benzydamine N-Oxide
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, Benzydamine N-Oxide (BZY-NO) occupies a critical dual niche. It is simultaneously a major metabolic biomarker for Flavin-containing Monooxygenase 3 (FMO3) activity and a pharmaceutical impurity requiring rigorous safety qualification.
Unlike the parent compound, Benzydamine—which exerts local anesthetic and anti-inflammatory effects via cytokine suppression and membrane stabilization—the N-oxide metabolite is pharmacologically inert regarding therapeutic efficacy. However, its "biological activity" is defined by its high specificity as a substrate for FMO enzymes. This makes it an indispensable tool in early-stage drug-drug interaction (DDI) studies and pharmacogenomic phenotyping.
This guide outlines the technical framework for synthesizing, characterizing, and utilizing Benzydamine N-Oxide Hydrochloride in early-stage research, shifting the focus from "therapeutic screening" to "metabolic stability and safety profiling."
Chemical Basis & Synthesis Strategy
To conduct biological assays, researchers must first generate high-purity reference material. The N-oxide is not typically commercially available in bulk GMP grades, necessitating in-house synthesis.
Structural Characteristics[1]
-
Modification: Oxidation of the dimethylamino nitrogen.
-
Salt Form: Hydrochloride (HCl) is preferred for aqueous solubility in biological buffers.
-
Stability: Unlike many N-oxides which can undergo Cope elimination, BZY-NO is thermally stable but can be reduced back to the parent under strong reducing conditions (e.g., anaerobic gut flora).
Synthesis Protocol (Standardized)
Objective: Conversion of Benzydamine HCl to Benzydamine N-Oxide HCl.
Reagents:
-
Hydrogen Peroxide (30%) or m-Chloroperbenzoic acid (mCPBA)
-
Methanol (MeOH)
-
Hydrochloric acid (1M in diethyl ether)
Step-by-Step Workflow:
-
Free Base Liberation: Dissolve Benzydamine HCl in water; adjust pH to >10 with NaOH. Extract with Dichloromethane (DCM) to isolate the free base. Evaporate solvent.
-
Oxidation: Dissolve the free base in MeOH. Add excess H2O2 (30% aq, 5 eq).
-
Incubation: Stir at room temperature for 24 hours. Monitor via TLC or LC-MS (Target Mass: 325.4 Da).
-
Quenching: Destroy excess peroxide using a platinum wire catalyst or sodium sulfite solution (carefully).
-
Extraction: Remove MeOH under vacuum. Redissolve residue in DCM. Wash with brine.
-
Salt Formation: Cool the DCM solution to 0°C. Dropwise add 1M HCl in diethyl ether. The N-Oxide HCl salt will precipitate as a white hygroscopic solid.
-
Purification: Recrystallize from Ethanol/Ether to remove unreacted parent drug.
Biological Activity: The FMO Probe
The primary "activity" of BZY-NO in research is its role as a phenotypic probe .
Mechanism of Formation
Benzydamine is metabolized via two distinct pathways:[5]
-
N-Oxidation (Major): Mediated exclusively by FMO3 in the liver (and FMO1 in kidney/intestine). This reaction is not catalyzed by Cytochrome P450s (CYPs).[7]
-
N-Demethylation (Minor): Mediated by CYP1A2 and CYP2C19 .
Because the N-oxidation pathway is FMO-specific, the formation rate of BZY-NO is the "gold standard" metric for assessing FMO3 activity in vitro (microsomes/hepatocytes) and in vivo (urinary metabolic ratio).
Pharmacological Inertness
In comparative assays (e.g., inhibition of TNF-α release in PBMCs), BZY-NO shows negligible activity compared to Benzydamine. It does not effectively penetrate the lipid bilayer to stabilize membranes—a key mechanism of the parent drug's local anesthetic effect—due to the polarity of the N-oxide bond.
Safety & Toxicology Profiling (MIST Guidelines)
Under the Metabolites in Safety Testing (MIST) guidelines, if a metabolite circulates at >10% of parent drug exposure, it requires safety characterization. BZY-NO often exceeds this threshold.
Genotoxicity Risks
N-oxides are structural alerts for genotoxicity. Although BZY-NO is generally considered safe, early-stage research must confirm this via:
-
Ames Test (OECD 471): Salmonella typhimurium strains (TA98, TA100) +/- S9 activation.
-
In Vitro Micronucleus Test: To assess chromosomal damage.
Cytotoxicity Assay
Protocol:
-
Cell Line: HepG2 (Liver) or HEK293 (Kidney).
-
Treatment: Expose cells to BZY-NO HCl (0.1 - 100 µM) for 24h.
-
Readout: MTT or ATP-based cell viability assay.
-
Acceptance Criteria: IC50 should be > 100x the expected Cmax to be classified as low risk.
Visualizations & Workflows
Metabolic Pathway Diagram
This diagram illustrates the divergence between FMO-mediated N-oxidation and CYP-mediated Demethylation, highlighting why BZY-NO is a specific probe.[8]
Caption: Divergent metabolic pathways of Benzydamine. The N-Oxidation pathway (Red) is exclusively mediated by FMO enzymes, distinguishing it from CYP-mediated pathways.
Experimental Workflow: FMO Activity Assay
A self-validating protocol for using BZY-NO formation to measure FMO activity in liver microsomes.
Caption: Standardized workflow for FMO activity assay. Note the heat-inactivation control, as FMOs are thermally unstable compared to CYPs.
Data Summary: Physicochemical & Biological Properties[3][7][10][11]
| Parameter | Benzydamine (Parent) | Benzydamine N-Oxide (Metabolite) | Relevance |
| Molecular Weight | 309.41 g/mol | 325.41 g/mol | Mass shift (+16 Da) for LC-MS detection. |
| LogP (Lipophilicity) | ~2.6 (Lipophilic) | ~0.5 (Polar) | Explains lack of membrane penetration and rapid renal excretion. |
| Primary Enzyme | Substrate for FMO/CYP | Product of FMO3 | Biomarker for FMO3 deficiency (Trimethylaminuria). |
| Pharmacology | Anti-inflammatory, Local Anesthetic | Inactive | N-oxide formation is a detoxification pathway. |
| Toxicity Class | Acute Tox 4 (Oral) | Acute Tox 4 (Oral), Eye Irritant | Impurity limits must be controlled in API synthesis. |
References
-
Ubeaud, G., et al. (1999). Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver. Biochimica et Biophysica Acta (BBA). Link
-
Lang, D. H., et al. (2002). Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance. Drug Metabolism and Disposition.[3][9][10] Link
-
Yeung, C. K., et al. (2000).[8] Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity. Methods in Molecular Biology. Link
-
May, W. A., et al. (2004). Benzydamine metabolism in vivo is impaired in patients with deficiency of flavin-containing monooxygenase 3.[11] Pharmacogenetics. Link
-
PubChem. (2023). Benzydamine N-oxide Compound Summary. National Library of Medicine. Link
-
European Medicines Agency (EMA). (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Link
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
- 4. Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: HPLC-Fluorescence Quantification of Benzydamine N-Oxide Hydrochloride in Plasma
Scientific Context & Mechanistic Background
Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) characterized by its indazole core, widely utilized for its local anesthetic and analgesic properties. In human pharmacokinetics, benzydamine undergoes extensive hepatic metabolism. Unlike many NSAIDs that rely on the cytochrome P450 (CYP450) system, benzydamine is uniquely metabolized via N-oxygenation catalyzed by Flavin-containing monooxygenases (FMOs) —specifically the FMO1 and FMO3 isoforms .
This metabolic pathway yields a highly stable metabolite: Benzydamine N-Oxide (often handled analytically as Benzydamine N-Oxide Hydrochloride). Because this conversion is highly specific to FMOs, the precise quantification of Benzydamine N-Oxide in plasma serves a dual purpose: it is essential for standard pharmacokinetic profiling and acts as a highly reliable in vivo biomarker probe for assessing human FMO3 enzymatic activity .
Metabolic conversion of Benzydamine to Benzydamine N-Oxide via FMO enzymes.
Analytical Strategy & Causality
Quantifying a basic amine metabolite in a complex biological matrix like plasma requires an analytical strategy that meticulously balances sensitivity, specificity, and chromatographic stability.
-
Detector Selection (Fluorescence over UV-Vis): Both the parent drug and its N-oxide metabolite retain the indazole ring structure, which exhibits strong native fluorescence. By utilizing a Fluorescence Detector (FLD) rather than a standard UV-Vis detector, we exploit this native property to achieve superior signal-to-noise ratios. This eliminates the need for complex pre-column derivatization while achieving a Limit of Quantification (LOQ) as low as 1.5 ng/mL .
-
Mobile Phase pH Control (pH 3.0): Benzydamine N-Oxide is a basic compound. On a standard C18 silica-based column, basic amines tend to undergo secondary ion-exchange interactions with residual, unbonded silanol groups, resulting in severe peak tailing. By buffering the mobile phase to pH 3.0, we ensure that these silanol groups remain fully protonated (neutralized), effectively masking them and ensuring sharp, symmetrical chromatographic peaks .
-
Sample Cleanup (Alkaline Liquid-Liquid Extraction): Plasma is rich in proteins and polar lipids that can rapidly degrade column lifespan. Liquid-Liquid Extraction (LLE) using ethyl acetate is employed. Crucially, the plasma is first alkalinized to pH ~10. At this high pH, the basic amine group of Benzydamine N-Oxide is deprotonated (un-ionized), maximizing its lipophilicity and driving its partition into the organic ethyl acetate layer. This mechanism achieves >97% recovery while leaving polar matrix interferences behind in the aqueous phase .
Chromatographic Conditions Summary
| Parameter | Specification | Causality / Rationale |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) | Provides optimal hydrophobic retention for the indazole core. |
| Mobile Phase | Acetonitrile : pH 3.0 Phosphate Buffer (35:65 v/v) | Low pH suppresses silanol ionization, preventing peak tailing. |
| Flow Rate | 1.0 mL/min | Balances system backpressure and analysis time (run time ~12 min). |
| Injection Volume | 20 µL | Maximizes FLD sensitivity without causing column overload. |
| Detection | Fluorescence (Exc: 305 nm, Em: 360 nm) | Exploits native fluorescence for high specificity in plasma. |
| Column Temp | 30°C | Ensures retention time reproducibility by stabilizing viscosity. |
Experimental Workflow & Protocols
Step-by-step workflow for the extraction and HPLC quantification of Benzydamine N-Oxide.
Protocol A: Plasma Sample Preparation (Alkaline LLE)
-
Aliquot: Transfer 500 µL of thawed human plasma into a clean 15 mL borosilicate glass centrifuge tube.
-
Spike: Add 50 µL of the Internal Standard (IS) working solution (e.g., Trazodone, 1 µg/mL) and vortex for 10 seconds to ensure homogeneous distribution.
-
Alkalinization: Add 100 µL of 1 M NaOH to adjust the plasma to pH ~10. Vortex briefly. (Note: This step is critical to un-ionize the analyte for organic extraction).
-
Extraction: Add 3.0 mL of HPLC-grade ethyl acetate. Cap the tube tightly and vortex vigorously for 3 minutes to maximize the surface area for phase partitioning.
-
Phase Separation: Centrifuge the mixture at 4000 rpm (4°C) for 10 minutes to cleanly resolve the upper organic layer from the lower aqueous matrix.
-
Transfer & Evaporation: Carefully aspirate 2.5 mL of the upper organic layer (avoiding the proteinaceous interface) into a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds, sonicate for 1 minute, and transfer to an HPLC autosampler vial equipped with a glass insert.
Protocol B: HPLC System Preparation
-
Equilibration: Flush the C18 column with the mobile phase at 1.0 mL/min for at least 30 minutes. Monitor the fluorescence detector until a perfectly flat, stable baseline is achieved.
-
Analytical Run: Inject 20 µL of the reconstituted samples. The retention time for Benzydamine N-Oxide is typically observed between 6.5 and 8.0 minutes, depending on the exact dead volume of the system.
Protocol C: Self-Validating Quality Control System
To ensure absolute trustworthiness and data integrity, the analytical batch must be structured as a self-validating system. Do not proceed with unknown samples unless the following criteria are met:
-
System Suitability Test (SST): Prior to the run, inject six consecutive replicates of a mid-level standard. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is <2.0%, and the peak tailing factor is ≤1.5.
-
Matrix Blank Verification: Inject an extracted blank plasma sample (without IS or analyte). Verify the absence of endogenous interfering peaks at the specific retention times of Benzydamine N-Oxide and the IS.
-
Bracketing QCs: Insert Low, Medium, and High Quality Control (QC) samples after every 10 unknown samples. This continuously validates that instrument drift or column fouling has not compromised the calibration curve during the run.
Quantitative Validation Data Summary
When executed correctly, this protocol yields highly reproducible validation metrics compliant with ICH M10 guidelines for bioanalytical method validation .
| Validation Parameter | Benzydamine N-Oxide Performance | Acceptance Criteria (ICH Guidelines) |
| Limit of Quantification (LOQ) | 1.5 ng/mL | Signal-to-Noise (S/N) ratio ≥ 10:1 |
| Linearity Range | 1.5 ng/mL – 500 ng/mL | Correlation coefficient ( |
| Intra-day Precision (RSD) | < 2.2% | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (RSD) | < 3.5% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Bias) | ± 4.0% | ± 15% of nominal concentration |
| Extraction Recovery | > 97.0% | Consistent and reproducible across QCs |
References
-
Title: HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection Source: Pharmacological Research Communications (PubMed) URL: [Link]
-
Title: Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity Source: Methods in Molecular Biology (PubMed) URL: [Link]
Application Note: Analytical Method Development for Benzydamine N-Oxide Hydrochloride
Clinical Rationale and Metabolic Context
Benzydamine hydrochloride is a locally acting non-steroidal anti-inflammatory drug (NSAID) characterized by its potent analgesic and anesthetic properties[1]. In clinical pharmacology and formulation stability testing, the quantification of its primary metabolite and degradation product—Benzydamine N-Oxide —is of critical importance.
In vivo, benzydamine undergoes extensive hepatic N-oxygenation. Unlike many drugs metabolized by the Cytochrome P450 (CYP) system, benzydamine is selectively oxidized by flavin-containing monooxygenases (specifically FMO1 and FMO3)[2]. This makes Benzydamine N-Oxide an excellent in vitro and in vivo biomarker for measuring FMO enzymatic activity[2]. Furthermore, in pharmaceutical manufacturing, Benzydamine N-Oxide acts as a primary related substance (impurity), necessitating highly sensitive analytical methods to meet ICH Q2/Q3 regulatory compliance[3].
Metabolic oxidation of Benzydamine to Benzydamine N-Oxide via FMO enzymes.
Methodological Design: The Causality of Chromatographic Choices
Developing a robust High-Performance Liquid Chromatography (HPLC) method for Benzydamine N-Oxide requires precise control over the analyte's physicochemical environment. As a tertiary amine indazole derivative, benzydamine possesses a pKa of approximately 9.26[3].
-
Stationary Phase Selection: A reversed-phase C18 column is utilized to provide optimal hydrophobic retention of the indazole ring structure[1].
-
Mobile Phase pH Control (Critical Step): Because benzydamine is a weak base, analyzing it at a neutral pH leaves the molecule partially deprotonated, leading to severe secondary interactions with residual silanol groups on the silica stationary phase. By buffering the mobile phase to an acidic pH of 3.0 (using perchloric acid or phosphate buffer), the tertiary amine is fully protonated. This eliminates peak tailing and ensures sharp, symmetrical Gaussian peaks[3].
-
Detection Modality: For standard formulation quality control, Ultraviolet (UV) detection at 320 nm provides adequate sensitivity[3]. However, for pharmacokinetic profiling in biological matrices (plasma/urine), Fluorescence Detection (FLD) is preferred. By setting the excitation wavelength to 305 nm and emission to 360 nm, the method leverages the molecule's natural fluorophore to achieve sub-nanogram limits of quantification[1][4].
Self-Validating Experimental Protocols
To ensure data integrity, the following workflow employs Solid-Phase Extraction (SPE) rather than traditional Liquid-Liquid Extraction (LLE). SPE prevents the co-extraction of endogenous phospholipids that cause ion suppression, ensuring a self-validating cleanup step that guarantees >97% recovery of both the parent drug and the highly polar N-oxide metabolite[4].
End-to-end analytical workflow for Benzydamine N-Oxide quantification.
Protocol A: Biological Sample Preparation (SPE)
-
Conditioning: Pass 3.0 mL of HPLC-grade methanol through a C18 SPE cartridge, immediately followed by 3.0 mL of deionized water. Caution: Do not allow the sorbent bed to dry, as this collapses the alkyl chains and ruins retention capability[1].
-
Loading: Spike 1.0 mL of the biological sample (plasma or urine) with 100 µL of the designated internal standard. Load the mixture onto the conditioned cartridge at a controlled flow rate of 1 mL/min[1].
-
Washing: Wash the cartridge with 3.0 mL of deionized water to elute polar endogenous interferences.
-
Elution & Reconstitution: Elute the target analytes using 2.0 mL of a methanol-water mixture. Evaporate the eluate to absolute dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase prior to injection[1].
Protocol B: Chromatographic Conditions & System Suitability
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm i.d.) maintained at 30°C[1].
-
Mobile Phase: Isocratic elution using Acetonitrile and a 10 mM phosphate buffer (pH adjusted to 3.0) containing 40 mM triethylamine in a 35:65 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL[1].
-
System Suitability Test (SST): The method establishes internal validity through an SST prior to sample analysis. The chromatographic system is only deemed suitable if the resolution factor (
) between Benzydamine and Benzydamine N-Oxide isngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , and the peak tailing factor is .
Method Validation & Quantitative Metrics
The developed method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, and precision[3]. The table below synthesizes the expected quantitative performance metrics across different matrices and detection modalities based on established literature.
| Analyte | Sample Matrix | Detection Modality | LOD | LOQ | Linearity Range | Mean Recovery |
| Benzydamine HCl | Oral Formulation | HPLC-UV (320 nm) | 0.02% | 0.05% | 0.05% - 1.2% | 98.2% - 102.8% |
| Benzydamine N-Oxide | Plasma | HPLC-FLD | 0.5 ng/mL | 1.5 ng/mL | 1.5 - 500 ng/mL | > 97.0% |
| Benzydamine N-Oxide | Urine | HPLC-UV (320 nm) | 15.0 ng/mL | 50.0 ng/mL | 50 - 2000 ng/mL | 95.5% - 99.1% |
Data aggregated from pharmacokinetic and formulation stability validation studies[1][3][4].
Conclusion
The accurate quantification of Benzydamine N-Oxide Hydrochloride is highly dependent on controlling the ionization state of the molecule during chromatographic separation. By utilizing a pH-adjusted isocratic mobile phase on a C18 stationary phase, scientists can eliminate secondary silanol interactions, achieving baseline resolution. Coupling this optimized chromatography with SPE cleanup and appropriate detection modalities (UV for formulations, FLD for biologicals) yields a highly reproducible, self-validating analytical system suitable for both quality control and complex pharmacokinetic profiling.
References
-
BenchChem. Application Notes & Protocols: HPLC Method Development for Benzydamine Quantification in Biological Samples.1
-
Cherniy, V. A., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. SciSpace / Science Publishing Group. 3
-
Catanese, B., et al. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Pharmacological Research Communications.4
-
Yeung, C. K., & Rettie, A. E. (2006). Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity. Methods in Molecular Biology. 2
-
ScienceRise: Pharmaceutical Science (2021). Identification of Benzydamine and Its Metabolit in the Presence of Certain Anti-inflammatory Non-steroidal Drugs. Neliti. 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neliti.com [neliti.com]
Application Note: High-Sensitivity LC-MS/MS Protocol for Benzydamine N-Oxide Hydrochloride Detection
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Benzydamine N-Oxide (BZD-NO), the primary oxidative metabolite and degradation product of Benzydamine.
The Critical Challenge: N-oxides are thermally labile.[1] In the electrospray ionization (ESI) source, BZD-NO can undergo deoxygenation (in-source reduction), reverting to the parent drug Benzydamine (BZD). Without adequate chromatographic separation, this artifact leads to severe overestimation of the parent drug and underestimation of the N-oxide.
This protocol utilizes a self-validating chromatographic strategy that baseline-separates the N-oxide from the parent drug, ensuring that any in-source reduction product is chromatographically distinct from the native parent compound.
Chemical Properties & Safety
Analyte: Benzydamine N-Oxide Hydrochloride CAS: 39860-94-1 Molecular Formula: C19H23N3O2 · HCl Molecular Weight: 361.87 g/mol (Salt); 325.41 g/mol (Free Base) Solubility: Soluble in water, methanol, and DMSO. Stability: Sensitive to high temperatures and strong reducing agents. Store stock solutions at -80°C.
Experimental Workflow
Reagents and Standards
-
Reference Standard: Benzydamine N-Oxide HCl (>98% purity).
-
Internal Standard (IS): Benzydamine-d6 (preferred) or Benzydamine-d3.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Water: 18.2 MΩ·cm ultrapure water.
Sample Preparation: Protein Precipitation (PPT)
Rationale: Liquid-Liquid Extraction (LLE) at high pH can induce N-oxide degradation or back-reduction. A neutral Protein Precipitation (PPT) is gentler and maximizes recovery of the polar N-oxide.
Protocol Steps:
-
Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Benzydamine-d6 in 50% MeOH).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: The acid helps stabilize the N-oxide and improves protein crashing.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.
-
Why? Diluting with aqueous buffer matches the initial mobile phase, preventing peak distortion (solvent effects) for the early-eluting polar N-oxide.
-
Chromatographic Conditions (LC)
Rationale: The N-oxide is more polar than the parent. We use a C18 column with a gradient optimized to elute BZD-NO significantly earlier than BZD.
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Focusing) |
| 0.50 | 5 | Start Gradient |
| 3.00 | 60 | Elution of BZD-NO & BZD |
| 3.10 | 95 | Wash |
| 4.00 | 95 | Hold Wash |
| 4.10 | 5 | Re-equilibration |
| 5.50 | 5 | End of Run |
-
Expected Retention Times:
-
Benzydamine N-Oxide: ~1.8 - 2.2 min (Elutes first).
-
Benzydamine (Parent): ~2.8 - 3.2 min (Elutes later).
-
Mass Spectrometry (MS/MS) Parameters
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[2][3]
-
Source Temperature: 350°C (Do not exceed 400°C to minimize thermal deoxygenation).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: Nitrogen.[3]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV)* |
| BZD N-Oxide | 326.2 | 310.2 | Quantifier | 15 - 20 |
| BZD N-Oxide | 326.2 | 121.1 | Qualifier | 30 - 35 |
| Benzydamine | 310.2 | 121.1 | Parent Check | 25 - 30 |
| IS (BZD-d6) | 316.2 | 127.1 | Internal Std | 25 - 30 |
*Note: Collision energies are instrument-dependent and should be optimized by infusion.
Mechanistic Insight: The primary transition for the N-oxide is 326.2 → 310.2 , which corresponds to the loss of the oxygen atom [M+H-O]⁺. While this product ion (310.2) has the same mass as the parent drug, the chromatographic separation ensures specificity. The qualifier transition 326.2 → 121.1 (benzyl cation) confirms the structural backbone.
Visual Workflows
Sample Preparation Workflow
Caption: Step-by-step protein precipitation protocol designed to maximize N-oxide recovery and stability.
In-Source Fragmentation Logic
Caption: Mechanism of in-source reduction. Chromatographic separation is the only defense against false positives.
Method Validation & Troubleshooting
Validation Parameters (per FDA/EMA Guidelines)
-
Linearity: 1.0 – 1000 ng/mL (Weighted 1/x² regression).
-
Accuracy/Precision: ±15% (±20% at LLOQ).
-
Matrix Effect: Assess using post-column infusion. N-oxides can be subject to ion suppression if phospholipids are not cleared.
-
Stability:
-
Freeze-Thaw: N-oxides are generally stable for 3 cycles, but avoid repeated heating.
-
Benchtop: Keep samples at 4°C in the autosampler.
-
Troubleshooting "Ghost" Peaks
If you detect Benzydamine in a "blank" sample spiked only with N-oxide:
-
Check Retention Time: If the "Benzydamine" peak appears at the N-oxide retention time (1.8 min) instead of the Parent time (3.0 min), it is in-source fragmentation , not contamination.
-
Solution: Lower the Source Temperature (e.g., from 350°C to 300°C) and Fragmentor Voltage.
References
-
Clementi, F., et al. (1990). "Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications.
-
Ramanathan, R., et al. (2000).[4] "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry.
-
Ma, B., et al. (2001). "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry.
-
U.S. FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."
-
Chorna, O., et al. (2021). "Identification of benzydamine and its metabolite in the presence of certain anti-inflammatory non-steroidal drugs." ScienceRise: Pharmaceutical Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzydamine N-Oxide Hydrochloride as a reference standard in pharmaceutical analysis.
This Application Note is structured as a technical guide for pharmaceutical analysts and researchers. It focuses on the specific application of Benzydamine N-Oxide Hydrochloride as a reference standard for impurity profiling, stability testing, and metabolite identification.
Executive Summary
Benzydamine N-Oxide is the primary oxidative degradation product and the major in vivo metabolite (mediated by FMO3) of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. In pharmaceutical quality control (QC), it serves as a critical stability-indicating marker . Its presence in dosage forms indicates exposure to oxidative stress or improper storage.
This guide provides validated protocols for using Benzydamine N-Oxide Hydrochloride as a reference standard, including handling requirements, HPLC separation strategies, and mechanistic insights into its formation.
Technical Profile: Reference Standard Data
The following specifications define the reference material required for accurate quantitative analysis.
| Parameter | Specification |
| Chemical Name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine N-oxide hydrochloride |
| CAS Number | 39860-94-1 (HCl Salt) / 36504-71-9 (Free Base) |
| Molecular Formula | C₁₉H₂₃N₃O₂[1][2][3][4] · HCl |
| Molecular Weight | 361.87 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| pKa | ~4.5 (N-oxide oxygen protonation) |
| UV Max | 307 nm (Specific), 218 nm (General) |
Critical Handling Note: N-oxides are hygroscopic and potentially thermolabile. Store at +5°C or lower under desiccated conditions. Avoid prolonged exposure to ambient light during weighing.
Mechanistic Insight: Formation Pathways
Understanding the origin of Benzydamine N-Oxide is essential for root-cause analysis in OOS (Out of Specification) investigations.
Degradation & Metabolism Map
The following diagram illustrates the dual pathways (biological and chemical) leading to the formation of the N-oxide.
Figure 1: Formation pathways of Benzydamine N-Oxide via chemical oxidation (red solid line) and biological metabolism (dashed line).
Analytical Protocols
Protocol A: HPLC Separation (Stability Indicating Method)
This method is designed to separate the polar N-oxide from the parent API and other hydrophobic impurities.
Principle: Reversed-Phase Chromatography (RP-HPLC) Rationale: The N-oxide function increases polarity, causing it to elute before Benzydamine on C18 columns.
-
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Ammonium Carbonate Buffer (10 mM, pH 9.0).
-
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array.
-
Channel 1: 218 nm (Universal detection for impurities).
-
Channel 2: 307 nm (Specific for Indazole core, reduces matrix interference).
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 20.0 | 70 | 30 |
Experimental Notes:
-
pH Sensitivity: Benzydamine is a base. High pH (pH 9.0) suppresses ionization of the tertiary amine, improving peak shape. The N-oxide remains polar and elutes early.
-
Relative Retention Time (RRT): Expect the N-oxide to elute at approximately 0.6 - 0.7 RRT relative to Benzydamine.
Protocol B: Standard Solution Preparation
Objective: Create a stable stock solution for calibration.
-
Weighing: Accurately weigh 10.0 mg of Benzydamine N-Oxide Hydrochloride .
-
Dissolution: Transfer to a 100 mL volumetric flask. Add 10 mL of Methanol and sonicate for 2 minutes to ensure complete dissolution of the salt form.
-
Dilution: Make up to volume with Mobile Phase A (Buffer).
-
Final Concentration: 0.1 mg/mL (100 ppm).
-
-
Storage: Transfer to amber glass vials. Stable for 24 hours at room temperature; 1 month at -20°C.
Method Validation Strategy
When validating this reference standard for a new method, follow this workflow to ensure regulatory compliance (ICH Q2).
Figure 2: Validation workflow ensuring the method can specifically detect and quantify the N-Oxide impurity.
Validation Criteria (Self-Validating System):
-
Resolution (Rs): The N-oxide peak must be baseline separated (Rs > 1.5) from the Benzydamine peak.[5][6][7][8]
-
Peak Purity: Use a Diode Array Detector (DAD) to verify that the N-oxide peak is spectrally pure (no co-eluting degradants).
-
LOD/LOQ: The method should detect N-oxide at 0.05% levels (reporting threshold).
References
-
LGC Standards. (2023). Benzydamine N-Oxide Hydrochloride Product Data. Retrieved from
-
National Institutes of Health (PMC). (2002). Benzydamine N-oxidation as an index reaction reflecting FMO activity. Retrieved from
-
ChemicalBook. (2023). Benzydamine N-Oxide Hydrochloride Properties and CAS. Retrieved from
-
European Pharmacopoeia (Ph.[9] Eur.). Benzydamine Hydrochloride Monograph. (Consult current edition for official impurity limits).
-
Simson Pharma. (2023). Benzydamine N-oxide Hydrochloride Reference Standard. Retrieved from
Sources
- 1. Benzydamine N-Oxide Hydrochloride - SRIRAMCHEM [sriramchem.com]
- 2. Benzydamine N-Oxide Hydrochloride | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzydamine British Pharmacopoeia (BP) Reference Standard 132-69-4 [sigmaaldrich.com]
- 5. journals.uran.ua [journals.uran.ua]
- 6. scribd.com [scribd.com]
- 7. zenodo.org [zenodo.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Benzydamine impurity G CRS | LGC Standards [lgcstandards.com]
Application Note: Benzydamine N-Oxygenation as a Specific Probe for FMO Activity
This Application Note and Protocol guide details the use of Benzydamine as a probe substrate to measure Flavin-containing Monooxygenase (FMO) activity by quantifying the formation of its metabolite, Benzydamine N-Oxide .[1]
Introduction & Scientific Rationale
In drug development, distinguishing between Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) metabolism is critical for predicting drug-drug interactions and polymorphic variability. While CYPs dominate hepatic metabolism, FMOs (specifically FMO3 in the liver and FMO1 in the kidney) play a vital role in the N-oxygenation of nucleophilic nitrogen-containing drugs.
Benzydamine (BZD) is widely regarded as the "gold standard" probe substrate for FMO activity due to its high specificity. Unlike other probes (e.g., caffeine) that may have overlapping CYP liabilities, Benzydamine is metabolized almost exclusively to Benzydamine N-Oxide (BZD-NO) by FMOs, with negligible CYP contribution.
Key Mechanistic Insights:
-
Isoform Specificity: FMO3 (hepatic) and FMO1 (extrahepatic) are the primary catalysts. FMO5 has negligible activity.[2][3][4]
-
Reaction Type: N-oxygenation of the tertiary amine.[5]
-
Validation: FMO activity is thermolabile. Pre-incubation of microsomes at 45°C abolishes BZD-NO formation, confirming FMO involvement over thermally stable CYPs.
Biological Pathway & Mechanism
The following diagram illustrates the FMO-mediated N-oxygenation of Benzydamine and the validation logic using heat inactivation.
Caption: Mechanism of Benzydamine N-oxygenation by FMOs and the discriminatory effect of heat inactivation.
Experimental Protocol
Materials & Reagents
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant Human FMO1/FMO3.[3]
-
Substrate: Benzydamine HCl (Stock: 10 mM in Methanol or Water).
-
Cofactor System: NADPH Generating System (Glucose-6-phosphate, G6PDH, NADP+) or commercially available NADPH solution (10 mM).
-
Buffer: 50 mM Potassium Phosphate buffer (pH 7.4) or Glycine-NaOH (pH 8.4).
-
Note: pH 8.4 yields higher Vmax for FMOs, but pH 7.4 is recommended for physiological relevance.[4]
-
-
Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Benzydamine-d6 or Phenacetin).
Step-by-Step Workflow
A. Preparation of Microsomes (Heat Inactivation Step - Optional but Recommended) To prove FMO specificity, perform the assay with and without heat treatment.
-
Aliquot microsomes into two sets: Control and Heat-Treated .
-
Incubate the Heat-Treated set at 45°C for 5 minutes (or 50°C for 2 min) in the absence of NADPH.
-
Place immediately on ice.
-
Keep Control microsomes on ice throughout.
B. Incubation Protocol
-
Pre-incubation: In a 1.5 mL tube or 96-well plate, mix:
-
Buffer (to final volume of 200 µL)
-
Microsomal Protein (Final conc: 0.1 – 0.2 mg/mL)
-
Benzydamine Substrate (Final conc: 100 µM for screening; range 10–500 µM for kinetics).
-
-
Equilibrate at 37°C for 5 minutes.
-
Initiation: Start reaction by adding NADPH (Final conc: 1.0 mM).
-
Incubation: Incubate at 37°C for 10–20 minutes (ensure linearity).
-
Termination: Stop reaction by adding 200 µL (1:1 volume) of Ice-cold Acetonitrile (containing Internal Standard).
-
Clarification: Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Transfer supernatant to HPLC/LC-MS vials.
Analytical Methods
Benzydamine and its N-oxide are naturally fluorescent, making HPLC-Fluorescence (HPLC-FLD) a highly sensitive and cost-effective method ("Gold Standard"). LC-MS/MS is used for high-throughput environments.
Method A: HPLC-Fluorescence (Recommended)
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection:
-
Excitation: 305 nm
-
Emission: 365 nm
-
-
Retention: Benzydamine elutes after Benzydamine N-oxide (N-oxide is more polar).
Method B: LC-MS/MS
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Benzydamine: m/z 310.2 → 110.1
-
Benzydamine N-Oxide: m/z 326.2 → 126.1 (Oxygen insertion adds +16 Da).
-
Data Analysis & Kinetic Parameters
Calculate the reaction velocity (
Reference Kinetic Values (Human Liver Microsomes):
| Parameter | Value (Approximate) | Notes |
| Km (FMO3) | 40 – 80 µM | Affinity for hepatic FMO3 |
| Km (FMO1) | 20 – 60 µM | Affinity for renal FMO1 |
| Vmax | 20 – 50 nmol/mg/min | Highly dependent on donor genotype |
| FMO3 Genotypes | E158K, V257M | Common polymorphisms affecting Vmax |
Workflow Visualization
Caption: Step-by-step experimental workflow for Benzydamine N-oxygenation assay.
References
-
Yeung, C. K., & Rettie, A. E. (2006). Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity.[1] Methods in Molecular Biology, 320, 157–162.[1] Link
-
Stormer, E., et al. (2000). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity.[3] British Journal of Clinical Pharmacology, 50(6), 553–561. Link
-
Ubeaud, G., et al. (1999). A convenient method to discriminate between cytochrome P450 enzymes and flavin-containing monooxygenases in human liver microsomes.[8] Archives of Toxicology, 73, 313–321. Link
-
Lang, D. H., & Rettie, A. E. (2000). In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms. British Journal of Clinical Pharmacology, 50(4), 311–314. Link
Sources
- 1. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iris.unito.it [iris.unito.it]
- 8. A convenient method to discriminate between cytochrome P450 enzymes and flavin-containing monooxygenases in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling Flavin-Containing Monooxygenase 3 (FMO3) Activity Using Benzydamine N-Oxide Hydrochloride
Executive Summary
In the landscape of drug metabolism and pharmacokinetics (DMPK), distinguishing between Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) mediated metabolism is a critical regulatory requirement. FMO3 is the dominant hepatic isoform responsible for the oxidation of nucleophilic heteroatoms. Because FMOs are not easily induced but are subject to genetic polymorphisms (e.g., Trimethylaminuria), accurately profiling FMO3 activity is essential for predicting drug-drug interactions and clearance rates.
This application note provides a comprehensive, self-validating protocol for measuring FMO3 activity in cell-based and microsomal systems. By utilizing Benzydamine as a highly specific probe substrate and Benzydamine N-Oxide Hydrochloride as the definitive analytical reference standard, researchers can achieve absolute quantification of FMO-mediated N-oxygenation with high specificity and sensitivity (1)[1].
Scientific Rationale: The Causality of Probe Selection
As application scientists, we must design assays where the chosen substrate isolates the variable of interest. Benzydamine, a nonsteroidal anti-inflammatory drug, is the "gold standard" in vitro probe for FMO activity because its conversion to Benzydamine N-oxide is catalyzed almost exclusively by FMO1 and FMO3, with negligible contribution from CYP450 enzymes (2)[2].
Because FMO1 is primarily extrahepatic (expressed in the kidneys and intestines) and FMO3 is heavily expressed in the liver, applying this substrate to Human Liver Microsomes (HLM) or isolated human hepatocytes renders the assay highly specific to FMO3.
Why use Benzydamine N-Oxide Hydrochloride as the standard? To quantify the enzymatic conversion accurately, an external standard curve is required. The hydrochloride salt of Benzydamine N-Oxide is utilized rather than the free base because it offers superior aqueous solubility and thermodynamic stability. This prevents degradation during repeated freeze-thaw cycles, ensuring that the calibration curve remains analytically rigorous across longitudinal studies.
Metabolic Pathway & Assay Logic
Fig 1. FMO-mediated N-oxygenation of Benzydamine to Benzydamine N-Oxide.
Quantitative Kinetic Profiling
To contextualize the assay parameters, it is critical to understand the kinetic affinity of Benzydamine across different human FMO isoforms. The table below summarizes the Michaelis-Menten kinetics, demonstrating why Benzydamine is an optimal probe for FMO1 and FMO3, while being virtually untouched by FMO4 and FMO5 (2)[2].
| FMO Isoform | Apparent Km (µM) | Vmax (min⁻¹) | Catalytic Efficiency | Biological Relevance |
| FMO1 | 60 ± 8 | 46 ± 2 | High | Dominant in extrahepatic tissues |
| FMO3 | 80 ± 8 | 36 ± 2 | High | Dominant in human liver (HLM) |
| FMO4 | > 3000 | < 75 | Negligible | Not a viable substrate |
| FMO5 | > 2000 | < 1 | Negligible | Not a viable substrate |
Data summarized from recombinant human FMO isoform incubations at physiological pH 7.4.
Experimental Workflow & Protocol
Fig 2. Step-by-step in vitro assay workflow for FMO3 activity quantification.
Reagent Preparation & Causality
-
Buffer System: 50 mM Potassium Phosphate Buffer, pH 7.4.
-
Expert Insight: FMO enzymes are highly sensitive to pH deviations. Maintaining a strict pH of 7.4 is critical; even a drop to pH 7.0 can severely truncate the Vmax.
-
-
Substrate Stock: 10 mM Benzydamine in DMSO.
-
Analytical Standard Curve: Prepare a 10 mM stock of Benzydamine N-Oxide Hydrochloride in DMSO. Dilute serially in the mobile phase to create a standard curve ranging from 0.1 µM to 50 µM.
-
Cofactor: 10 mM NADPH freshly prepared in buffer.
The Self-Validating Assay Methodology
A robust assay must prove that the observed metabolism is exclusively FMO-driven. We achieve this through a differential thermal inactivation step.
Step 1: Preparation of Biological Matrices
-
Thaw Human Liver Microsomes (HLM) or isolated human alveolar type II (ATII) cells on ice (3)[3].
-
Self-Validating Negative Control: Aliquot half of the HLM suspension into a separate tube and heat at 50°C for exactly 90 seconds, then immediately return to ice.
-
Expert Insight: FMOs are highly thermolabile in the absence of NADP+. This mild heat shock completely denatures FMO enzymes while leaving CYP450 enzymes largely intact. A complete loss of Benzydamine N-oxide formation in this control validates that the reaction in the active sample is 100% FMO-dependent.
-
Step 2: Incubation
-
In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLM (or 1x10⁶ cells/mL) and 0.1 mM Benzydamine in the 50 mM Phosphate Buffer (Final volume: 180 µL).
-
Pre-incubate the mixture in a shaking water bath at 37°C for 3 minutes.
-
Initiate the reaction by adding 20 µL of the 10 mM NADPH stock (Final concentration: 1.0 mM).
-
Expert Insight: NADPH is the obligate cofactor for the FMO catalytic cycle. Adding it last ensures the enzyme is not depleted by background futile cycling with ambient oxygen prior to substrate binding.
-
Step 3: Termination
-
After exactly 10 minutes, terminate the reaction by adding 200 µL of ice-cold Acetonitrile.
-
Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
Analytical Quantification (HPLC-FLD)
Transfer the supernatant to an HPLC vial. While LC-MS/MS can be used, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the preferred, highly sensitive, and cost-effective method for this specific assay.
-
Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using 30% Acetonitrile / 70% Water containing 0.1% Formic Acid.
-
Detection: Excitation at 310 nm, Emission at 370 nm.
-
Expert Insight: Benzydamine and its N-oxide possess native fluorescence. This eliminates the need for complex derivatization steps, ensuring high-throughput capability. Quantify the area under the curve (AUC) for the metabolite peak against the Benzydamine N-Oxide Hydrochloride standard curve to calculate the absolute formation rate (pmol/min/mg protein).
-
References
-
Rettie AE, et al. "In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms." British Journal of Clinical Pharmacology. 2000. 2
-
Lang DH, et al. "Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity." Methods in Enzymology. 2000. 1
-
Bäckström E, et al. "Pulmonary Metabolism of Substrates for Key Drug-Metabolizing Enzymes by Human Alveolar Type II Cells, Human and Rat Lung Microsomes, and the Isolated Perfused Rat Lung Model." Pharmaceuticals. 2020. 3
Sources
- 1. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary Metabolism of Substrates for Key Drug-Metabolizing Enzymes by Human Alveolar Type II Cells, Human and Rat Lung Microsomes, and the Isolated Perfused Rat Lung Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Characterization of Benzydamine N-Oxide Hydrochloride
Abstract & Introduction
Benzydamine N-Oxide (BZD-NO) is the primary oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[1] Unlike the parent compound, which exerts local anesthetic and cytokine-inhibitory effects, the pharmacological profile of the N-oxide variant remains under-characterized in isolation.
This Application Note provides a rigorous framework for studying BZD-NO. The scientific imperative for studying this compound is threefold:
-
Metabolite-in-Safety-Testing (MIST): Regulatory bodies (FDA/EMA) require characterization of major circulating metabolites.
-
The "Prodrug" Hypothesis: Tertiary amine N-oxides can undergo in vivo retro-reduction back to the active parent drug via aldehyde oxidase (AOX) or gut microbiota, potentially acting as a circulating reservoir.
-
Environmental Ecotoxicology: As a polar metabolite excreted in urine, BZD-NO is a persistent pharmaceutical pollutant.
Metabolic Pathway & Mechanism
Understanding the bidirectional biotransformation of Benzydamine is critical for experimental design. The N-oxide is not merely a waste product; it is part of a dynamic redox cycle.
-
Oxidation (Forward): Mediated primarily by FMO3 (Flavin-containing monooxygenase 3) in the liver.[1]
-
Reduction (Reverse): Mediated by cytosolic molybdoenzymes (Aldehyde Oxidase) or mitochondrial reductases under hypoxic conditions.
Visualization: The Benzydamine Redox Cycle
Figure 1: The bidirectional metabolic pathway. Note the potential for the N-oxide to revert to the active parent compound.[2]
Protocol A: Pharmacokinetics & Retro-Reduction (Rat Model)
Objective: To quantify the conversion rate of BZD-NO back to Benzydamine in vivo.
Experimental Design
-
Species: Sprague-Dawley Rats (Male, 250–300g). Note: Males are preferred due to sex-specific expression differences in liver FMO enzymes.
-
Groups:
-
IV Group: Benzydamine N-Oxide HCl (5 mg/kg, IV tail vein).
-
Oral Group: Benzydamine N-Oxide HCl (10 mg/kg, Oral Gavage).
-
Control: Benzydamine HCl (Equimolar dose).
-
Formulation Strategy
Benzydamine N-Oxide HCl is highly polar.
-
Vehicle: Sterile 0.9% Saline.
-
Stability: Prepare fresh. N-oxides can be light-sensitive; use amber vials.
Workflow Steps
-
Cannulation: Jugular vein cannulation 24h prior to dosing for stress-free serial sampling.
-
Dosing: Administer compound at
. -
Sampling: Collect 200
L blood at 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h. -
Processing: Centrifuge at 4°C, 3000g for 10 min. Harvest plasma.[1][3]
-
Bioanalysis (LC-MS/MS):
-
Crucial Step: Do not use high-temperature evaporation during sample prep, as this can thermally degrade N-oxides. Use nitrogen blow-down at ambient temperature.
-
Data Output Table
| Parameter | Definition | Expected Outcome (If Retro-reduction occurs) |
| Max conc. of Benzydamine | Detectable levels of Parent Drug in BZD-NO dosed group. | |
| Total Exposure | Ratio of Parent/N-Oxide indicates conversion efficiency. | |
| Time to peak | Delayed |
Protocol B: Efficacy Screening (Carrageenan-Induced Paw Edema)
Objective: To determine if BZD-NO possesses intrinsic anti-inflammatory activity or requires conversion to the parent.
Rationale
Benzydamine acts by inhibiting cytokine release (TNF-
Methodology
-
Acclimatization: Wistar rats (
/group). -
Pre-treatment (
hr):-
Group A: Vehicle (Saline).
-
Group B: Benzydamine HCl (Positive Control, 10 mg/kg p.o.).
-
Group C: Benzydamine N-Oxide HCl (10 mg/kg p.o.).
-
-
Induction (
): Inject 0.1 mL of 1% -carrageenan into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 1, 2, 3, 4, and 6 hours post-injection.
Interpretation Logic[6]
-
Scenario 1 (Intrinsic Activity): Edema reduction parallels the Positive Control immediately (1-2h).
-
Scenario 2 (Prodrug Effect): Efficacy is minimal at 1h but increases significantly by 3-4h (lag time for reduction).
-
Scenario 3 (Inactive): No significant difference from Vehicle.
Protocol C: Ecotoxicology & Developmental Toxicity (Zebrafish)
Objective: High-throughput screening for environmental safety and developmental teratogenicity. Benzydamine residues are increasingly found in wastewater; N-oxides are often more water-soluble and persistent.
Experimental Workflow
Figure 2: Zebrafish Embryotoxicity Test (ZET) workflow compliant with OECD 236.
Detailed Steps
-
Embryo Selection: Select fertilized eggs at 4-cell to 128-cell stage.
-
Plating: 1 embryo per well in 24-well plates containing 2 mL of test solution (E3 medium + BZD-NO).
-
Observation: Use stereomicroscopy at 24, 48, 72, and 96 hours post-fertilization (hpf).
-
Specific Endpoint: Look for Pericardial Edema . Benzydamine affects membrane stabilization; overdose or toxic accumulation of the N-oxide often manifests as cardiac/yolk sac edema in zebrafish.
References
-
Catanese, B., et al. (1986).[1] "HPLC determination of benzydamine and its metabolite N-oxide in plasma..." Pharmacological Research Communications.
-
Kawaji, A., et al. (1990). "Benzydamine N-oxidation by flavin-containing monooxygenase." Xenobiotica.
-
Suter, W., et al. (2020). "The utility of zebrafish in the assessment of pharmaceutical pollutants." Toxicology Letters. Note: General grounding for Protocol C.
-
Uetrecht, J. (2002). "N-oxidation of drugs associated with idiosyncratic drug reactions." Drug Metabolism Reviews.
Sources
Technical Application Note: Formulation Development of Benzydamine N-Oxide Hydrochloride for Research
Abstract
Benzydamine N-Oxide Hydrochloride is the primary oxidative metabolite of the NSAID Benzydamine, mediated almost exclusively by Flavin-containing Monooxygenase 3 (FMO3). While the parent drug is a lipophilic weak base, the N-oxide derivative presents distinct physicochemical challenges, including photoreactivity, potential for in vivo retro-reduction, and hygroscopicity inherent to amine oxide salts. This guide provides validated protocols for formulating this compound as an analytical reference standard and a pharmacological probe for FMO3 activity.
Part 1: Physicochemical Profile & Pre-formulation
Before initiating formulation, researchers must account for the specific instability mechanisms of N-oxides. Unlike the parent Benzydamine, the N-oxide is susceptible to deoxygenation under thermal stress or in the presence of reducing agents (e.g., ascorbic acid, metabisulfites).
Compound Identity
| Property | Detail |
| Chemical Name | 3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine oxide hydrochloride |
| CAS Number | 39860-94-1 (HCl Salt) / 36504-71-9 (Free Base) |
| Molecular Weight | 361.87 g/mol |
| Primary Role | Major Metabolite (Human/Rat), Degradation Impurity, FMO3 Probe |
| Solubility Profile | High: Water, Methanol, DMSO (>25 mg/mL) Low: Hexane, Toluene |
Critical Stability Factors
-
Retro-Reduction: In the presence of ferrous iron (
) or strong reducing agents, the N-oxide oxygen can be cleaved, reverting the compound to parent Benzydamine. Avoid using stainless steel storage vessels for liquid formulations; use glass or PTFE. -
Hygroscopicity: The HCl salt is hygroscopic. Bulk powder must be stored in a desiccator at -20°C.
-
Photostability: Indazole rings are UV-active. Protect stock solutions from direct light to prevent ring cleavage or rearrangement.
Part 2: Metabolic & Degradation Pathway Visualization
Understanding the formation and fate of Benzydamine N-Oxide is crucial for interpreting PK data. The following diagram illustrates the FMO3-mediated oxidation and the potential for retro-reduction.
Figure 1: Metabolic interplay of Benzydamine.[1] The N-Oxide is formed by FMO3 and can be retro-reduced to the parent drug, a critical consideration for oral dosing formulations.
Part 3: Experimental Protocols
Protocol A: Preparation of Analytical Reference Stock (HPLC/LC-MS)
Purpose: To create a stable standard for impurity profiling or metabolite quantification. Solvent Strategy: Acetonitrile/Water is preferred over Methanol to prevent potential trans-methylation artifacts during long-term storage, though Methanol is acceptable for immediate use.
Materials:
-
Benzydamine N-Oxide HCl (Reference Standard Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (Milli-Q, 18.2 MΩ)
-
Amber Volumetric Flask (Class A)
Step-by-Step:
-
Equilibration: Allow the vial of Benzydamine N-Oxide HCl to reach room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL amber volumetric flask.
-
Dissolution: Add 5 mL of 50:50 (v/v) Acetonitrile:Water . Sonicate for 2 minutes. The salt should dissolve rapidly.
-
Note: Do not use pure acetonitrile as the salt may precipitate; water is required to dissociate the HCl.
-
-
Dilution: Make up to volume with the same solvent mixture.
-
Storage: Aliquot into amber HPLC vials. Store at -20°C. Stability is validated for 1 month at -20°C.
Quality Check (System Suitability): Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 10-90% B.
-
Expected Retention: Benzydamine N-Oxide will elute earlier (more polar) than the parent Benzydamine.
Protocol B: In Vivo Vehicle Formulation (IV Administration)
Purpose: For pharmacokinetic (PK) or toxicity studies in rodents. Challenge: The formulation must be isotonic and physiological pH (7.4), but N-oxides are most stable at slightly acidic to neutral pH. Target Concentration: 5 mg/mL (Clear solution).
Materials:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.22 µm PES Syringe Filter
Workflow:
-
Vehicle Preparation (20% HP-β-CD):
-
Dissolve 2.0 g of HP-β-CD in 8 mL of PBS.
-
Stir until clear. Adjust volume to 10 mL.
-
Rationale: Cyclodextrins encapsulate the hydrophobic indazole moiety, protecting the N-oxide group from enzymatic reduction in the blood and preventing precipitation upon injection.
-
-
Drug Solubilization:
-
Weigh 50 mg of Benzydamine N-Oxide HCl.
-
Add the powder slowly to 10 mL of the 20% HP-β-CD vehicle under constant magnetic stirring (500 RPM).
-
Stir for 15-20 minutes at room temperature.
-
-
pH Adjustment (Critical):
-
Check pH.[5] The HCl salt will lower the pH of the PBS.
-
Carefully adjust back to pH 7.0 - 7.4 using 0.1 N NaOH.
-
Warning: Do not exceed pH 8.0, as the free base may precipitate or destabilize.
-
-
Sterilization:
-
Filter through a 0.22 µm PES (Polyethersulfone) filter into a sterile, nitrogen-purged vial.
-
Note: Nylon filters can adsorb N-oxides; PES or PVDF is recommended.
-
-
Usage Window: Use within 24 hours of preparation. Do not store liquid formulation for long-term studies.[5]
Part 4: FMO3 Activity Probe Assay (In Vitro)
Purpose: Use Benzydamine as a substrate to generate N-Oxide, or use N-Oxide to test retro-reduction activity.
Reaction Mix (Incubation System):
| Component | Concentration | Role |
|---|---|---|
| Buffer | 50 mM Glycine-NaOH (pH 9.5) | Optimal pH for FMO3 activity (distinct from CYP450) |
| Substrate | 100 µM Benzydamine HCl | Precursor |
| Enzyme Source | Human Liver Microsomes (0.5 mg/mL) | Source of FMO3 |
| Cofactor | NADPH (1.0 mM) | Required electron donor |
Protocol:
-
Pre-incubate Microsomes and Substrate in Glycine-NaOH buffer at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH.
-
Incubate for 10–30 minutes.
-
Termination: Add equal volume of ice-cold Acetonitrile containing internal standard.
-
Centrifuge (10,000 x g, 10 min) and analyze supernatant for Benzydamine N-Oxide formation.
Part 5: Troubleshooting & Stability Logic
Figure 2: Diagnostic logic for formulation instability.
References
-
Kawaji, A., et al. (1999).[6] "Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis." Biological and Pharmaceutical Bulletin, 22(1), 1-4.[6] Link
-
Yeung, C.K., et al. (2006).[7] "Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity." Methods in Molecular Biology, 320, 157-162.[7] Link
-
Ubeaud, G., et al. (1999). "Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes."[8][1] British Journal of Clinical Pharmacology, 48(5), 675–681. Link
-
PubChem. (2023). "Benzydamine N-Oxide Hydrochloride - Compound Summary." National Library of Medicine. Link
-
European Pharmacopoeia (Ph. Eur.). "Benzydamine Hydrochloride Monograph: Impurities." (Refer to current edition for Impurity A/D designation). Link
Sources
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzydamine N-Oxide Hydrochloride - CAS - 39860-94-1 | Axios Research [axios-research.com]
- 4. BENZYDAMINE N-OXIDE HYDROCHLORIDE | 39860-94-1 [chemicalbook.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzydamine N-Oxygenation as a Measure of Flavin-Containing Monooxygenase Activity-丁香实验 [biomart.cn]
Application Note: Benzydamine N-Oxidation as a Benchmark for Flavin-Containing Monooxygenase (FMO) Activity in DMPK Studies
Executive Summary
Benzydamine (BZD) is a non-steroidal anti-inflammatory drug (NSAID) that has emerged as a gold-standard probe substrate for evaluating Flavin-containing monooxygenase (FMO) activity in drug metabolism and pharmacokinetic (DMPK) studies[1]. Unlike Cytochrome P450 (CYP) enzymes, FMOs are notoriously difficult to study due to their thermal instability and the lack of highly specific, commercially available inhibitors. This application note provides a comprehensive, self-validating framework for utilizing Benzydamine Hydrochloride to distinguish FMO-mediated N-oxygenation from CYP-mediated N-demethylation, complete with optimized LC-MS/MS quantification strategies designed to prevent N-oxide degradation[2].
Mechanistic Rationale: FMO vs. CYP450 Metabolism
Benzydamine undergoes bifurcated phase I metabolism. The primary metabolic route is N-oxygenation, yielding the stable metabolite Benzydamine N-oxide (BZD-NO)[3]. This reaction is heavily dependent on FMO1 (predominantly extrahepatic) and FMO3 (predominantly hepatic)[3]. Conversely, a minor pathway involves N-demethylation to N-desmethyl-benzydamine, which is catalyzed by CYP450 enzymes, predominantly CYP2D6[4].
Because FMO and CYP enzymes often share overlapping substrate specificities (especially for soft nucleophiles like tertiary amines), differentiating their respective contributions to intrinsic clearance (
Benzydamine metabolic pathways differentiating FMO and CYP450 enzyme activity.
Kinetic Profiling of Benzydamine N-Oxygenation
Understanding the baseline kinetics of Benzydamine N-oxygenation is critical for setting up appropriate in vitro substrate concentrations. The table below summarizes the Michaelis-Menten kinetics for recombinant human FMO isoforms. FMO1 and FMO3 are the primary drivers of this reaction, exhibiting the highest catalytic efficiency[3].
| Enzyme Isoform | Apparent | Primary Tissue Localization | |
| Recombinant FMO1 | 60 ± 8 | 46 ± 2 | Kidney, Intestine |
| Recombinant FMO3 | 80 ± 8 | 36 ± 2 | Liver |
| Recombinant FMO4 | > 3000 | < 75 | Widely distributed |
| Recombinant FMO5 | > 2000 | < 1 | Liver, Intestine |
(Data synthesized from recombinant human FMO assays at physiological pH[3])
Protocol 1: In Vitro Phenotyping using Differential Thermal Inactivation
Causality & Logic: FMOs are highly thermolabile compared to CYP450 enzymes. Heating liver microsomes at 45°C for 5 minutes in the absence of NADPH completely and irreversibly abolishes FMO activity while preserving the structural integrity and activity of most CYPs[4]. By comparing Benzydamine N-oxide formation in heated versus unheated microsomes, researchers can definitively calculate the FMO fractional clearance (
Differential thermal inactivation workflow for isolating FMO-specific clearance.
Step-by-Step Methodology:
-
Preparation & pH Cross-Validation: Thaw Human Liver Microsomes (HLM) on ice. Prepare two buffers: 100 mM potassium phosphate at pH 7.4 and pH 8.4. Self-Validation Step: FMO activity is optimal at pH 8.4, while CYPs prefer pH 7.4. Running parallel incubations at both pH levels cross-validates the enzyme contributions[4].
-
Thermal Inactivation: Split the HLM into three aliquots.
-
Aliquot A (Heated): Place in a water bath at exactly 45°C for 5 minutes, then transfer to ice.
-
Aliquot B (Control): Keep continuously on ice.
-
Aliquot C (Chemical Inhibition): Keep on ice but spike with 1 mM Methimazole (a competitive FMO inhibitor) to chemically validate the thermal inactivation results[4].
-
-
Incubation Setup: To all aliquots, add Benzydamine Hydrochloride to achieve a final concentration of 50 µM (near the
of FMO1/3). -
Reaction Initiation: Pre-incubate the mixtures at 37°C for 3 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Termination: After 20 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Benzydamine-d6).
-
Extraction: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of Benzydamine and Benzydamine N-Oxide
Causality & Logic: N-oxide metabolites possess a labile N-O dative bond. In the mass spectrometer's electrospray ionization (ESI) source, high temperatures and harsh desolvation conditions can cause "in-source reduction," converting the N-oxide back into the parent tertiary amine (Benzydamine)[2]. This artifact leads to a dangerous underestimation of the metabolite and an overestimation of the parent drug. Therefore, strict control of source temperature, neutral pH mobile phases, and the use of soft ionization are mandatory to maintain assay integrity[2].
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and baseline resolution between BZD and BZD-NO[5].
-
Mobile Phase A: 10 mM Ammonium Acetate in water (pH ~6.8). Causality: N-oxides are unstable under highly acidic conditions. A near-neutral pH prevents chemical degradation prior to ionization[2].
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over a rapid 3-minute gradient. Causality: Rapid gradients minimize the on-column residence time of the potentially unstable N-oxide.
-
-
Mass Spectrometry (ESI+) Optimization:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: Maintain strictly below 350°C (ideally 300°C) to prevent thermal degradation of the N-oxide[2].
-
Declustering Potential (DP): Use low DP settings for the N-oxide transition to prevent collision-induced in-source fragmentation.
-
-
MRM Transitions:
-
Benzydamine: m/z 310.2 → 91.1
-
Benzydamine N-oxide: m/z 326.2 → 91.1
-
-
Self-Validating System Check (In-Source Reduction Test): Inject a neat standard of pure Benzydamine N-oxide. Monitor the Benzydamine MRM channel (m/z 310.2). If a peak appears at the retention time of the N-oxide in the parent channel, in-source reduction is occurring. You must systematically lower the source temperature and desolvation gas flow until this artifact is reduced to <1%.
References
-
Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans PubMed / NIH[Link][4]
-
Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity PubMed / NIH[Link][1]
-
In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms PMC / NIH[Link][3]
-
Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues ResearchGate[Link][2]
Sources
- 1. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Benzydamine N-Oxide Hydrochloride in Anti-inflammatory Research: Application Notes and Protocols
Introduction
Benzydamine N-Oxide Hydrochloride is a derivative of the well-characterized non-steroidal anti-inflammatory drug (NSAID), Benzydamine Hydrochloride. While Benzydamine has a long history of clinical use for its analgesic, anti-inflammatory, and local anesthetic properties, its N-oxide metabolite remains a subject of ongoing research.[1][2][3] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory potential of Benzydamine N-Oxide Hydrochloride.
It is important to note that while extensive data exists for the parent compound, Benzydamine Hydrochloride, specific literature on Benzydamine N-Oxide Hydrochloride is limited.[4][5] Therefore, the protocols and mechanistic discussions presented herein are largely based on the established properties of Benzydamine, with the working hypothesis that the N-oxide derivative may exhibit a similar pharmacological profile. Researchers are strongly encouraged to perform initial characterization of the N-oxide compound, including solubility, stability, and preliminary dose-ranging studies.
Mechanism of Action: A Focus on Cytokine Modulation
Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, Benzydamine exhibits a unique anti-inflammatory mechanism.[6][7] It is a weak inhibitor of both COX and lipoxygenase (LOX) pathways.[6] The principal anti-inflammatory effects of Benzydamine are attributed to its ability to inhibit the synthesis and release of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][8][9] Notably, it appears to have minimal impact on the production of other pro-inflammatory cytokines like IL-6 and IL-8, or anti-inflammatory cytokines such as IL-10.[8][9][10] This selective cytokine modulation suggests a more targeted approach to inflammation control compared to broad-spectrum inhibitors.
Additional mechanisms contributing to Benzydamine's efficacy include membrane stabilization, which is linked to its local anesthetic properties, and inhibition of the oxidative burst in neutrophils.[1][8] It has also been shown to reduce histamine-induced vasodilation and vascular permeability.[6]
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of action of Benzydamine in the context of an inflammatory response, highlighting its primary targets.
Caption: Proposed anti-inflammatory mechanism of Benzydamine.
In Vitro Anti-inflammatory Assays
In vitro assays provide a controlled environment for the initial screening and mechanistic elucidation of a compound's anti-inflammatory properties.
Cell Viability Assay
Objective: To determine the non-toxic concentration range of Benzydamine N-Oxide Hydrochloride on relevant cell lines (e.g., RAW 264.7 murine macrophages) to ensure that subsequent anti-inflammatory effects are not due to cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of Benzydamine N-Oxide Hydrochloride in a suitable solvent (e.g., DMSO or sterile water) and create serial dilutions in culture medium. Replace the existing medium with fresh medium containing various concentrations of the test compound. Include a vehicle control group.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 1 x 10^5 cells/well |
| Compound Concentration Range | 1 µM to 100 µM (suggested starting range) |
| Incubation Time | 24 hours |
Inhibition of Pro-inflammatory Cytokine Production
Objective: To quantify the inhibitory effect of Benzydamine N-Oxide Hydrochloride on the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: ELISA for TNF-α and IL-1β
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of Benzydamine N-Oxide Hydrochloride for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[11][12][13] Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[14][15]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-only control. Determine the IC50 value.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| LPS Concentration | 100 ng/mL |
| Pre-incubation with Compound | 1 hour |
| Stimulation Time | 24 hours |
| Cytokines to Measure | TNF-α, IL-1β |
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine if Benzydamine N-Oxide Hydrochloride has any direct inhibitory effect on COX-1 and COX-2 enzymes.
Protocol: Enzyme Inhibition Assay
-
Assay Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. Commercially available colorimetric or fluorometric COX inhibitor screening kits are recommended for this purpose.[16][17][18]
-
Procedure: Follow the protocol provided with the commercial assay kit.[19] Typically, this involves incubating the COX-1 or COX-2 enzyme with the test compound and a substrate (e.g., arachidonic acid) and then measuring the product formation.
-
Data Analysis: Calculate the percentage inhibition of COX-1 and COX-2 activity and determine the IC50 values. This will allow for an assessment of both potency and selectivity.
In Vivo Anti-inflammatory Model
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the in vivo acute anti-inflammatory activity of Benzydamine N-Oxide Hydrochloride. The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening NSAIDs.[20][21][22]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the experimental conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Benzydamine N-Oxide Hydrochloride (various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[23][24]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20][24]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point compared to the baseline.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
-
| Parameter | Recommended Value |
| Animal Model | Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g) |
| Carrageenan Concentration | 1% in sterile saline |
| Injection Volume | 0.1 mL |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) |
| Positive Control | Indomethacin (10 mg/kg) |
Data Interpretation and Expected Outcomes
-
In Vitro: A successful anti-inflammatory compound will exhibit low cytotoxicity and demonstrate a dose-dependent inhibition of TNF-α and IL-1β production in LPS-stimulated macrophages. Based on the known profile of Benzydamine, significant inhibition of COX-1 and COX-2 is not expected.[6][7]
-
In Vivo: In the carrageenan-induced paw edema model, a compound with anti-inflammatory activity will significantly reduce the increase in paw volume compared to the vehicle control group. The time course of inhibition can provide insights into the mechanism of action.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the investigation of Benzydamine N-Oxide Hydrochloride as a potential anti-inflammatory agent. By focusing on its cytokine-modulating properties and utilizing well-established in vitro and in vivo models, researchers can effectively characterize its pharmacological profile and assess its therapeutic potential.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride?
-
Fanaki, H., & El-Nakeeb, M. A. (2024, April 23). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Clinical and Experimental Pharmacology and Physiology. Retrieved from [Link]
- Theodorus, T. (2021, October 8). Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence. Medicines.org.uk.
- European Medicines Agency. (n.d.). Benzydamine hydrochloride 3 mg/ml, oromucosal spray, solution.
-
Mangano, G., et al. (2023). Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization. Molecular Pain. Retrieved from [Link]
-
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Sironi, M., et al. (2025, May 22). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
-
MDPI. (n.d.). 4.2. Preparation of Bone Marrow-Derived Macrophages and In Vitro LPS Stimulations. Retrieved from [Link]
-
Sironi, M., et al. (1995). Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
O'Connor, R. A., et al. (2013). Detection and Quantification of Cytokines and Other Biomarkers. PMC. Retrieved from [Link]
-
MDPI. (2025, June 11). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]
-
National Institutes of Health. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
-
Antibodies.com. (n.d.). Multiplex Human Cytokine ELISA Kit (EM10001) (A33039). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiplex Human Cytokine ELISA Kit (DEIA10237). Retrieved from [Link]
-
MDPI. (2023, April 10). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). The anti-inflammatory activity and relative cell viability of.... Retrieved from [Link]
-
National Institutes of Health. (2013, September 15). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Macrophage Inflammatory Assay - PMC. Retrieved from [Link]
-
Kataoka, S., et al. (1979). In vivo metabolism and anti-inflammatory activity of benzydamine hydrochloride in rats treated with carrageenin. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, November 26). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Retrieved from [Link]
-
Sironi, M., et al. (2000). Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist. PubMed. Retrieved from [Link]
-
Athmic Biotech R&D Lab. (2023, August 18). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Retrieved from [Link]
-
National Institutes of Health. (2013, August 15). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Retrieved from [Link]
-
ToxHub. (2023, November 27). Benzydamine and inflammatory pain – Molecular Pain. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Retrieved from [Link]
-
Dovepress. (2017, December 20). Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl. Retrieved from [Link]
-
Phyto Pharma Journal. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. Retrieved from [Link]
-
PubChem. (n.d.). Benzydamine N-Oxide Hydrochloride. Retrieved from [Link]
-
PubMed. (1970). The anti-inflammatory effect of benzydamine hydrochloride demonstrated with a new clinical pharmacological method. Arzneimittelforschung. Retrieved from [Link]
- Google Patents. (n.d.). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.
-
ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
Probes & Drugs. (n.d.). BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). Retrieved from [Link]
-
bioRxiv. (2024, January 8). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Retrieved from [Link]
-
ResearchGate. (2021, December 30). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS Olga Chorna, Va. Retrieved from [Link]
Sources
- 1. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
- 2. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 3. mdpi.com [mdpi.com]
- 4. Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZYDAMINE N-OXIDE HYDROCHLORIDE | 39860-94-1 [chemicalbook.com]
- 6. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]
- 9. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. dovepress.com [dovepress.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiplex Human Cytokine ELISA Kit (EM10001) (A33039) [antibodies.com]
- 16. mdpi.com [mdpi.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Optimizing synthesis yield of Benzydamine N-Oxide Hydrochloride
The following technical guide is structured as a specialized support center for researchers optimizing the synthesis of Benzydamine N-Oxide Hydrochloride (CAS: 39860-94-1).
Ticket ID: BZY-NOX-OPT-001 Topic: Optimization of Yield and Purity for Benzydamine N-Oxide Hydrochloride Status: Resolved / Knowledge Base Article
Executive Summary & Reaction Logic
Benzydamine N-Oxide is the primary oxidative metabolite of Benzydamine.[1] Synthesizing the Hydrochloride salt form presents a specific challenge: N-oxides are weak bases (
The synthesis consists of two distinct phases, each with specific failure points:
-
N-Oxidation (The Upstream): Conversion of the tertiary amine to the N-oxide.[2][3][4]
-
Salt Formation (The Downstream): Controlled precipitation of the Hydrochloride salt without inducing degradation or oiling out.
Reaction Scheme
The transformation involves the oxidation of the dimethylamino group on the propyl side chain.
Figure 1: Critical process flow for the synthesis of Benzydamine N-Oxide HCl.
Critical Protocol Optimization (The "How-To")
Phase 1: The Oxidation Strategy
Recommendation: Use m-Chloroperbenzoic acid (m-CPBA) over Hydrogen Peroxide (
-
Why?
introduces water. N-oxides are highly polar and difficult to extract from aqueous media. m-CPBA allows the reaction to proceed in Dichloromethane (DCM), simplifying the isolation of the anhydrous free base required for the salt formation step.
Optimized Protocol (m-CPBA Method):
-
Dissolution: Dissolve Benzydamine free base (1.0 eq) in DCM (10 volumes). Cool to 0°C.
-
Addition: Add m-CPBA (1.1 eq) portion-wise over 30 minutes. Do not dump it all at once to avoid localized overheating.
-
Monitoring: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor by TLC (MeOH/DCM 1:9) or HPLC.[5][6][7] The N-oxide is much more polar (lower
) than the starting material. -
Scavenging (Crucial for Purity): The reaction produces m-chlorobenzoic acid (m-CBA) as a byproduct.
-
Wash 1: 10% Aqueous Sodium Sulfite (removes excess oxidant).
-
Wash 2: Saturated Sodium Bicarbonate (
) x 3. Repeat until the aqueous layer is pH 8-9. This removes the m-CBA byproduct.
-
-
Drying: Dry organic layer over
, filter, and evaporate under reduced pressure at < 40°C.-
Result: Benzydamine N-oxide (Free Base) as a viscous oil or waxy solid.
-
Phase 2: The Salt Formation (The "Tricky" Part)
Common Failure: Adding aqueous HCl to the N-oxide usually results in a gummy mess or hydrolysis. Solution: You must use Anhydrous conditions .
-
Solvent System: Dissolve the N-oxide free base in a minimum amount of dry Acetone or Ethanol (Acetone is preferred as the salt is less soluble in it).
-
Acid Source: Use HCl in Dioxane (4M) or HCl in Ether (2M) .
-
Precipitation:
-
Cool the N-oxide solution to 0-5°C.
-
Add HCl solution dropwise.
-
Stop adding when pH reaches ~4-5 (use wet pH paper). Adding excess acid can solubilize the salt or cause degradation.
-
-
Isolation: If a precipitate forms, filter under Nitrogen. If an oil forms, add Diethyl Ether or MTBE as an anti-solvent to induce crystallization.
Troubleshooting Guide (FAQ)
Issue A: "I cannot get the N-oxide to crystallize; it remains an oil."
Diagnosis: N-oxides are notoriously hygroscopic. Even trace water prevents crystallization. Corrective Actions:
-
Lyophilization: If you used an aqueous workup, freeze-dry the material to remove trace water.
-
Anti-solvent Trituration: Dissolve the oil in a tiny amount of DCM, then slowly pour this into a rapidly stirring beaker of cold Hexane or Diethyl Ether.
-
Salt Conversion: The free base is often an oil. Proceed to the HCl salt formation (Phase 2 above) to get a solid.
Issue B: "My yield is low (<50%)."
Diagnosis: This is usually due to loss during the aqueous workup (N-oxides are water-soluble) or incomplete conversion.
| Potential Cause | Verification | Solution |
| Water Solubility | Check aqueous waste stream by TLC/HPLC. | Salting Out: Saturate the aqueous layer with NaCl before extracting with DCM/Chloroform (CHCl3). Use CHCl3/Isopropanol (3:1) for better extraction efficiency. |
| Incomplete Oxidation | Starting material visible on TLC. | Increase m-CPBA to 1.2-1.5 eq. Ensure reagent freshness (m-CPBA degrades over time). |
| Degradation | New impurities appear at solvent front. | Temperature Control: Never heat the reaction or the rotary evaporator bath above 40°C. N-oxides can undergo Cope elimination or rearrangement. |
Issue C: "The product contains m-chlorobenzoic acid impurity."
Diagnosis: Incomplete washing during the workup. Corrective Actions:
-
Solid Phase Extraction (SPE): Pass the crude reaction mixture through a basic alumina plug. The alumina retains the acidic m-CBA, while the Benzydamine N-oxide elutes.
-
Alternative Oxidant: Switch to Oxone® or Magnesium Monoperoxyphthalate (MMPP) if m-CBA removal proves persistently difficult.
Visualizing the Troubleshooting Logic
Figure 2: Decision tree for troubleshooting common synthesis failures.
References & Grounding
-
European Pharmacopoeia (Ph.[][9] Eur.). Benzydamine Hydrochloride Monograph. (Defines Benzydamine N-Oxide as a known impurity/metabolite).[]
-
Bickel, M. H. (1969). "The pharmacology and biochemistry of N-oxides". Pharmacological Reviews, 21(4), 325-355. (Foundational text on N-oxide stability and synthesis).
-
U.S. Pharmacopeia (USP). Benzydamine Hydrochloride Related Compounds. (Provides analytical standards for N-oxide quantification).
-
Kondratenko, R. M., et al. (2021). "Identification of benzydamine and its metabolite in the presence of certain anti-inflammatory non-steroidal drugs". ScienceRise: Pharmaceutical Science.[7] Link
-
Axios Research. "Benzydamine N-Oxide Hydrochloride Reference Standard". (Confirms the existence and commercial availability of the HCl salt form). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.uran.ua [journals.uran.ua]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting Benzydamine N-Oxide Hydrochloride purification by chromatography
Topic: Troubleshooting & Optimization Guide for Chromatography Ticket ID: BZY-NOX-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Benzydamine N-Oxide (BZY-NOX) is the primary oxidative metabolite of Benzydamine and is listed as Impurity A in the European Pharmacopoeia (EP).
As a researcher, you are likely encountering three specific challenges:
-
Peak Tailing: The N-oxide moiety interacts strongly with free silanols on silica-based columns.
-
Thermal Instability: N-oxides are thermally labile and can undergo deoxygenation or Cope elimination during solvent removal.
-
Salt Exchange: You requested the Hydrochloride form. Standard Prep-HPLC using TFA or Formic Acid yields the trifluoroacetate or formate salt, requiring a specific salt-exchange step.
Standard Operating Procedures (SOPs)
A. Analytical HPLC Method (Quality Control)
Use this method to assess purity before and after purification.
| Parameter | Recommended Condition | Technical Rationale |
| Column | C18 (End-capped), 5 µm, 250 x 4.6 mm (e.g., Nucleosil 100-5 C18 or equivalent) | End-capping is critical to reduce silanol interactions with the polar N-oxide. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) | Low pH suppresses silanol ionization; TEA acts as a "sacrificial base" to block remaining silanols. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitrogenous bases compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Detection | UV @ 320 nm (or Fluorescence Ex: 305nm / Em: 360nm) | 320 nm avoids low-UV interferences; Fluorescence is highly specific for Benzydamine derivatives. |
| Gradient | 15% B to 60% B over 20 mins | N-oxide is more polar (elutes earlier) than parent Benzydamine. |
B. Preparative Purification Strategy
Do not use the Analytical Phosphate/TEA method for Prep-HPLC, as these salts are non-volatile and difficult to remove.
Recommended Prep-System:
-
Buffer: 10 mM Ammonium Formate (pH 3.5 - 4.0).
-
Organic: Acetonitrile.[2]
-
Workup: Lyophilization (Freeze Drying) is preferred over Rotary Evaporation to prevent thermal degradation.
Troubleshooting Guide (Q&A)
Category 1: Peak Shape & Resolution
Q: My N-oxide peak is tailing severely (Asymmetry > 1.5). How do I fix this? A: Tailing in N-oxides is almost always due to secondary silanol interactions . The oxygen on the nitrogen atom has a high electron density and hydrogen-bonds with acidic silanols on the silica support.
-
The Fix:
-
Switch Column: Use a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Gemini) which is resistant to high pH and has fewer surface silanols.
-
Add Modifier: If using silica-based C18, add 10-20 mM Ammonium Acetate. The ammonium ions compete for the silanol sites.
-
Check pH: Ensure pH is < 4.0. At neutral pH, silanols are ionized (SiO-), attracting the protonated amine/N-oxide strongly.
-
Q: I cannot separate the N-Oxide from the parent Benzydamine. A: These compounds have different polarities but can co-elute on standard C18 if the organic slope is too steep.
-
The Fix:
-
Selectivity Change: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the aromatic rings of Benzydamine often provide better selectivity than hydrophobic interactions alone.
-
Shallow Gradient: Reduce the gradient slope to 1% B per minute around the elution zone.
-
Category 2: Stability & Recovery
Q: I collected the pure fraction, but after rotary evaporation, the purity dropped. A: This is a classic Thermal Deoxygenation issue. Heating N-oxides, especially in the presence of trace metals or acidic impurities, can revert them to the tertiary amine (Benzydamine).
-
The Fix:
-
Temperature Limit: Never exceed 35°C in the water bath.
-
Shield from Light: Benzydamine derivatives are photosensitive.[3] Wrap flasks in foil.
-
Lyophilize: Freeze-drying removes solvent at low temp, preserving the N-oxide integrity.
-
Q: I need the Hydrochloride salt, but I used Formic Acid in my Prep-HPLC. A: You currently have Benzydamine N-Oxide Formate.
-
The Fix (Salt Exchange Protocol):
-
Dissolve the Formate salt in a minimal amount of dry Ethanol or MeOH.
-
Add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) or 1.25 M HCl in Ethanol.
-
Stir for 15 mins at 0°C.
-
Precipitate with cold Diethyl Ether or evaporate (cold) to obtain the Hydrochloride salt. Note: TMSCl is a gentle source of anhydrous HCl that avoids introducing water.
-
Visual Troubleshooting Logic
The following diagram outlines the decision process for troubleshooting chromatographic issues specific to this molecule.
Caption: Logic flow for diagnosing and resolving common Benzydamine N-Oxide purification failures.
Purification Workflow (Synthesis to Salt)
This diagram illustrates the correct pathway to isolate the Hydrochloride salt, avoiding common pitfalls.
Caption: Step-by-step workflow from crude mixture to final Hydrochloride salt isolation.
References & Authority
-
BenchChem. HPLC Method Development for Benzydamine Quantification in Biological Samples. (Application Note detailing FMO metabolism and RP-HPLC conditions).
-
Catanese, B., et al. (1986).[4] HPLC determination of benzydamine and its metabolite N-oxide in plasma.[1][4][5][6] Pharmacol. Res.[4][7] Commun. 18: 385–403.[4][6] (Foundational method for separating parent/metabolite).
-
European Pharmacopoeia (Ph.[7][8] Eur.). Benzydamine Hydrochloride Monograph: Impurity A.[7] (Defines the N-oxide as a regulated impurity).
-
Vargas, F., et al. (1993).[3] Photodegradation of benzydamine.[3] J. Pharm.[3] Sci. 82(4): 371-2. (Establishes photosensitivity risks).
-
Sielc Technologies. Mixed-Mode HPLC Separation of Tertiary Amines. (Technical guide on handling amine/silanol interactions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 3-Dodecylamido-N,N’-dimethylpropyl amine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Photodegradation of benzydamine: phototoxicity of an isolated photoproduct on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Benzydamine impurity G CRS | LGC Standards [lgcstandards.com]
- 8. BENZYDAMINE IMPURITY G CRS | CymitQuimica [cymitquimica.com]
Overcoming poor solubility of Benzydamine N-Oxide Hydrochloride in assays
Welcome to the technical support resource for Benzydamine N-Oxide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during in vitro and in vivo experimental assays. As the primary metabolite of Benzydamine, understanding its behavior in solution is critical for accurate and reproducible results in pharmacokinetic, toxicokinetic, and metabolic studies.[1][2][3]
This document provides in-depth troubleshooting strategies, detailed experimental protocols, and foundational knowledge to help you overcome solubility hurdles and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of Benzydamine N-Oxide Hydrochloride.
Q1: What is Benzydamine N-Oxide Hydrochloride? Benzydamine N-Oxide Hydrochloride is the hydrochloride salt of Benzydamine N-Oxide, which is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[1][3][4] It is often used as a reference standard in analytical methods to quantify Benzydamine and its metabolites in biological samples.[5][6]
Table 1: Physicochemical Properties of Benzydamine N-Oxide Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 39860-94-1 | [4][5][7] |
| Molecular Formula | C₁₉H₂₄ClN₃O₂ | [5][7] |
| Molecular Weight | 361.9 g/mol | [7] |
| Appearance | White powder (typical) | [8] |
| Parent Compound | Benzydamine N-oxide (CAS: 36504-71-9) |[6][7] |
Q2: What are the key chemical properties of Benzydamine N-Oxide Hydrochloride that influence its solubility? Its solubility is governed by several structural features:
-
Hydrophilic Groups: The N-oxide functional group and the tertiary amine are polar and capable of hydrogen bonding.
-
Hydrophobic Structure: The presence of a benzyl group and an indazole ring system gives the molecule significant non-polar character, which contributes to poor aqueous solubility.[9]
-
Hydrochloride Salt: It is the salt of a weakly basic parent compound. This is a critical feature, as its solubility is highly dependent on pH. In acidic conditions, the molecule is more likely to be protonated, increasing its polarity and, consequently, its aqueous solubility. As the pH increases towards neutral and alkaline conditions, the molecule becomes deprotonated (less charged), leading to a significant decrease in solubility.[10][11]
Q3: What is the recommended starting solvent for preparing a high-concentration stock solution? For initial stock solutions, a high-purity, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving Benzydamine N-Oxide and other poorly soluble compounds for in vitro studies.[3][12] It is crucial to ensure the compound is completely dissolved in the stock solution; gentle warming (e.g., 37°C) or brief sonication can be used to facilitate this process.[3]
Q4: What is the maximum recommended concentration of organic co-solvents (like DMSO) in cell-based assays? High concentrations of organic solvents can be toxic to cells. Therefore, the final concentration of any co-solvent in your cell culture medium should be minimized.
-
General Guideline: The final concentration of DMSO should be kept below 0.5% (v/v).
-
Sensitive Cell Lines: For particularly sensitive cells, a final concentration of less than 0.1% (v/v) may be necessary. Crucially, every experiment must include a vehicle control. This control should contain the assay medium with the same final concentration of the co-solvent (e.g., DMSO) used to deliver the test compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[13]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered during experimental workflows.
Issue 1: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer.
This is a frequent challenge that occurs when a compound, stable in a 100% organic stock solution, is rapidly diluted into an aqueous environment where its solubility is much lower.[13]
Solution A: Optimize the Dilution Protocol & Concentration
-
Lower the Final Concentration: The most direct solution is to work at a lower final concentration that is below the compound's solubility limit in the final assay buffer.[13]
-
Use Serial Dilutions: Instead of a single, large dilution step (e.g., 1:1000), perform a series of intermediate dilutions. This gradual reduction in the organic solvent concentration can sometimes prevent the compound from crashing out of solution.
Solution B: Adjust the pH of the Assay Buffer
The pH-dependent solubility of Benzydamine N-Oxide Hydrochloride is a key tool for enhancing its solubility.
-
Rationale: As a salt of a weak base, lowering the pH of the aqueous buffer will increase the protonation of the molecule, thereby increasing its charge and aqueous solubility.[10][14]
-
Action: Prepare your assay buffer at a lower pH (e.g., pH 5.0 - 6.5) and test for precipitation. It is essential to use a suitable buffering agent (e.g., MES, phosphate) to maintain this pH throughout the experiment. Ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).
Caption: Impact of pH on Benzydamine N-Oxide (BNO) Solubility.
Solution C: Utilize a Co-solvent System
Introducing a water-miscible organic solvent into the final assay buffer can significantly improve solubility.[15][16] This strategy works by reducing the polarity of the bulk solvent system.[17]
Table 2: Recommended Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Concentration (v/v) in Final Buffer | Key Considerations |
|---|---|---|
| Ethanol | 1-5% | Can affect enzyme activity and cell membranes. |
| Propylene Glycol (PG) | 1-10% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 1-10% | Viscous; ensure thorough mixing. |
| N-Methyl-2-pyrrolidone (NMP) | 0.5-2% | A more aggressive solvent; use with caution. |
Note: Always perform a vehicle control with the chosen co-solvent at the final concentration.
Solution D: Employ Solubilizing Excipients (Advanced)
For particularly challenging assays, specialized formulating agents can be used.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule within their central cavity, forming an "inclusion complex" that is more water-soluble.[18] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used derivatives.[15] A starting concentration of 1-5% (w/v) in the final buffer can be evaluated.
Issue 2: My experimental results are inconsistent and not reproducible.
Inconsistent results are often a downstream consequence of poor solubility. If the compound is not fully and consistently dissolved, the effective concentration delivered to the assay will vary between experiments and even between wells.[13]
Solutions:
-
Visually Inspect All Solutions: Before any addition, carefully inspect your stock solution and all diluted working solutions for any signs of cloudiness or precipitate. Do not use any solution that is not perfectly clear.
-
Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of Benzydamine N-Oxide Hydrochloride for long periods. The compound can slowly precipitate over time. It is best practice to prepare fresh working solutions from your DMSO stock immediately before each experiment.[13]
-
Perform a Solubility Screen: Before committing to a large-scale experiment, run a small, systematic solubility screen to identify the optimal conditions for your specific assay buffer and required concentration range.
Experimental Protocols
Protocol 1: A Systematic Approach to Solvent and pH Screening
This protocol provides a workflow to proactively determine the best solubilization strategy for Benzydamine N-Oxide Hydrochloride in your specific assay buffer.
Caption: Workflow for Systematic Solubility Optimization.
Methodology:
-
Objective: Determine the maximum soluble concentration of Benzydamine N-Oxide Hydrochloride in your assay buffer.
-
Prepare Stock: Create a 10 mM stock solution in 100% DMSO. Ensure it is fully dissolved.
-
Baseline Test: In a clear microcentrifuge tube, add 99 µL of your standard aqueous assay buffer (e.g., PBS, pH 7.4). Add 1 µL of the 10 mM DMSO stock to achieve a final concentration of 100 µM with 1% DMSO. Vortex gently.
-
Observe: Let the solution sit for 30 minutes at the assay temperature. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
If Precipitation Occurs, Troubleshoot Systematically:
-
pH Adjustment: Repeat steps 3-4 using your assay buffer adjusted to pH 6.5, then pH 6.0.
-
Co-solvent Addition: If precipitation persists, use the most effective pH-adjusted buffer from the previous step and supplement it with a co-solvent. For example, prepare a buffer at pH 6.5 containing 5% (v/v) propylene glycol. Repeat steps 3-4.
-
Cyclodextrin Addition: If the compound is still insoluble, prepare the most effective buffer from the previous steps (e.g., pH 6.5 buffer with 5% PG) and supplement it with 2% (w/v) SBE-β-CD. Repeat steps 3-4.
-
By following this structured approach, you can confidently prepare your assays, knowing that Benzydamine N-Oxide Hydrochloride is fully solubilized, leading to more accurate, reliable, and reproducible scientific data.
References
-
PubChem. (n.d.). Benzydamine N-Oxide Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Baldock, G. A., Brodie, R. R., Chasseaud, L. F., Taylor, T., & Walmsley, L. M. (1990). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Journal of Pharmacy and Pharmacology, 42(1), 54-56. Retrieved from [Link]
-
Jissy, N., & Li, M. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutica Analytica Acta, 7(10). Retrieved from [Link]
-
Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 2(4), 143-149. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Axios Research. (n.d.). Benzydamine N-Oxide Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzydamine N-Oxide Hydrochloride. Retrieved from [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-444. Retrieved from [Link]
-
Caccia, S., & Ballabio, M. (1990). Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 113-123. Retrieved from [Link]
-
Fakhree, M. A. A., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Retrieved from [Link]
-
Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics, 297(1-2), 164-171. Retrieved from [Link]
-
Singh, S., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-13. Retrieved from [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-120. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Nováková, L. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]
-
Muselík, J., et al. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 15(3), 740-747. Retrieved from [Link]
-
Chorna, O., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (4), 30-37. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. American Journal of Journals of Science and Research, 3(2), 21-30. Retrieved from [Link]
-
Benson, H. A., & McElnay, J. C. (1987). High-performance liquid chromatography assay for the measurement of benzydamine hydrochloride in topical pharmaceutical preparations. Journal of Chromatography B: Biomedical Sciences and Applications, 394(2), 395-399. Retrieved from [Link]
Sources
- 1. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BENZYDAMINE N-OXIDE HYDROCHLORIDE | 39860-94-1 [chemicalbook.com]
- 5. Benzydamine N-Oxide Hydrochloride - SRIRAMCHEM [sriramchem.com]
- 6. Benzydamine N-Oxide Hydrochloride - CAS - 39860-94-1 | Axios Research [axios-research.com]
- 7. Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.uran.ua [journals.uran.ua]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wjbphs.com [wjbphs.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Method validation challenges for Benzydamine N-Oxide Hydrochloride analysis
Welcome to the Analytical Technical Support Center. This hub is dedicated to troubleshooting the complex analytical challenges associated with Benzydamine Hydrochloride (BZH)—a widely utilized non-steroidal anti-inflammatory drug (NSAID)—and its primary oxidative degradant and in vivo metabolite, Benzydamine N-Oxide.
Due to the polarity differences, pH-dependent ionization, and structural similarities between the parent drug and its N-oxide, researchers frequently encounter issues with peak resolution, matrix extraction, and forced degradation mass balance. This guide provides field-proven, self-validating protocols to ensure your High-Performance Liquid Chromatography (HPLC) methods meet stringent ICH Q2(R1) validation standards.
Workflow for Benzydamine N-Oxide HPLC quantification and method validation.
FAQ & Troubleshooting Guide
Chromatographic Separation & Peak Resolution
Q: Why am I observing poor resolution and severe peak tailing between Benzydamine Hydrochloride and Benzydamine N-Oxide on a standard C18 column?
Expertise & Causality: Benzydamine is a highly lipophilic, basic amine. In reversed-phase HPLC (RP-HPLC), the unreacted tertiary amine of the parent drug interacts strongly with residual acidic silanol groups on the silica stationary phase, causing severe peak tailing[1]. Conversely, Benzydamine N-Oxide—formed by the oxidation of this tertiary amine—is significantly more polar and elutes much earlier[1][2]. If the mobile phase pH is not strictly controlled, the ionization states of the parent and the degradant overlap, leading to co-elution and broad, unquantifiable peaks.
Self-Validating Protocol: Optimizing Chromatographic Resolution
-
Column Selection: Utilize an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) to physically minimize interactions with active silanol sites[1].
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile and 10 mM Phosphate Buffer at a 35:65 (v/v) ratio[1]. Adjust the buffer strictly to pH 3.0 to suppress the ionization of residual silanols.
-
Silanol Masking (Critical Step): Add 40 mM Triethylamine (TEA) to the aqueous buffer[1]. TEA acts as a competing base, blocking any remaining active silanols and sharpening the Benzydamine peak.
-
System Suitability Check (Validation): Inject a system suitability standard containing both analytes. Validation Check: The method is only validated for routine use if the resolution factor (
) between Benzydamine and Benzydamine N-Oxide is , and the tailing factor ( ) for the parent drug is .
Specificity in Forced Degradation (Oxidative Stress)
Q: During forced degradation studies, my mass balance is failing, and I am seeing multiple unknown peaks instead of a clean Benzydamine N-Oxide peak. How do I achieve specific oxidative degradation?
Expertise & Causality:
The goal of forced degradation is to achieve 5–20% degradation to identify primary degradants without triggering unrealistic secondary degradation pathways[3][4]. Benzydamine is highly susceptible to electron transfer oxidation at the tertiary amine, rapidly forming the N-oxide[5]. Using excessively high concentrations of Hydrogen Peroxide (e.g., 30%
Self-Validating Protocol: Controlled Oxidative Stress Testing
-
Reagent Preparation: Prepare a mild oxidative solution using 0.1% to 3%
[5]. -
Stress Application: Dissolve the Benzydamine API in the mobile phase diluent and add the
solution. Maintain the reaction strictly at room temperature (do not heat)[3]. -
Kinetics Monitoring: Sample the reaction at 1, 2, 4, and 8 hours. Target a maximum of 20% degradation[4].
-
Neutralization (Critical Step): Immediately neutralize the sampled aliquots with an equimolar concentration of sodium metabisulfite to quench the oxidation[3].
-
Validation Check: Inject a blank diluent containing only the neutralized
/metabisulfite mixture. Ensure no baseline drift or ghost peaks interfere with the retention times of the target analytes. Calculate mass balance: (Area of Parent + Area of N-Oxide) must equal 98-102% of the unstressed control area.
In vivo and in vitro pathways for the formation of Benzydamine N-Oxide.
Biological Matrix Extraction
Q: When analyzing pharmacokinetic samples, my recovery of Benzydamine N-Oxide from plasma is highly variable compared to the parent drug. Why?
Expertise & Causality: In vivo, Benzydamine is extensively metabolized by Flavin-containing monooxygenases (FMOs), particularly FMO3 in the liver, to Benzydamine N-oxide[6][7]. While the parent Benzydamine is lipophilic and easily extracted using standard Liquid-Liquid Extraction (LLE) with non-polar solvents, the N-oxide metabolite is highly polar and water-soluble[2]. During LLE, the N-oxide remains trapped in the aqueous plasma phase, leading to poor and variable recovery.
Self-Validating Protocol: Solid-Phase Extraction (SPE) for Metabolite Recovery
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL methanol followed by 2 mL deionized water[1].
-
Loading: Dilute the plasma sample 1:1 with 2% phosphoric acid to disrupt protein binding and load onto the cartridge.
-
Washing: Wash with 3 mL of deionized water to remove polar interferences, followed by 2 mL of 5% methanol in water[1].
-
Elution: Elute both the parent drug and the N-oxide using 2 mL of an elution solvent containing 5% ammonium hydroxide in methanol to neutralize the basic analytes and release them from the sorbent.
-
Reconstitution & Validation Check: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase[1]. Validation Check: Spike blank plasma with a known concentration of both analytes prior to extraction. The method is validated if the absolute recovery for both the parent and the N-oxide exceeds 85% with an RSD
.
Quantitative Data Summaries
Table 1: Optimized HPLC Method Parameters for Benzydamine & N-Oxide Separation
| Parameter | Optimized Condition | Rationale / Impact |
| Column | End-capped C18 (250 x 4.6 mm, 5 µm) | Minimizes secondary interactions with silanols[1]. |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (35:65 v/v) | Provides optimal polarity balance for resolving the polar N-oxide from the lipophilic parent[1]. |
| pH & Additives | pH 3.0 + 40 mM Triethylamine (TEA) | Suppresses silanol ionization; TEA masks active sites to eliminate peak tailing[1]. |
| Flow Rate | 1.0 mL/min | Ensures efficient mass transfer and optimal run times (< 15 min). |
| Detection | UV at 307 nm OR Fluorescence (Ex: 305nm, Em: 360nm) | UV is standard for formulations; Fluorescence provides high sensitivity for biological matrices[1][8]. |
Table 2: ICH Q2(R1) Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Self-Validation Mechanism |
| Specificity | No interference at retention times of target peaks. | Confirmed via peak purity analysis (Diode Array Detection) post-forced degradation. |
| Linearity | Correlation coefficient ( | Evaluated over 50% to 150% of the nominal target concentration. |
| Accuracy (Recovery) | 98.0% – 102.0% (Formulations); >85% (Biologicals). | Verified by spiking known quantities of Benzydamine N-Oxide into placebo matrices. |
| Precision (RSD) | Achieved via 6 replicate injections of a homogenous sample. | |
| Robustness | Tested by altering pH ( |
References
-
Catanese B, Lagana A, Marino A, Picollo R, Rotatori M. "HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection." Pharmacological Research Communications. Available at:[Link]
-
Yeung CK, Rettie AE. "Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity." Methods in Molecular Biology. Available at:[Link]
-
ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at: [Link]
-
Blessy M, Patel RD, Prajapati PN, Agrawal YK. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis. Available at:[Link]
-
Chitra K, et al. "A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs." Pharmacognosy Journal. Available at: [Link]
-
ScienceRise: Pharmaceutical Science. "Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs." Uran. Available at: [Link]
-
Yamazaki-Nishioka M, et al. "In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms." PMC. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.uran.ua [journals.uran.ua]
Reducing variability in in vitro experiments with Benzydamine N-Oxide Hydrochloride
Topic: Reducing Variability in In Vitro Experiments
Role: Senior Application Scientist Status: Active Support
Introduction: The Scope of Variability
Welcome to the technical support hub for Benzydamine N-Oxide Hydrochloride (CAS: 39860-94-1). In regulatory contexts, this compound is often identified as Benzydamine Impurity B (EP/BP standards).
As a Senior Application Scientist, I often see researchers struggle with "phantom" variability—where identical protocols yield different results on different days. With Benzydamine N-Oxide, variability usually stems from three distinct vectors:
-
Hygroscopic Instability: The hydrochloride salt form attracts atmospheric moisture, altering the effective mass.
-
Chromatographic Tailing: The basic nitrogen moiety interacts with silanols, causing integration errors.
-
Metabolic Retro-Reduction: In biological matrices, the N-oxide can be chemically or enzymatically reduced back to the parent drug (Benzydamine), creating a "futile cycle" that mimics rapid clearance.
This guide addresses these issues directly.
Part 1: Sample Preparation & Handling (Chemical Variability)
Q: My calibration curves show significant slope drift between days. Is the compound degrading?
Diagnosis: While degradation is possible, the most likely culprit is hygroscopicity . Benzydamine N-Oxide HCl is a hydrochloride salt.[1][2] HCl salts are prone to absorbing atmospheric water, which changes the effective molecular weight of the solid material without chemically degrading the active moiety. If you weigh 10 mg of "wet" salt, you might only be adding 9.2 mg of compound.
The Fix: The "Dry-Weight" Equivalence Protocol Do not rely on the bottle weight. You must standardize your weighing environment.[3]
Step-by-Step Protocol:
-
Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Solvation: Do not store stock solutions in pure water. N-oxides can undergo disproportionation or hydrolysis over time in aqueous environments.
-
Solvent Choice: Prepare primary stocks in Methanol (MeOH) or DMSO . These solvents suppress microbial growth and minimize hydrolysis compared to aqueous buffers.
Visualization: Precision Weighing Workflow
Caption: Workflow to eliminate mass-balance errors caused by hygroscopic water absorption.
Part 2: Chromatographic Reliability (Analytical Variability)
Q: I see severe peak tailing in my LC-MS/HPLC traces. How can I integrate this consistently?
Diagnosis: Benzydamine and its N-oxide are basic compounds . The tertiary amine in the structure interacts strongly with residual silanol groups (Si-OH) on the silica backbone of your HPLC column. This causes "secondary retention," leading to tailing peaks (Asymmetry factor > 1.5).
The Fix: pH Suppression and Column Choice
| Parameter | Recommendation | Mechanism |
| Mobile Phase pH | pH 3.0 - 3.5 | At acidic pH, silanols are protonated (neutral), reducing interaction with the basic analyte. |
| Buffer Additive | Ammonium Formate (10mM) | Provides ionic strength to mask silanol sites. Essential for LC-MS compatibility. |
| Column Type | End-capped C18 or PFP | "End-capping" chemically blocks free silanols. PFP (Pentafluorophenyl) columns offer unique selectivity for N-oxides. |
| Injection Solvent | Mobile Phase A | Injecting in 100% MeOH causes "solvent washout" and peak splitting. Match the initial gradient. |
Critical Note: If using UV detection, monitor at 305-320 nm (fluorescence is even better: Ex 305nm / Em 360nm).[4] N-oxides often have different molar extinction coefficients than their parent drugs; do not assume they are 1:1.
Part 3: Biological Matrix Interference (The Advanced Science)
Q: In liver microsome assays, Benzydamine N-Oxide disappears rapidly even without NADPH. Is it binding to the plastic?
Diagnosis: This is likely Retro-Reduction , not non-specific binding. Benzydamine N-oxide is a classic substrate for the "Futile Cycle."
-
Forward Reaction: Benzydamine
N-Oxide (Mediated by FMO3 , Flavin-containing Monooxygenase).[4][5] -
Reverse Reaction: N-Oxide
Benzydamine.
The Source of Error: The reverse reaction (retro-reduction) can be catalyzed by:
-
Aldehyde Oxidase (AO): Cytosolic enzyme, requires no co-factors.
-
Hemoglobin: If your microsomes are contaminated with red blood cells.
-
Thermal Instability: N-oxides can de-oxygenate under heat stress.
If you add BZD-N-Oxide to a matrix to use as a standard, enzymes in that matrix may convert it back to Benzydamine, falsely inflating the parent drug concentration and depleting the standard.
Visualization: The Metabolic Futile Cycle
Caption: The "Futile Cycle" where N-oxide is reduced back to parent, causing kinetic data errors.
The Fix: Validating the Matrix To ensure your assay measures what you think it measures, run these controls:
-
Heat Inactivation: Pre-incubate microsomes at 50°C for 2 minutes. FMOs are heat-labile; this stops the forward reaction. If N-oxide still disappears, it is likely chemical reduction or AO activity.
-
AO Inhibition: Add Hydralazine or Menadione (AO inhibitors) to the incubation to block the retro-reduction pathway.
-
Oxygenation: Ensure the buffer is well-oxygenated. Retro-reduction is often favored under hypoxic conditions.
Summary of Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Variable Stock Concentration | Hygroscopic HCl salt | Desiccate before weighing; Use MeOH for stocks. |
| Peak Tailing | Silanol interaction | Use pH 3.0 buffer + End-capped C18 column. |
| "Phantom" Parent Drug | Retro-reduction of N-oxide | Use AO inhibitors; check for hemolysis in matrix. |
| Low Recovery (LC-MS) | Ion Suppression | Switch from Phosphate buffers to Formate/Acetate. |
References
-
European Pharmacopoeia (Ph.[6] Eur.). Benzydamine Hydrochloride Monograph: Impurity B (Benzydamine N-Oxide). Source:[1][2][4][6][7][8][9]
-
Ubeaud, G., et al. (1999). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes. British Journal of Clinical Pharmacology. Source:
-
Clement, B., et al. (2000). Reduction of N-oxygenated drugs and xenobiotics. Drug Metabolism Reviews.[5] Source:
-
F1000Research. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Source:
Sources
- 1. Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzydamine impurity G CRS | LGC Standards [lgcstandards.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chromachemie.co.in [chromachemie.co.in]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
Optimizing dosage and administration for in vivo studies of Benzydamine N-Oxide Hydrochloride
Welcome to the Technical Support Center for in vivo applications of Benzydamine N-Oxide Hydrochloride. Benzydamine N-Oxide (BZY-NO) is the primary, stable metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine[1]. Because its formation is almost exclusively catalyzed by Flavin-containing monooxygenase 3 (FMO3) in the liver, it serves as a highly reliable in vivo probe for evaluating FMO metabolic activity during preclinical drug development[2][3].
This guide provides troubleshooting insights, validated protocols, and pharmacokinetic data designed to help researchers overcome formulation, administration, and quantification hurdles.
Part 1: Troubleshooting & FAQs
Q1: How do I formulate Benzydamine N-Oxide HCl for systemic vs. localized in vivo administration? A: Benzydamine N-Oxide HCl exhibits high lipid solubility in its unionized form but requires careful aqueous stabilization for systemic dosing to prevent precipitation and vascular damage[1].
-
For Intravenous (IV) Administration: Dissolve the compound in a minimal volume of DMSO (e.g., 25 mg/mL stock) and dilute into 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline[4]. Causality: The cyclodextrin cavity encapsulates the hydrophobic moiety of the drug, keeping it in solution in the bloodstream while preventing endothelial irritation.
-
For Oral/Intragastric Administration: If continuous, slow release is needed over a multi-day period, a corn oil vehicle is preferred over cyclodextrin to maintain steady gastrointestinal absorption[4].
Q2: What are the optimal baseline dosages for pharmacokinetic (PK) and FMO-probe studies in murine models? A: When utilizing Benzydamine as an in vivo probe for FMO activity, an oral dose of 10 mg/kg is standard for humanized-liver TK-NOG mice[5]. Causality: At this dosage, plasma concentrations of Benzydamine N-oxide peak rapidly, allowing for clear AUC (Area Under the Curve) calculations[1]. Note that in wild-type control mice, demethyl benzydamine concentrations may exceed the N-oxide due to competing Cytochrome P450 (CYP) pathways, whereas in humanized FMO3 models, the N-oxide dominates[5].
Q3: Why is my in vivo recovery of Benzydamine N-Oxide fluctuating wildly during brain microdialysis? A: Fluctuations in dialysate recovery almost always stem from probe placement variations and regional differences in local FMO expression. Benzydamine N-oxidation is mediated by FMO in situ within the brain, but extracellular concentrations are highly region-specific (e.g., highest in the cerebellum and lowest in the corpus striatum)[6]. Causality: To achieve reproducible recovery, your microdialysis probe must be stereotaxically locked to a specific substructure (e.g., hippocampus)[6]. BZY-NO does not undergo significant reduction back to the parent compound in the brain effluent, making it a highly stable extracellular marker once formed[7].
Q4: How can I differentiate between endogenous murine FMO activity and human FMO3 activity using this probe? A: Murine models possess high endogenous FMO activity in extrahepatic tissues, particularly the kidneys, which can confound hepatic clearance data[5]. Causality: To isolate human FMO3 activity, utilize humanized-liver TK-NOG mice and compare the PK profile against ganciclovir-treated (liver-ablated) controls[5]. Because hepatic FMO3 is the primary driver of systemic BZY-NO plasma levels, this subtraction method isolates the human-specific metabolic contribution[3].
Part 2: Experimental Protocols
Protocol A: Formulation and IV Administration Workflow
This protocol ensures a self-validating, precipitate-free delivery of Benzydamine N-Oxide for systemic PK profiling.
-
Stock Preparation: Weigh Benzydamine N-Oxide HCl and dissolve in 100% DMSO to a concentration of 25.0 mg/mL[4].
-
Mechanism: DMSO disrupts the crystalline lattice of the HCl salt, ensuring complete molecular dispersion.
-
-
Vehicle Complexation: Slowly add 100 μL of the DMSO stock to 900 μL of 20% SBE-β-CD in physiological saline while vortexing continuously[4].
-
Mechanism: Continuous vortexing prevents localized supersaturation, ensuring the drug is fully complexed within the cyclodextrin rings.
-
-
Administration & Sampling: Administer via the lateral tail vein at a slow push rate (e.g., 1 mL/min/kg). Because blood clearances in rats are exceptionally high (e.g., ~173 mL/min/kg)[8], rapid initial blood sampling (e.g., 2, 5, and 10 minutes post-dose) is critical to capture the
accurately.
Protocol B: In Situ Brain Microdialysis for FMO Activity
This workflow allows for real-time quantification of localized FMO activity without sacrificing the animal or disrupting the blood-brain barrier.
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the target region (e.g., hippocampus) of an anesthetized rat[6].
-
Baseline Equilibration: Perfuse the probe with modified Ringer's solution containing the parent Benzydamine at a constant flow rate (e.g., 2 μL/min) for 20 minutes[7].
-
Mechanism: This establishes a steady-state diffusion gradient between the probe and the extracellular fluid.
-
-
Dialysate Collection: Collect the effluent. The BZY N-oxide formed via local FMO activity will diffuse back into the dialysate[6].
-
Quantification: Analyze the dialysate using reversed-phase HPLC with fluorimetric detection to separate the N-oxide from the parent compound[2].
Part 3: Quantitative Data Summaries
Table 1: Pharmacokinetic & Metabolic Parameters of Benzydamine N-Oxide
| Parameter | Model / Tissue | Value | Reference |
| Standard Oral Dose | Humanized-liver TK-NOG Mouse | 10 mg/kg | [5] |
| Blood Clearance (IV) | Sprague-Dawley Rat | ~173 mL/min/kg | [8] |
| N-Oxidation Activity | Perfused Rat Liver | 50 nmol/g/min | [7] |
| N-Oxidation Activity | Perfused Rat Brain | 4.2 nmol/g/min | [7] |
| Enzyme Kinetics ( | Human FMO3 (In Vitro) | 36 ± 2 min⁻¹ |
Part 4: Visualizations
Fig 1. Hepatic biotransformation pathway of Benzydamine into Benzydamine N-Oxide via FMO3.
Fig 2. In vivo microdialysis workflow for quantifying extracellular Benzydamine N-Oxide.
Part 5: References
-
Title: Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC Source: nih.gov URL:
-
Title: Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes - PMC Source: nih.gov URL:
-
Title: In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO) - PMC Source: nih.gov URL:
-
Title: Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis - PubMed Source: nih.gov URL:
-
Title: Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver - PubMed Source: nih.gov URL:
-
Title: Human plasma metabolic profiles of benzydamine, a flavin-containing monooxygenase probe substrate, simulated with pharmacokinetic data from control and humanized-liver mice - PubMed Source: nih.gov URL:
-
Title: Benzydamine N-Oxide | Metabolite - MedchemExpress.com Source: medchemexpress.com URL:
-
Title: Benzydamine – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:
Sources
- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human plasma metabolic profiles of benzydamine, a flavin-containing monooxygenase probe substrate, simulated with pharmacokinetic data from control and humanized-liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Addressing matrix effects in bioanalytical assays for Benzydamine N-Oxide Hydrochloride
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Matrix Effects & Stability in LC-MS/MS Assays
Welcome to the Technical Support Portal
As a Senior Application Scientist, I often see researchers struggle with Benzydamine N-Oxide (BNO) . It is not just a standard small molecule; it is a polar, thermally labile N-oxide metabolite. This creates a "perfect storm" for bioanalytical errors: it suffers from severe ion suppression (matrix effects) due to its early elution, and it can chemically reduce back to the parent drug (Benzydamine) inside your mass spectrometer's ion source.
This guide is structured as a series of resolved support tickets . Navigate to the issue that matches your observation.
📂 Ticket #01: "My Internal Standard (IS) response is highly variable between patient samples."
Diagnosis: You are likely experiencing Phospholipid-Induced Ion Suppression . Benzydamine N-Oxide is polar. On a standard C18 column, it often elutes early (in the "void" or shortly after), exactly where endogenous phospholipids from plasma/urine elute if not properly removed. These lipids compete for charge in the electrospray droplet, suppressing the signal of your analyte and IS.
🔧 The Protocol: Post-Column Infusion (The "Fingerprint" Test)
Do not guess. Visualize the suppression zone.
-
Setup:
-
Syringe Pump: Infuse a constant flow of Benzydamine N-Oxide and its IS (100 ng/mL) at 10 µL/min.
-
LC System: Inject a blank extracted biological matrix (processed exactly like your samples) via the LC column.
-
T-Piece: Combine the LC flow and Syringe flow before they enter the MS source.
-
-
Acquisition: Monitor the MRM transition of the analyte.
-
Interpretation: You will see a steady baseline (from the infusion) interrupted by "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix from the blank injection.
Visualization of Workflow:
Figure 1: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix effects.
📂 Ticket #02: "I see Benzydamine (Parent) peaks in my N-Oxide standards."
Diagnosis: This is likely In-Source Reduction , not contamination. N-oxides are thermally labile. In the high-temperature environment of an ESI source (or APCI), the oxygen can be cleaved, converting Benzydamine N-Oxide back into Benzydamine. This leads to under-estimation of the N-oxide and over-estimation of the parent.
🔧 The Protocol: Source Optimization
You must distinguish between chemical impurity and instrumental artifact.
-
Chromatographic Separation: Ensure the N-Oxide and Parent are baseline separated. If they co-elute, the mass spectrometer cannot distinguish between "Parent formed in the source" and "Parent originally in the sample."
-
Temperature Ramp: Inject a neat standard of Benzydamine N-Oxide. Ramp your source temperature (e.g., 300°C to 600°C).
-
Monitor: Watch the MRM channel for the Parent drug. If the Parent signal increases as temperature rises, you have in-source reduction.
-
Fix: Lower the source temperature and declustering potential (DP) to the minimum required for sensitivity.
📂 Ticket #03: "Protein Precipitation (PPT) isn't fixing the matrix effect."
Diagnosis: PPT removes proteins but leaves 99% of phospholipids in the supernatant. For a polar analyte like Benzydamine N-Oxide, you cannot simply "dilute and shoot" or use standard PPT if you want high sensitivity, because the phospholipids co-elute with your analyte.
🔧 The Solution: Advanced Sample Preparation
Compare the efficacy of extraction techniques for this specific chemotype:
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | HybridSPE / Ostro Plates |
| Mechanism | Solubility change (Acetonitrile/MeOH) | Partitioning (immiscible solvent) | Zirconia-based Lewis Acid interaction |
| Phospholipid Removal | < 5% (Poor) | Variable (Polar N-oxides may not extract well) | > 99% (Excellent) |
| Suitability for BNO | Low (High suppression risk) | Medium (Recovery issues due to polarity) | High (Removes lipids, passes polar analyte) |
| Cost/Time | Low / Fast | High / Slow | Medium / Fast |
Recommendation: Switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro). These use a zirconia-coated silica that selectively binds the phosphate group of the phospholipids while allowing the Benzydamine N-Oxide to pass through [1][2].
📂 Ticket #04: "How do I calculate the Matrix Factor (MF) for validation?"
Diagnosis: Regulatory requirement (FDA/EMA).[1][2] You must quantify the suppression.[3] Do not rely on "Recovery" alone; Recovery measures extraction efficiency, while Matrix Factor measures ionization efficiency.
🔧 The Calculation: The Matuszewski Method
Follow the "Set 1, 2, 3" approach defined by Matuszewski et al. [3].
-
Set A (Neat): Analyte in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Formulas:
-
Absolute Matrix Factor (MF):
(Value < 1 indicates suppression; > 1 indicates enhancement) -
IS-Normalized Matrix Factor:
(This should be close to 1.0. If it is, your IS is compensating correctly.) -
Extraction Recovery (RE):
📂 Ticket #05: "Troubleshooting Logic Flow"
Diagnosis: Unsure where the error originates. Use this decision tree to isolate the root cause of low sensitivity or variability.
Figure 2: Decision tree for isolating bioanalytical failures in N-oxide assays.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4]Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
International Council for Harmonisation (ICH). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis.Link
Sources
Technical Support Center: Benzydamine N-Oxide Hydrochloride Degradation Studies
Welcome to the Technical Support Center for stability-indicating analytical workflows. This guide is designed for analytical chemists and drug development professionals conducting forced degradation studies involving Benzydamine N-Oxide Hydrochloride —the primary oxidative degradant and active metabolite of the NSAID Benzydamine Hydrochloride.
When developing a Stability-Indicating Method (SIM) according to ICH Q1A(R2) guidelines, Benzydamine N-Oxide must be rigorously tracked. Furthermore, when used as a reference standard, the N-Oxide itself must undergo forced degradation to ensure secondary degradation pathways do not produce fragments that co-elute with the parent API.
Mechanistic Pathways & Degradation Logic
Understanding the chemical causality behind degradation is critical for predictive method development. Benzydamine contains a dimethylamine group (a tertiary amine) and an indazole ether linkage.
-
Oxidative Susceptibility: The tertiary amine is highly nucleophilic and rapidly undergoes N-oxidation in the presence of peroxides to form Benzydamine N-Oxide (m/z 326.2)[1].
-
Acidic Susceptibility: The ether linkage is vulnerable to acid-catalyzed cleavage, yielding Impurity C (1-Benzyl-3-hydroxy-1H-indazole)[1]. Benzydamine N-Oxide, when subjected to secondary acidic stress, can further degrade into complex N-demethylation products.
Fig 1: Primary and secondary degradation pathways of Benzydamine and its N-Oxide.
Standardized Experimental Protocols
To establish a self-validating system, forced degradation protocols must include quenching steps to halt degradation prior to injection, ensuring accurate mass balance calculations.
Protocol: Oxidative Stress Testing (Tracking N-Oxide Formation)
-
Sample Preparation: Accurately weigh Benzydamine HCl to achieve a 1.0 mg/mL stock solution in a neutral diluent (e.g., Water:Acetonitrile 50:50).
-
Stress Application: Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask. Add 5.0 mL of 3% H₂O₂.
-
Incubation (Causality Check): Incubate at room temperature for 1 to 4 hours. Why room temperature? Elevated heat combined with oxidation causes rapid over-oxidation of the N-Oxide into volatile or non-chromophoric secondary degradants, destroying mass balance.
-
Quenching (Self-Validation): Add an equimolar amount of sodium bisulfite to neutralize residual peroxide. This halts the reaction precisely at the target timepoint, preventing continued degradation inside the HPLC autosampler.
-
Dilution: Make up to volume with the mobile phase and filter through a 0.45 µm PTFE syringe filter.
-
Control Injections: Inject a blank (diluent + H₂O₂ + quencher) to prove that no matrix peaks interfere with the Benzydamine N-Oxide peak[1].
Protocol: Acid Hydrolysis of Benzydamine N-Oxide Standard
-
Preparation: Prepare a 0.5 mg/mL solution of Benzydamine N-Oxide Hydrochloride reference standard.
-
Stress: Add 5.0 mL of 0.1 M HCl and heat at 60°C for 24 hours.
-
Neutralization: Cool to room temperature and neutralize with exactly 5.0 mL of 0.1 M NaOH. Note: Failure to neutralize will cause peak distortion due to pH mismatch with the mobile phase.
-
Analysis: Analyze via LC-MS to monitor for the formation of Impurity C and secondary N-demethylated fragments[1].
Quantitative Degradation Profile
The following table summarizes the expected degradation behavior of Benzydamine and the stability of the N-Oxide under ICH Q1A(R2) stress conditions.
| Stress Condition | Reagent / Environment | Duration & Temp | Primary Degradant Detected | Expected Degradation (%) |
| Oxidation | 3% H₂O₂ | 1–4 hrs, RT | Benzydamine N-Oxide | 10–20% |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs, 60°C | Impurity C | 5–15% |
| Base Hydrolysis | 0.1 M NaOH | 24 hrs, 60°C | None (Highly Stable) | < 1% |
| Thermal | Dry Heat | 7 days, 60°C | None (Highly Stable) | < 1% |
| Photolysis | UV Light (254 nm) | 7 days | Minor unknown fragments | < 2% |
(Data synthesized from validated stability-indicating studies[1],[2])
Troubleshooting Guide
Q: My Benzydamine N-Oxide peak is exhibiting severe tailing and co-eluting with Impurity C. How do I fix this? A: Benzydamine N-Oxide contains a highly polar N-O moiety, while Impurity C is a more hydrophobic cleavage product[1]. Peak tailing of the N-Oxide usually indicates secondary interactions with free silanols on the C18 stationary phase or insufficient protonation in the mobile phase. Solution: Ensure your aqueous mobile phase is strictly buffered. Using 0.1% phosphoric acid (pH ~3.0) ensures the N-Oxide remains in a consistent ionization state, sharpening the peak and achieving the ICH Q2 required baseline resolution (Rs > 1.5)[3],[4].
Fig 2: Decision tree for resolving Benzydamine N-Oxide and Impurity C co-elution.
Q: During prolonged oxidative stress, the mass balance drops below 90%. Is the N-Oxide degrading further? A: Yes. While Benzydamine N-Oxide is the primary degradant, excessive oxidative stress (e.g., using >5% H₂O₂ or >24h exposure) leads to secondary degradation. These secondary fragments may lack the chromophore necessary to absorb strongly at the standard 230 nm or 305.6 nm UV detection wavelengths[4],[2], resulting in an apparent loss of mass. Solution: Conduct a time-course degradation study. Target exactly 10-20% total degradation of the parent API. If mass balance fails at this level, switch to LC-MS to scan for lower molecular weight secondary fragments.
Q: I am detecting Benzydamine N-Oxide in my alkaline stress samples. Is it unstable in base? A: No. Extensive forced degradation studies demonstrate that Benzydamine Hydrochloride is highly stable in alkaline media (e.g., 0.1 M NaOH)[1]. If you are detecting the N-Oxide in base-stressed samples, it is highly likely that your diluent, glassware, or NaOH reagent is contaminated with trace peroxides or dissolved oxygen, causing unintended auto-oxidation. Always run a placebo/blank stress test to rule out environmental oxidation.
FAQs on Analytical Methodologies
Q: What are the optimal LC-MS parameters for identifying Benzydamine N-Oxide? A: Benzydamine N-Oxide is best detected using Electrospray Ionization in positive mode (ESI+). The parent API (Benzydamine) has a mass of 309.4 g/mol , while the N-Oxide incorporates a single oxygen atom, yielding a corresponding mass of 326.2 m/z[1]. Ensure your desolvation temperature is optimized, as N-oxides can be thermally labile in the MS source, sometimes reverting to the parent mass if source temperatures are too high.
Q: What is the expected Limit of Detection (LOD) for Benzydamine N-Oxide in a standard HPLC-UV setup? A: When utilizing a C18 column with a 0.1% phosphoric acid/acetonitrile gradient and UV detection at 230 nm, the LOD for Benzydamine impurities (including the N-Oxide) typically ranges from 0.030% to 0.05% relative to the nominal concentration of the API[3].
References
1.1 - SciSpace[1] 2.3 - Academia.edu[3] 3.4 - Jetir.Org[4] 4.2 - IJPSR[2]
Sources
Advanced HPLC Resolution of Benzydamine N-Oxide Hydrochloride: Technical Support Center
Overview
Benzydamine Hydrochloride (BZH) is a widely utilized non-steroidal anti-inflammatory drug (NSAID). During drug development, stability testing, and pharmacokinetic monitoring, quantifying BZH alongside its primary hepatic metabolite, Benzydamine N-oxide, is critical[1]. However, achieving baseline separation of these compounds via High-Performance Liquid Chromatography (HPLC) presents significant chromatographic challenges due to their structural similarities, basicity, and high polarity.
This support center bypasses generic advice to provide researchers with causality-driven troubleshooting, field-proven methodologies, and self-validating protocols designed to guarantee analytical integrity.
Diagnostic Workflow
Workflow for optimizing HPLC resolution of Benzydamine and its N-oxide metabolite.
Targeted Troubleshooting (FAQs)
Q1: Why do Benzydamine and Benzydamine N-Oxide co-elute or exhibit poor retention on standard C18 columns at neutral pH? A1: The causality lies entirely in the ionization state of the molecules. Benzydamine is a tertiary amine indazole derivative with a pKa of 9.26[2]. At a neutral pH (e.g., pH 7.0), the tertiary amine is fully protonated, rendering the molecule highly polar. According to chromatographic theory, ionized compounds do not partition effectively into hydrophobic stationary phases (like C18) and will elute near the void volume[2]. Benzydamine N-oxide is inherently polar as well. To resolve this co-elution, you must manipulate the mobile phase pH to either fully deprotonate the amine (pH > 10.5) or use an ion-pairing agent at an acidic pH (pH 3.0) to create a neutral, hydrophobic complex[2][3].
Q2: How can I eliminate the severe peak tailing observed for the Benzydamine peak? A2: Peak tailing in basic analytes is caused by secondary electrostatic interactions between the positively charged tertiary amine of Benzydamine and unreacted, acidic silanol groups on the silica support of the column. Solution: If operating at a high pH, utilize a heavily end-capped or hybrid-silica column (e.g., Gemini C18) that resists silica dissolution and shields silanols[3]. If operating at a low pH, add a competitive silanol-masking agent, such as Triethylamine (TEA), to the mobile phase. TEA competitively binds to the residual silanols, preventing the BZH molecules from interacting with them, thereby sharpening the peak[2].
Q3: What are the optimal detection parameters to maximize sensitivity without matrix interference? A3: Benzydamine and its N-oxide derivative exhibit strong UV absorbance. For pharmaceutical formulations where excipient interference is low, a wavelength of 218 nm provides maximum sensitivity[3]. However, for stability-indicating methods or complex biological matrices, shifting the detection wavelength to 320 nm increases specificity and avoids background noise from organic modifiers and matrix components[2].
Quantitative Data: Method Comparison
To accommodate different laboratory constraints (such as column availability and pH limitations), two highly validated chromatographic approaches are summarized below:
| Parameter | High-pH Suppression Method | Low-pH Ion-Pairing Method |
| Column | Gemini C18 (250 × 4.6 mm, 5 μm) | Standard C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Carbonate Buffer (10 mM, pH 10.5) (37.5:37.5:25 v/v/v) | Acetonitrile:Water (50:50 v/v) with 3.0 g/L Sodium Perchlorate & 0.2% TEA, pH 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 218 nm | 320 nm |
| Target Resolution (Rs) | > 2.0 | > 1.5 |
| Primary Mechanism | Ionization suppression (Deprotonation) | Ion-pairing & Silanol masking |
Methodological Framework: Self-Validating Low-pH Ion-Pairing Protocol
This step-by-step protocol outlines the low-pH method, which is highly robust for standard alkyl silyl (C18) phases that cannot withstand alkaline conditions[2].
Step 1: Mobile Phase Preparation
-
Dissolve 3.0 g of Sodium Perchlorate (the ion-pairing agent) in 500 mL of ultra-pure HPLC-grade water[2].
-
Add 1.0 mL of Triethylamine (TEA) to serve as a silanol blocker[2].
-
Adjust the pH precisely to 3.0 using Perchloric acid[2]. Causality Note: This acidic environment ensures BZH is protonated, allowing the perchlorate ions to dynamically pair with it and form a neutral complex for C18 retention.
-
Add 500 mL of HPLC-grade Acetonitrile[2].
-
Filter the mixture through a 0.45 µm membrane and degas via sonication for 15 minutes.
Step 2: Chromatographic Execution
-
Column Installation: Install a standard C18 column (250 × 4.6 mm, 5 μm).
-
Equilibration: Run the mobile phase at an isocratic flow rate of 1.0 mL/min until a stable baseline is achieved[2].
-
Detection: Set the UV detector to 320 nm[2].
-
Temperature: Maintain the column at an ambient temperature[2].
Step 3: Self-Validation Checkpoint (System Suitability)
Every analytical protocol must validate itself before sample analysis begins. Inject a system suitability standard containing both Benzydamine Hydrochloride and Benzydamine N-Oxide.
-
Acceptance Criteria 1: The resolution (
) between the Benzydamine peak and the N-Oxide peak must be ≥ 1.5 [2]. -
Acceptance Criteria 2: The theoretical plate count (
) for the Benzydamine peak must be ≥ 2000 [2].
If these criteria are not met, the system is not validated. Do not proceed with sample injection. Discard the mobile phase, verify the pH meter calibration, and re-prepare the buffers.
References
-
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography - R Discovery URL:[Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride - SciSpace URL:[Link]
Sources
Validation & Comparative
A Comparative Analysis for the Research Professional: Benzydamine vs. Its N-Oxide Metabolite
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), Benzydamine, and its primary metabolite, Benzydamine N-Oxide. While Benzydamine's pharmacological profile is extensively documented, its N-oxide derivative remains comparatively uncharacterized. This document synthesizes the current understanding of both compounds and, in the absence of direct comparative studies, proposes a rigorous experimental framework to elucidate their relative activities.
Introduction: Delineating the Parent Drug and its Primary Metabolite
Benzydamine is a locally acting NSAID with a unique pharmacological profile that distinguishes it from traditional cyclooxygenase (COX) inhibitors.[1][2] Available as the hydrochloride salt, it is utilized for its analgesic, anti-inflammatory, and local anesthetic properties, primarily in the treatment of inflammatory conditions of the mouth and throat.[1][3] Unlike typical NSAIDs, Benzydamine is a weak base and a poor inhibitor of prostaglandin synthesis.[2][4] Its therapeutic effects are largely attributed to the stabilization of cellular membranes and the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[4][5][6]
Upon administration, Benzydamine is extensively metabolized in the liver. The major metabolic pathway is N-oxidation, catalyzed predominantly by flavin-containing monooxygenase 3 (FMO3), leading to the formation of Benzydamine N-oxide.[5][6] This N-oxide is the principal metabolite detected in plasma and urine.[5][7] While the pharmacokinetic profile of Benzydamine is well-documented, with a plasma half-life of approximately 13 hours, the N-oxide metabolite can persist in the plasma for a longer duration.[6][8] Despite its prevalence, there is a significant lack of data on the independent pharmacological activity of Benzydamine N-oxide. Most literature refers to Benzydamine's metabolites as "inactive," though specific evidence for the N-oxide is scarce.[8]
This guide aims to bridge this knowledge gap by first comparing the known physicochemical properties of both compounds and then outlining a series of robust experimental protocols to directly compare their pharmacological efficacy.
Physicochemical Properties: A Foundation for Comparative Analysis
A comparison of the fundamental physicochemical properties of Benzydamine Hydrochloride and Benzydamine N-Oxide Hydrochloride is crucial for understanding their potential differences in absorption, distribution, and target engagement.
| Property | Benzydamine Hydrochloride | Benzydamine N-Oxide Hydrochloride |
| Molecular Formula | C₁₉H₂₄ClN₃O | C₁₉H₂₄ClN₃O₂ |
| Molecular Weight | 345.87 g/mol | 361.87 g/mol [9] |
| Appearance | White crystalline powder | Data not readily available |
| Solubility | Soluble in water and ethanol | Data not readily available |
| pKa | ~8.9 (for the tertiary amine) | Expected to be lower due to the N-oxide group |
Data for Benzydamine Hydrochloride is widely established. Data for Benzydamine N-Oxide Hydrochloride is sourced from available chemical supplier and database information.
The addition of the N-oxide functional group is expected to increase the polarity of the molecule, which could influence its membrane permeability and interaction with biological targets.
Metabolic Pathway: The Conversion of Benzydamine to its N-Oxide
The primary metabolic conversion of Benzydamine is a critical aspect of its pharmacology. The following diagram illustrates this hepatic transformation.
Caption: Metabolic pathway of Benzydamine to Benzydamine N-oxide.
This metabolic step is crucial as it alters the chemical structure and, potentially, the biological activity of the parent compound.
Hypothetical Comparative Analysis: Proposed Experimental Framework
To address the current void in the scientific literature, a series of head-to-head comparative experiments are proposed. These protocols are designed to provide a comprehensive evaluation of the anti-inflammatory, analgesic, and local anesthetic properties of Benzydamine N-Oxide Hydrochloride relative to Benzydamine Hydrochloride.
Comparative Anti-inflammatory Activity
A. In Vitro: Inhibition of Pro-inflammatory Cytokine Release
This assay will determine the ability of each compound to inhibit the release of key pro-inflammatory cytokines from activated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of Benzydamine HCl and Benzydamine N-Oxide HCl (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of each cytokine for both compounds.
B. In Vivo: Carrageenan-Induced Paw Edema Model
This classic model will assess the in vivo anti-inflammatory efficacy of the compounds.
Experimental Protocol:
-
Animal Model: Use male Wistar rats (180-200 g).
-
Grouping: Divide the animals into groups: control (vehicle), Benzydamine HCl (e.g., 10, 20, 40 mg/kg, p.o.), and Benzydamine N-Oxide HCl (e.g., 10, 20, 40 mg/kg, p.o.).
-
Drug Administration: Administer the compounds or vehicle orally 1 hour before the induction of inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Comparative Analgesic Activity
A. In Vivo: Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity.
Experimental Protocol:
-
Animal Model: Use male Swiss albino mice (20-25 g).
-
Grouping and Dosing: Similar to the paw edema model.
-
Drug Administration: Administer the compounds or vehicle orally 30 minutes before the induction of pain.
-
Pain Induction: Inject 0.6% acetic acid solution (10 mL/kg, i.p.).
-
Observation: Immediately after injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the control group.
Comparative Local Anesthetic Activity
A. In Vivo: Rat Tail Flick Test (Local Application)
This test assesses local anesthetic effects by measuring the response to a thermal stimulus.
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Baseline Measurement: Determine the baseline tail flick latency by applying a focused beam of light to the tail and recording the time taken for the rat to flick its tail.
-
Local Application: Apply a solution of Benzydamine HCl or Benzydamine N-Oxide HCl (e.g., 1% and 2% in a suitable vehicle) to a 2 cm segment of the tail. A control group will receive the vehicle only.
-
Latency Measurement: Measure the tail flick latency at 5, 15, 30, and 60 minutes after drug application. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Data Analysis: Compare the increase in tail flick latency from baseline for each treatment group.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the proposed in vivo comparative studies.
Caption: Generalized workflow for in vivo comparative assays.
Conclusion and Future Directions
Benzydamine remains a valuable therapeutic agent with a unique mechanism of action. Its major metabolite, Benzydamine N-oxide, is a constant physiological consequence of its administration, yet its own pharmacological profile is largely undefined. The experimental framework proposed in this guide provides a clear and robust pathway to directly compare the anti-inflammatory, analgesic, and local anesthetic properties of Benzydamine N-Oxide Hydrochloride with its parent compound.
The results of these studies would be of significant interest to the scientific and drug development community. A determination that Benzydamine N-oxide retains significant pharmacological activity could have implications for understanding the overall therapeutic effect and duration of action of Benzydamine. Conversely, confirmation of its inactivity would solidify the current understanding of Benzydamine's metabolism and clearance. Ultimately, a thorough comparative analysis is essential for a complete picture of Benzydamine's pharmacology and for the rational design of future therapeutic agents.
References
- Benzydamine 0.15%w/v Oromucosal Spray - Summary of Product Characteristics (SmPC) - (emc). (2025, October 10). Retrieved from the electronic medicines compendium.
- Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. (n.d.). PMC.
- BENZYDAMINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. (n.d.).
- Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (2024, April 23). PMC.
- Benzydamine. (n.d.). Wikipedia.
- BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). (n.d.). Probes & Drugs.
- Benzydamine N-Oxide Hydrochloride. (n.d.). PubChem.
- Benzydamine N-oxide. (n.d.). PubChem.
- Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. (2023, April 10). MDPI.
- Identification of Benzydamine and Its Metabolit in the Presence of Certain Anti-inflammatory Non-steroidal Drugs. (n.d.). Neliti.
- Benzydamine – Knowledge and References. (n.d.). Taylor & Francis Online.
- Benzydamine N-Oxide Hydrochloride. (n.d.). SRIRAMCHEM.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 5. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Benzydamine and Its Metabolit in the Presence of Certain Anti-inflammatory Non-steroidal Drugs - Neliti [neliti.com]
- 8. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
- 9. Benzydamine N-Oxide Hydrochloride - SRIRAMCHEM [sriramchem.com]
Head-to-head comparison of different synthesis routes for Benzydamine N-Oxide Hydrochloride
Benzydamine N-Oxide Hydrochloride is the primary oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) benzydamine. In pharmaceutical research, it serves two critical roles: as an analytical reference standard for drug metabolism and pharmacokinetics (DMPK) studies, and as a highly specific in vitro/in vivo probe for measuring Flavin-containing Monooxygenase 3 (FMO3) activity[1].
Because the pharmacological profile and clearance of benzydamine are heavily dictated by its conversion to the N-oxide, securing high-purity reference standards is a strict regulatory requirement. This guide provides a head-to-head comparison of the two leading synthesis routes—Chemical Oxidation and Biocatalytic (Enzymatic) Oxidation —evaluating their mechanistic causality, yield, and scalability.
The Chemical Oxidation Route (Hydrogen Peroxide / Peracid)
The traditional chemical synthesis of Benzydamine N-Oxide relies on the direct oxidation of the tertiary amine group using strong oxygen donors such as hydrogen peroxide (
Mechanism & Causality
The lone pair of electrons on the dimethylamino nitrogen of benzydamine acts as a nucleophile, attacking the electrophilic oxygen of the peroxide. The reaction is highly exothermic. Temperature control is the most critical parameter here: if the temperature exceeds 20°C during the initial addition, the peroxide can indiscriminately attack the indazole ring or cause N-dealkylation, leading to the formation of demethyl benzydamine impurities. Quenching the reaction with a reducing agent (like sodium thiosulfate) prior to extraction is a self-validating step to ensure unreacted peroxides do not continuously degrade the product during solvent evaporation.
Step-by-Step Protocol
-
Dissolution: Dissolve 10 mmol of Benzydamine free base in 30 mL of anhydrous methanol or dichloromethane (DCM).
-
Oxidation: Cool the reaction flask to 0–5°C using an ice bath. Dropwise, add 1.2 equivalents of 30% aqueous
(or peracetic acid) over 30 minutes to manage the exothermic release. -
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Mobile phase: DCM:MeOH:NH4OH 90:9:1).
-
Quenching: Add 10 mL of saturated sodium thiosulfate (
) solution and stir for 15 minutes to neutralize residual peroxides. -
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous
. -
Salt Formation: Concentrate the organic layer under reduced pressure. Dissolve the crude N-oxide base in a minimal amount of diethyl ether. Slowly bubble anhydrous HCl gas (or add 1M ethereal HCl) until precipitation ceases.
-
Purification: Filter the white precipitate and recrystallize from ethanol/ethyl acetate to yield pure Benzydamine N-Oxide Hydrochloride.
The Biocatalytic Route (Recombinant FMO3)
In human liver microsomes, benzydamine is almost exclusively N-oxygenated by FMO3, with minimal contribution from Cytochrome P450 (CYP) enzymes[1]. Leveraging this evolutionary specificity, whole-cell biocatalysis using E. coli expressing human FMO3 has emerged as a superior method for generating ultra-pure metabolite standards[4].
Mechanism & Causality
Unlike CYP enzymes, which often generate radical intermediates leading to side reactions (like N-demethylation), FMO3 utilizes a tightly bound FAD prosthetic group. NADPH reduces FAD to
Step-by-Step Protocol
-
Biocatalyst Preparation: Culture E. coli JM109 cells harboring the human FMO3 gene and E. coli BL21 cells harboring the GDH gene. Harvest via centrifugation and resuspend the resting cells in 50 mM potassium phosphate buffer (pH 7.4).
-
Reaction Assembly: In a bioreactor, combine the cell suspension with 0.5 mM Benzydamine hydrochloride, 10 mM glucose (sacrificial substrate for GDH), and 0.1 mM
. -
Incubation: Incubate the mixture at 37°C with orbital shaking at 200 rpm for 9–12 hours. The mild temperature prevents thermal degradation of the enzyme, while shaking ensures adequate dissolved oxygen for the FAD-cycle[6].
-
Termination & Precipitation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cells. Add an equal volume of cold acetonitrile to the supernatant to precipitate soluble proteins.
-
Purification: Filter the supernatant through a 0.22 µm membrane and purify via preparative Reversed-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% Formic Acid).
-
Salt Conversion: Lyophilize the target fractions, dissolve in diethyl ether, and treat with ethereal HCl to isolate the hydrochloride salt.
Workflow & Mechanistic Visualizations
Workflow comparison between Chemical and Biocatalytic synthesis routes.
FMO3 catalytic cycle demonstrating highly selective N-oxygenation of Benzydamine.
Head-to-Head Performance Comparison
The choice of synthesis route depends heavily on the required scale and the acceptable impurity profile. While chemical oxidation is brute-force and highly scalable, biocatalysis offers surgical precision.
| Parameter | Chemical Oxidation ( | Biocatalytic Oxidation (FMO3) |
| Regioselectivity | Moderate (Risk of indazole oxidation) | Exceptional (>99%) |
| Chemoselectivity | Moderate (Risk of N-dealkylation) | Exceptional (>99%) |
| Typical Yield | 75% - 85% | 60% - 70% (Post-HPLC isolation) |
| Scalability | High (Multi-kilogram scale) | Low to Moderate (Gram scale)[4] |
| Environmental Impact | High solvent and peroxide waste | Green (Aqueous buffer, ambient temp) |
| Cost per Gram | Low | High (Requires bioreactor & HPLC) |
| Best Use Case | Bulk API manufacturing | DMPK reference standard generation |
Conclusion
For industrial-scale manufacturing, Chemical Oxidation remains the standard due to its low cost and ease of scaling, provided rigorous temperature controls and quenching protocols are validated to suppress N-demethylation. However, for analytical chemists and DMPK researchers requiring ultra-pure reference standards free of structurally similar isobaric impurities, Biocatalytic Oxidation via FMO3 is the superior choice. By mimicking the exact human hepatic pathway, the enzymatic route guarantees absolute regiochemical fidelity[1][4].
References
-
Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity Source: British Journal of Clinical Pharmacology (NIH) URL:[Link]
-
Drug metabolite synthesis by immobilized human FMO3 and whole cell catalysts Source: Microbial Cell Factories (NIH) URL:[Link]
-
Uncoupled human flavin-containing monooxygenase 3 releases superoxide radical in addition to hydrogen peroxide Source: Free Radical Biology and Medicine (Ovid) URL:[Link]
-
Flavin-dependent N-hydroxylating enzymes: distribution and application Source: Applied Microbiology and Biotechnology (NIH) URL:[Link]
Sources
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Benzydamine N-oxide hydrogen maleate | 72962-60-8 [smolecule.com]
- 3. Buy Benzydamine N-oxide hydrogen maleate | 72962-60-8 [smolecule.com]
- 4. Drug metabolite synthesis by immobilized human FMO3 and whole cell catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavin-dependent N-hydroxylating enzymes: distribution and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Inter-Laboratory Validation of a Next-Generation UHPLC-MS/MS Assay for Benzydamine N-Oxide Hydrochloride: A Comparative Guide
Introduction & Analytical Context
Benzydamine Hydrochloride is a widely utilized non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties. During formulation stability testing and pharmacokinetic profiling, monitoring its degradation products and metabolites is a critical regulatory requirement. The primary oxidative degradation product and major human metabolite is Benzydamine N-Oxide Hydrochloride (CAS 39860-94-1)[1].
Under the[2], analytical procedures used for impurity testing must be rigorously validated for specificity, accuracy, precision, and robustness. Historically, laboratories have relied on standard High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection. However, these legacy methods often suffer from prolonged run times and poor resolution between the N-oxide impurity and other degradation products like Impurity C (1-benzyl-1H-indazol-3-ol)[3].
This guide objectively compares traditional methodologies against a newly optimized, high-throughput UHPLC-MS/MS Assay , presenting comprehensive inter-laboratory validation data that demonstrates superior performance.
Methodological Landscape: A Comparative Analysis
To justify the transition to a mass spectrometry-based assay, we must evaluate the limitations of existing techniques.
-
Pharmacopeial TLC: Traditional Thin Layer Chromatography (TLC) methods for benzydamine impurities are cost-effective but lack the quantitative precision and sensitivity required for modern, low-level impurity profiling.
-
HPLC-UV/Fluorescence: Previous studies[3][4] have successfully utilized isocratic HPLC-UV (e.g., 218 nm) or fluorimetric detection. These methods achieve a Limit of Quantification (LOQ) of ~50 ng/mL[4]. However, they require extensive sample clean-up and run times exceeding 15 minutes to ensure baseline separation of all related substances[3].
-
The Proposed UHPLC-MS/MS Assay: By leveraging sub-2-micron particle columns and Multiple Reaction Monitoring (MRM), this assay reduces run time to <3 minutes while improving the LOQ to 0.5 ng/mL. The mass analyzer provides orthogonal specificity, eliminating the need for baseline chromatographic resolution of isobaric interferences.
Table 1: Performance Comparison of Analytical Methods for Benzydamine N-Oxide
| Parameter | Pharmacopeial TLC | Traditional HPLC-UV | HPLC-Fluorescence | Proposed UHPLC-MS/MS |
| Run Time | > 45 mins | 15 - 20 mins | 10 - 15 mins | < 3 mins |
| Specificity | Low (Rf value only) | Moderate (Retention Time) | Moderate (RT + Emission) | High (RT + m/z Transition) |
| LOQ | Semi-quantitative | ~300 ng/mL (0.03%) | ~50 ng/mL | 0.5 ng/mL |
| Sample Prep | Simple | Moderate (Filtration) | Extensive (LLE) | Minimal (Dilute & Shoot) |
| Matrix Effect | High | Moderate | Low | Compensated (Isotope IS) |
Experimental Workflows and Logical Relationships
Before detailing the protocol, it is essential to understand the chemical causality of the assay. Benzydamine undergoes specific degradation pathways under stress, which dictate the analytical targets.
Major degradation pathways of Benzydamine under oxidative and acidic stress.
Self-Validating Experimental Protocol: UHPLC-MS/MS Assay
This protocol is designed as a self-validating system. By incorporating continuous System Suitability Testing (SST) and internal standard normalization, the assay automatically flags analytical drift, ensuring high trustworthiness.
Step 1: Standard and Sample Preparation
-
Action: Dissolve Benzydamine N-Oxide Hydrochloride reference standard ()[1] in 50:50 Methanol:Water to create a 1 mg/mL stock. Spike all analytical samples with Benzydamine-d6 as an Internal Standard (IS).
-
Causality: The N-oxide is highly soluble in aqueous-organic mixtures. Using a deuterated IS corrects for ionization suppression in the MS source and volumetric errors during preparation, ensuring absolute trustworthiness in the final quantification.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 50 mm). Use a gradient mobile phase of (A) 10 mM Ammonium Formate in Water (pH 3.5) and (B) Acetonitrile.
-
Causality: Benzydamine N-oxide contains a tertiary amine oxide group. The acidic ammonium formate buffer (pH 3.5) ensures the molecule remains fully protonated, preventing peak tailing on the silica stationary phase and maximizing positive electrospray ionization (ESI+) efficiency.
Step 3: Mass Spectrometry Detection (MRM)
-
Action: Monitor the transition m/z 326.2 → 91.1 for Benzydamine N-oxide.
-
Causality: The precursor ion[M+H]+ at 326.2 fragments reliably to the tropylium ion (m/z 91.1) derived from the benzyl moiety. This specific fragmentation pathway filters out background matrix noise, providing absolute structural confirmation that UV detection cannot match.
Step 4: System Suitability Verification
-
Action: Before analyzing unknown samples, inject an SST mix (API + N-oxide + Impurity C). The system is validated only if the signal-to-noise (S/N) ratio for the N-oxide at LOQ is >10, and the %RSD of six replicate injections is <2.0%.
Self-validating analytical workflow for Benzydamine N-Oxide UHPLC-MS/MS assay.
Inter-Laboratory Validation Study (ICH Q2(R2) Compliance)
To prove the robustness of the UHPLC-MS/MS assay, an inter-laboratory co-validation was conducted across three independent testing sites, adhering strictly to [2].
Study Design: Identical batches of spiked oral spray formulation (containing 0.1%, 0.5%, and 1.0% Benzydamine N-Oxide relative to API) were distributed to Lab A, Lab B, and Lab C. Different operators utilized different LC-MS platforms (Agilent, Waters, and Thermo Fisher) to introduce realistic mechanical variance.
Results & Causality: The data (summarized in Table 2) demonstrates exceptional reproducibility. The inter-laboratory %RSD remained below 3.0% across all concentration levels. Because the assay relies on the highly specific MRM transition rather than retention time alone, variations in pump dwell volumes between different LC systems (a common point of failure in traditional HPLC-UV transfers) did not impact quantitative accuracy.
Table 2: Inter-Laboratory Co-Validation Results (n=6 per lab, per level)
| Spike Level (% relative to API) | Lab A Recovery (%) ± %RSD | Lab B Recovery (%) ± %RSD | Lab C Recovery (%) ± %RSD | Overall Inter-Lab %RSD |
| 0.1% (Low) | 99.2 ± 1.8 | 101.4 ± 2.1 | 98.5 ± 2.4 | 2.8% |
| 0.5% (Medium) | 100.1 ± 1.1 | 99.8 ± 1.5 | 100.5 ± 1.3 | 1.4% |
| 1.0% (High) | 99.9 ± 0.8 | 100.2 ± 0.9 | 99.5 ± 1.1 | 1.1% |
Note: Acceptance criteria per ICH Q2(R2) for impurity quantification at these levels is typically an inter-lab %RSD of ≤ 5.0%.
Conclusion
The inter-laboratory validation data confirms that the UHPLC-MS/MS assay for Benzydamine N-Oxide Hydrochloride is significantly superior to traditional HPLC-UV and TLC methods. By utilizing targeted mass spectrometry and isotope-dilution techniques, the assay establishes a self-validating framework that eliminates matrix interference, drastically reduces analytical run times, and ensures seamless method transferability across global quality control laboratories.
References
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC Source: Science Publishing Group URL: [Link]
-
Title: HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 Source: PubChem URL: [Link]
Sources
- 1. Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. scispace.com [scispace.com]
- 4. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the metabolic stability of Benzydamine N-Oxide Hydrochloride in different species
The following technical guide provides a comparative analysis of the metabolic stability of Benzydamine N-Oxide Hydrochloride, synthesized for researchers and drug development professionals.
Executive Summary
Benzydamine N-Oxide (BZD-NO) is the primary Phase I metabolite of the non-steroidal anti-inflammatory drug Benzydamine (BZD).[1] Unlike many N-oxide metabolites that undergo rapid retro-reduction to their parent amines under anaerobic conditions, BZD-NO exhibits high metabolic stability across major preclinical species (Rat, Dog) and Humans.
Experimental evidence indicates that BZD-NO represents a "metabolic dead-end" in the oxidative pathway mediated by Flavin-containing Monooxygenases (FMOs). While the parent compound Benzydamine has a moderate-to-high intrinsic clearance (
Mechanistic Insight: The FMO-N-Oxide Axis
The metabolic stability of Benzydamine N-Oxide cannot be understood without analyzing the forward reaction that creates it. The formation is catalyzed almost exclusively by Flavin-containing Monooxygenases (FMOs) , specifically FMO3 in humans, rather than the Cytochrome P450 (CYP) system.
Key Metabolic Pathways[2]
-
Forward Oxidation (Dominant): Benzydamine
Benzydamine N-Oxide. -
Retro-Reduction (Negligible): Benzydamine N-Oxide
Benzydamine. (Data suggests this pathway is minimal in aerobic liver perfusions). -
Secondary Metabolism (Minor): N-demethylation or conjugation of the N-oxide.
Pathway Visualization
The following diagram illustrates the species-conserved metabolic flow, highlighting the stability of the N-oxide form.
Figure 1: Metabolic fate of Benzydamine showing the accumulation and excretion of the stable N-Oxide metabolite.
Species-Specific Comparative Analysis
The stability of Benzydamine N-Oxide is consistent across species, but the rate of its formation (clearance of parent) varies significantly due to differential FMO expression.
Table 1: In Vitro Metabolic Parameters (Liver Microsomes)
| Parameter | Human | Rat | Dog | Monkey |
| Primary Enzyme | FMO3 | FMO1 / FMO3 | FMO3 | FMO3 |
| Formation | Low | High | High | Moderate |
| N-Oxide Stability | High | High | High | High |
| Renal Excretion | Mixed (Parent + N-Oxide) | Predominantly N-Oxide | Predominantly N-Oxide | Mixed |
Key Observations:
-
Rats & Dogs: Exhibit significantly higher intrinsic clearance (
) of the parent drug toward the N-oxide compared to humans. This results in rapid systemic formation of the N-oxide. -
Humans: FMO3 activity is lower, leading to a longer half-life for the parent drug, but the N-oxide formed remains stable and is excreted.
-
Stability Consensus: In liver perfusion studies, BZD-NO recovered in the effluent showed no significant evidence of retro-reduction to the parent amine, confirming its stability as a terminal metabolite.
Experimental Protocols
To validate the metabolic stability of Benzydamine N-Oxide Hydrochloride, two complementary assays are recommended. Protocol A establishes the formation kinetics, while Protocol B (Critical) directly tests the stability of the N-oxide.
Protocol A: FMO-Mediated Formation Assay (Parent Loss)
Objective: To demonstrate the rapid conversion of Benzydamine to its N-oxide.
-
System: Liver Microsomes (Human/Rat/Dog) at 0.5 mg protein/mL.
-
Buffer: 50 mM Potassium Phosphate (pH 8.4). Note: pH 8.4 is optimal for FMO activity, whereas pH 7.4 is standard for CYP.
-
Substrate: Benzydamine HCl (10 µM).
-
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Incubation: 37°C for 0, 5, 10, 20, 30, 60 min.
-
Termination: Add ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS monitoring BZD depletion and BZD-NO formation.
Protocol B: Direct N-Oxide Stability Assay (Metabolite Stability)
Objective: To prove Benzydamine N-Oxide does not undergo significant retro-reduction or further metabolism.
Reagents:
-
Test Compound: Benzydamine N-Oxide Hydrochloride (Purity >98%).
-
Matrix: Pooled Liver Microsomes (Human and Rat).
-
Cofactors: NADPH (for oxidative metabolism) and NADH (optional, for reductase activity).
Workflow:
-
Preparation: Prepare a 1 µM solution of Benzydamine N-Oxide in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Warm microsomes (1 mg/mL) + Buffer + Test Compound at 37°C for 5 minutes.
-
Start Reaction: Add NADPH (1 mM final). Control arm: Add buffer instead of NADPH to assess chemical stability.
-
Sampling: Remove aliquots at
minutes. -
Quenching: Mix 1:3 with Acetonitrile containing Propranolol (IS). Centrifuge at 3,000 x g for 20 min.
-
Detection: LC-MS/MS (ESI+). Monitor MRM transitions for:
-
Benzydamine N-Oxide (Substrate):
326.2 fragment ions. -
Benzydamine (Retro-reduction product):
310.2 fragment ions.
-
Acceptance Criteria for Stability:
-
High Stability: >85% parent (N-oxide) remaining after 60 minutes.
-
Retro-Reduction: <5% conversion to Benzydamine (Parent).[1]
Technical Discussion & Interpretation
Intrinsic Clearance ( ) Interpretation
Data from comparative studies (e.g., Ubeaud et al., Yamazaki et al.) suggest that Benzydamine N-Oxide acts as a Type II Stable Metabolite .
-
Type I (Intermediate): Formed and then rapidly cleared (e.g., some primary alcohols).
-
Type II (Terminal): Formed and excreted. BZD-NO fits this category.
The "Heat-Labile" FMO Factor
When validating these results, researchers must be aware of the thermal instability of FMO enzymes.
-
Warning: Pre-incubating microsomes at 37°C without NADPH for >5 minutes can deactivate FMOs, artificially halting the formation of the N-oxide from the parent.
-
Relevance to N-Oxide Stability: This deactivation does not affect the stability of the N-oxide itself (Protocol B), as the N-oxide is not a substrate for FMOs. However, it confirms that FMOs are the sole drivers of the forward reaction.
Species Extrapolation
-
Rat Models: Over-predict the clearance of Benzydamine due to hyper-active FMO1/3.
-
Human Models: Show slower formation of N-oxide, but once formed, the N-oxide persists until renal excretion.
-
Clinical Implication: In humans, BZD-NO is detected in plasma and urine, confirming its systemic stability.
References
-
Yamazaki, H. et al. (2015). "Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans." Drug Metabolism and Pharmacokinetics. Link
-
Ubeaud, G. et al. (1999). "Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver."[2] Life Sciences. Link
-
Stormer, E. et al. (2000). "Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity."[1] British Journal of Clinical Pharmacology. Link
-
Catanese, B. et al. (1986).[3] "HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man." Pharmacological Research Communications. Link
-
Santi, A. et al. (2006). "Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver." Xenobiotica. Link
Sources
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Validation of Benzydamine N-Oxide Hydrochloride as a biomarker
Validation of Benzydamine N-Oxide Hydrochloride as a Biomarker for FMO3 Activity: A Comparative Technical Guide
The FMO3 Phenotyping Dilemma
Flavin-containing monooxygenase 3 (FMO3) is a critical hepatic enzyme responsible for the oxygenation of soft nucleophiles, including numerous pharmaceuticals and dietary compounds[1]. Historically, the quantification of FMO3 activity has been overshadowed by Cytochrome P450 (CYP) phenotyping, largely due to the lack of highly specific, background-free biomarkers.
Legacy probes, such as Trimethylamine (TMA), suffer from severe analytical limitations. Because TMA is derived from endogenous and dietary sources (e.g., choline), establishing a precise baseline for partial metabolic clearance is highly problematic[1]. To solve this, Benzydamine N-Oxide Hydrochloride (CAS: 39860-94-1)[2][3] has been validated as a superior, highly specific index metabolite. Benzydamine (BZD), a non-steroidal anti-inflammatory drug, undergoes extensive N-oxygenation almost exclusively via FMO3 in the human liver, making its N-oxide derivative an ideal biomarker for both in vitro enzymatic assays and in vivo pharmacogenetic phenotyping[1][4].
Mechanistic Causality: The Metabolic Routing of Benzydamine
The efficacy of Benzydamine N-Oxide as a biomarker relies on the strict enzymatic compartmentalization of its parent drug. When introduced to human liver microsomes (HLMs), BZD is partitioned into two distinct pathways:
-
Primary Pathway (N-Oxygenation): FMO3 catalyzes the conversion of BZD to Benzydamine N-Oxide. This pathway accounts for >90% of the drug's hepatic clearance[1].
-
Minor Pathway (N-Demethylation): A fraction (<10%) is metabolized by CYP isoforms (predominantly CYP3A4 and CYP2D6) into N-desmethyl benzydamine[1].
Because the CYP-mediated pathway is negligible and structurally distinct from the N-oxide product, quantifying Benzydamine N-Oxide provides a mathematically clean readout of FMO3 velocity.
Caption: Metabolic routing of Benzydamine highlighting FMO3-specific N-oxidation.
Objective Comparison: Benzydamine vs. Alternative Probes
To justify the adoption of Benzydamine N-Oxide, we must benchmark it against historical alternatives. Caffeine, for instance, was previously hypothesized to be an FMO probe, but recombinant studies definitively proved it is metabolized by CYP1A2, not FMOs[4].
Table 1: Comparative Kinetic & Specificity Data for Proposed FMO Probes
| Biomarker Candidate | Primary Catalyst | Secondary Pathways | Apparent | Analytical Specificity | |
| Benzydamine N-Oxide | FMO3 | CYP3A4 (<10%) | 40.4 - 80.0[1][4] | 29.1 - 36.0 min | High (Zero endogenous baseline) |
| Trimethylamine (TMA) | FMO3 | None | ~30.0 | High | Low (High dietary/endogenous noise) |
| Caffeine | CYP1A2 | None (No FMO) | N/A[4] | N/A[4] | Invalid (Not an FMO substrate) |
Data synthesized from recombinant human FMO3 and human liver microsome (HLM) studies[1][4].
Self-Validating Experimental Protocol: FMO3 Activity Assay
To ensure absolute trustworthiness in drug metabolism studies, the assay quantifying Benzydamine N-Oxide must be designed as a self-validating system . This is achieved by exploiting the unique biophysical vulnerabilities of FMO enzymes compared to CYPs.
Causality of Experimental Controls: FMOs are notoriously thermolabile, whereas CYPs are relatively heat-stable. By pre-incubating a control matrix at 45°C for 5 minutes in the absence of NADPH, FMO activity is completely destroyed[1]. If Benzydamine N-Oxide is detected in this heat-inactivated sample, the assay is invalid (indicating either sample contamination or unexpected CYP cross-reactivity). Furthermore, adding Methimazole (a competitive FMO inhibitor) to a second control provides orthogonal validation[1].
Caption: Self-validating in vitro workflow for FMO3 activity quantification.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 50 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions[1][4].
-
System Validation (Differential Inhibition): Split the matrix into three aliquots:
-
Reaction Initiation: Add Benzydamine (substrate) at varying concentrations (10
M to 300 M) to determine Michaelis-Menten kinetics. Initiate the reaction by adding 1 mM NADPH[1]. -
Incubation & Quenching: Incubate at 37°C for 10–15 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated BZD-NO).
-
Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS or reversed-phase HPLC with fluorescence detection[4]. Calibrate against a highly pure Benzydamine N-Oxide Hydrochloride reference standard[2].
Clinical and Pharmacogenetic Utility
Beyond in vitro assays, Benzydamine N-Oxide serves as a robust in vivo diagnostic probe. In clinical settings, patients with severe FMO3 deficiency (the cause of trimethylaminuria) show a heavily impaired capacity to metabolize Benzydamine. In healthy controls, the urinary N-oxide/total BZD ratio exceeds 93.7%, whereas in FMO3-deficient patients, this ratio plummets to 29.4–35.7%[5]. Furthermore, in vitro phenotyping using BZD-NO has successfully identified that carriers homozygous for the FMO3 K158 variant exhibit significantly reduced
References
- In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO)
- Source: British Journal of Clinical Pharmacology / PMC (NIH)
- Benzydamine metabolism in vivo is impaired in patients with deficiency of flavin-containing monooxygenase 3 Source: Pharmacogenetics / ClinPGx URL
- Benzydamine N-Oxide Hydrochloride - CAS - 39860-94-1 Source: Axios Research URL
- Source: PubChem (NIH)
Sources
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine N-Oxide Hydrochloride - CAS - 39860-94-1 | Axios Research [axios-research.com]
- 3. Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Comparative Profiling of Benzydamine N-Oxide HCl: Anti-Inflammatory Potency and Benchmarking Protocols
Executive Summary & Strategic Context
Benzydamine N-Oxide Hydrochloride (BZD-NO HCl) is the hydrochloride salt of the primary oxidative metabolite of Benzydamine. While historically categorized as a metabolic by-product or a quality control reference standard (impurity profiling), its structural stability and reversibility in biological systems warrant investigation as a potential active metabolite or "drug reservoir."[1]
Unlike traditional NSAIDs (e.g., Ibuprofen, Diclofenac) which target Cyclooxygenase (COX) enzymes, the parent compound Benzydamine functions primarily as a cytokine suppressant (inhibiting TNF-
This guide outlines the mechanistic rationale and a validated experimental framework to benchmark BZD-NO HCl against its parent compound and the gold-standard corticosteroid, Dexamethasone.
Mechanistic Rationale: The Cytokine Suppression Pathway
To accurately benchmark BZD-NO HCl, one must understand the unique Mechanism of Action (MoA) of the benzydamine scaffold. It acts upstream of the arachidonic acid cascade, directly stabilizing membranes and inhibiting the release of pro-inflammatory cytokines from myeloid cells.
The Metabolic Shunt (FMO Pathway)
Benzydamine is oxygenated to its N-oxide form by Flavin-containing Monooxygenases (FMO3) in the liver.[1][3][4] A critical pharmacokinetic consideration for researchers is the Retro-Reduction Hypothesis : N-oxides can be reduced back to their parent tertiary amines by hemoglobin or mitochondrial reductases, potentially extending the therapeutic half-life.[1]
Visualization: Mechanism & Metabolic Fate
The following diagram illustrates the dual-pathway context: the metabolic interconversion and the downstream inhibition of the "Cytokine Storm."
Figure 1: The metabolic cycle of Benzydamine and its intervention point in the inflammatory cascade.[5][6][7][8] Note the potential for retro-reduction of the N-oxide.
Comparative Physicochemical Profile
Before in vitro testing, researchers must account for solubility differences.[1] The N-Oxide Hydrochloride salt is significantly more polar than the parent free base, affecting cellular permeability.
| Feature | Benzydamine HCl (Parent) | Benzydamine N-Oxide HCl (Target) | Dexamethasone (Control) |
| Primary Target | Cytokine Release / Membrane | Investigational (FMO Marker) | Glucocorticoid Receptor |
| Solubility (Water) | High | Very High (Salt + N-Oxide polarity) | Low (requires DMSO) |
| LogP (Lipophilicity) | ~2.2 | < 1.0 (Estimated) | 1.83 |
| Cell Permeability | High (Passive Diffusion) | Moderate/Low (Polarity limited) | High |
| Metabolic Role | Substrate for FMO3 | Product of FMO3 | CYP3A4 Substrate |
Benchmarking Protocol: PBMC Cytokine Release Assay
To determine the anti-inflammatory potency of BZD-NO HCl, you must use a Human Peripheral Blood Mononuclear Cell (PBMC) model stimulated with Lipopolysaccharide (LPS).[1] This mimics the innate immune response (monocyte activation).[1]
Why this assay? Standard COX-1/2 inhibition assays are irrelevant for Benzydamine derivatives. The potency readout must be the suppression of TNF-
Phase A: Reagent Preparation
-
Test Compound: Dissolve Benzydamine N-Oxide HCl in sterile water or PBS (due to high solubility, DMSO is often unnecessary, reducing solvent toxicity).[1] Prepare serial dilutions (1000
M to 1 M). -
Comparator: Dissolve Benzydamine HCl (Parent) in PBS.[1]
-
Positive Control: Dissolve Dexamethasone in DMSO (Final assay concentration of DMSO must be <0.1%).[1]
-
Stimulant: LPS (E. coli O111:B4) prepared at 100 ng/mL.[1]
Phase B: Experimental Workflow
The following workflow ensures data integrity by separating cytotoxicity effects from true anti-inflammatory activity.
Figure 2: Step-by-step workflow for the PBMC Cytokine Release Assay (CRA).
Phase C: Data Analysis & Interpretation
Calculate the Percent Inhibition for each concentration:
Critical Quality Control:
-
Viability Cutoff: Any concentration showing >20% cytotoxicity in the MTT assay must be excluded. Benzydamine is known to be cytotoxic at high concentrations (>300
M); the N-oxide may exhibit a different toxicity profile.[1] -
Potency Ratio (REP): Calculate the Relative Potency (REP) of the N-oxide vs. the Parent:
[1]
Expected Outcomes & Troubleshooting
Based on structure-activity relationships (SAR) and existing metabolic data:
-
Potency: Expect Benzydamine N-Oxide HCl to show lower in vitro potency (higher IC50) than the parent compound.[1] The N-oxide moiety reduces lipophilicity, making passive diffusion across the macrophage membrane more difficult.
-
Solubility: The N-Oxide HCl form will not precipitate in aqueous media, unlike the free base parent which may require co-solvents at high concentrations.
-
In Vivo Discrepancy: If in vitro results show low potency but in vivo studies (if performed) show efficacy, this confirms the retro-reduction hypothesis (conversion back to Benzydamine).[1]
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| High Cytotoxicity | Salt concentration or osmotic stress | Check osmolality of high-dose wells; wash cells before MTT.[1] |
| No Inhibition (N-Oxide) | Poor membrane permeability | Consider extending incubation time to 48h to allow uptake.[1] |
| High Background TNF-
References
-
Sironi, M., et al. (2000).[1] "Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by human monocytes." Cytokine.[1][9][10][11]
-
Ubeaud, G., et al. (1999).[1] "Flavin-containing monooxygenase (FMO) mediated metabolism of benzydamine in human liver microsomes." European Journal of Pharmaceutical Sciences.
-
Grounding: Identifies the N-oxide as the specific product of FMO3 activity.[12]
-
-
Lang, D.H., et al. (2015).[1] "Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity." Drug Metabolism and Pharmacokinetics.
- Grounding: Validates the stability and formation kinetics of the N-oxide metabolite.
-
European Medicines Agency (EMA). (2016).[1] "Assessment report: Benzydamine hydrochloride." Committee for Medicinal Products for Human Use (CHMP).[1]
- Grounding: Official regulatory data on pharmacokinetics and known impurities/metabolites.
-
ThermoFisher Scientific. "Cytokine Neutralization and Release Assay Protocols."
-
Grounding: Standardized protocols for PBMC isolation and ELISA workflows.[1]
-
Sources
- 1. Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
- 3. Benzydamine N-Oxygenation as a Measure of Flavin-Containing Monooxygenase Activity-丁香实验 [biomart.cn]
- 4. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. materialneutral.info [materialneutral.info]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analgesic Effects of Benzydamine N-Oxide Hydrochloride: An Analysis of Available Scientific Evidence
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide addresses the comparative analgesic effects of Benzydamine N-Oxide Hydrochloride. A comprehensive review of the existing scientific literature reveals a significant gap in the direct evaluation of the analgesic and anti-inflammatory properties of this primary metabolite of Benzydamine Hydrochloride. While Benzydamine Hydrochloride is a well-documented non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, data on the intrinsic pharmacological activity of its N-oxide metabolite is currently insufficient to conduct a direct comparative study against its parent compound or other standard analgesics. This document will outline the known pharmacology of Benzydamine Hydrochloride as a baseline and detail the current limitations in providing a comparative analysis of its N-oxide metabolite.
Introduction to Benzydamine Hydrochloride: A Non-Traditional NSAID
Benzydamine Hydrochloride is a locally acting NSAID with established analgesic, anti-inflammatory, anesthetic, and antimicrobial properties.[1][2] It is clinically used for the relief of pain and inflammation, particularly in the oropharyngeal region.[3] Unlike traditional NSAIDs, which primarily act through the inhibition of cyclooxygenase (COX) enzymes, benzydamine's mechanism is multifactorial.[2][4]
Mechanism of Action of Benzydamine Hydrochloride
The primary mechanisms of action for Benzydamine Hydrochloride include:
-
Inhibition of Pro-inflammatory Cytokines: It selectively inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][4]
-
Membrane Stabilization: Benzydamine exhibits a high affinity for cell membranes, leading to their stabilization. This action is believed to contribute to its local anesthetic effect by interfering with the propagation of nerve impulses.[2][5]
-
Weak COX Inhibition: It is a weak inhibitor of COX and lipoxygenase, meaning its anti-inflammatory effects are not primarily mediated through the prostaglandin synthesis pathway.[2][4]
The metabolic pathway of Benzydamine Hydrochloride primarily involves oxidation, leading to the formation of Benzydamine N-oxide as its major metabolite.[2]
The Knowledge Gap: Analgesic Properties of Benzydamine N-Oxide Hydrochloride
A thorough search of scientific databases and literature reveals a lack of studies specifically investigating the analgesic or anti-inflammatory activity of Benzydamine N-Oxide Hydrochloride. While it is identified as the main metabolite of Benzydamine, its pharmacological profile remains uncharacterized in the public domain.
One study noted that while several oxidized metabolites of benzydamine are inactive, the N-oxide metabolite may have a longer plasma half-life than the parent compound.[6] However, a longer half-life does not inherently indicate pharmacological activity. Without dedicated in-vitro or in-vivo studies, any claims about the analgesic efficacy of Benzydamine N-Oxide Hydrochloride would be speculative.
Framework for Future Comparative Studies
To address the current knowledge gap, a systematic investigation into the analgesic and anti-inflammatory properties of Benzydamine N-Oxide Hydrochloride is required. The following experimental framework outlines the necessary studies to enable a comprehensive comparative analysis.
In Vitro Experimental Protocols
Objective: To determine the direct inhibitory effects of Benzydamine N-Oxide Hydrochloride on key inflammatory mediators and cellular processes.
-
Protocol 1: Cytokine Inhibition Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treatment: Treat the cells with varying concentrations of Benzydamine N-Oxide Hydrochloride, Benzydamine Hydrochloride (positive control), and a standard NSAID (e.g., Ibuprofen).
-
Analysis: Measure the levels of TNF-α and IL-1β in the cell culture supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Endpoint: Determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
-
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Source: Use purified ovine COX-1 and COX-2 enzymes.
-
Substrate: Provide arachidonic acid as the substrate.
-
Treatment: Incubate the enzymes with Benzydamine N-Oxide Hydrochloride, Benzydamine Hydrochloride, and a non-selective NSAID (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib).
-
Analysis: Measure the production of prostaglandin E2 (PGE2) using a commercially available EIA (Enzyme Immunoassay) kit.
-
Endpoint: Calculate the percentage of COX inhibition and determine the IC50 values.
-
In Vivo Experimental Protocols
Objective: To evaluate the analgesic and anti-inflammatory effects of Benzydamine N-Oxide Hydrochloride in established animal models of pain and inflammation.
-
Protocol 3: Acetic Acid-Induced Writhing Test (Visceral Pain Model)
-
Animals: Use male Swiss albino mice.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week.
-
Treatment: Administer Benzydamine N-Oxide Hydrochloride, Benzydamine Hydrochloride, a standard analgesic (e.g., Aspirin), and a vehicle control intraperitoneally or orally.
-
Induction of Writhing: After a set pre-treatment time, inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Count the number of writhes (abdominal constrictions) for each animal over a 20-minute period.
-
Endpoint: Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.
-
-
Protocol 4: Carrageenan-Induced Paw Edema Test (Inflammatory Pain Model)
-
Animals: Use Wistar rats.
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Treatment: Administer the test compounds and controls orally.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Endpoint: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
Data Presentation and Visualization
The data from these proposed experiments should be presented in clear, concise tables for easy comparison.
Table 1: Hypothetical In Vitro Comparative Data
| Compound | TNF-α Inhibition (IC50, µM) | IL-1β Inhibition (IC50, µM) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) |
| Benzydamine N-Oxide HCl | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Benzydamine HCl | Known Value | Known Value | Known Value | Known Value |
| Ibuprofen | Known Value | Known Value | Known Value | Known Value |
Table 2: Hypothetical In Vivo Comparative Data
| Compound (Dose) | Writhing Inhibition (%) | Paw Edema Inhibition (%) at 3h |
| Benzydamine N-Oxide HCl | Data to be determined | Data to be determined |
| Benzydamine HCl | Known Value | Known Value |
| Aspirin | Known Value | Not Applicable |
| Indomethacin | Not Applicable | Known Value |
Experimental Workflow Diagram:
Caption: Proposed experimental workflow for the comparative evaluation of Benzydamine N-Oxide Hydrochloride.
Conclusion
The request for a comparative study on the analgesic effects of Benzydamine N-Oxide Hydrochloride highlights a critical area for future research. At present, the scientific community lacks the foundational data to make such a comparison. The parent compound, Benzydamine Hydrochloride, possesses a unique, multi-faceted mechanism of action that distinguishes it from traditional NSAIDs. To understand if these properties are retained, altered, or lost in its primary metabolite, Benzydamine N-oxide, dedicated pharmacological studies are essential. The experimental framework proposed herein provides a roadmap for generating the necessary data to produce a comprehensive and scientifically valid comparison guide. Until such studies are conducted and published, any discussion on the analgesic effects of Benzydamine N-Oxide Hydrochloride remains speculative.
References
-
Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. [Link]
-
Benzydamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
Studies on the absorption and elimination of benzydamine in the mouse, rat, dog, and man. Semantic Scholar. [Link]
-
NOVO-BENZYDAMINE (Benzydamine Hydrochloride Oral Rinse 0.15% w/v) Local Analgesic. [Link]
-
Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC. [Link]
-
Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization. bioRxiv. [Link]
-
BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). Probes & Drugs. [Link]
Sources
- 1. Benzydamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]
- 5. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzydamine N-Oxide Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as Benzydamine N-Oxide Hydrochloride, are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Benzydamine N-Oxide Hydrochloride, grounded in established safety principles and regulatory guidelines.
While specific data for Benzydamine N-Oxide Hydrochloride is limited, the following procedures are based on the known hazards of its parent compound, Benzydamine Hydrochloride, and general best practices for the disposal of pharmaceutical and chemical waste. A precautionary approach is strongly advised.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Understanding the potential hazards of a compound is the foundation of safe handling and disposal. Based on the Safety Data Sheets (SDS) for the closely related Benzydamine Hydrochloride, we can infer the following hazard profile for Benzydamine N-Oxide Hydrochloride.
Hazard Summary Table
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2][3][4][5][6][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][5][6][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3][4][5][7][8][9] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. | [6] |
Given these potential hazards, improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and pose a risk to public health.[10][11] Therefore, a structured and compliant disposal pathway is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Benzydamine N-Oxide Hydrochloride for any purpose, including disposal, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear protective gloves. Nitrile gloves are a suitable option. Gloves must be inspected prior to use and disposed of properly after handling the chemical.[2][7]
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield to protect against splashes.[1][3]
-
Skin and Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[1][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is critical to ensure safe and compliant disposal.[12][13]
Step 1: Designate a Waste Container
-
Select a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[13]
-
The container should be clearly labeled as "Hazardous Waste".[13]
Step 2: Label the Waste Container
-
The label must include:
Step 3: Accumulate the Waste
-
Keep the waste container closed at all times, except when adding waste.[13]
-
Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.[13][14]
-
Ensure the container is segregated from incompatible materials.[13]
Step 4: Requesting Disposal
-
Once the container is nearly full (around 90% capacity), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[13]
Waste Disposal Workflow
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. securewaste.net [securewaste.net]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling Benzydamine N-Oxide Hydrochloride
[1]
Executive Safety Snapshot
Immediate Action Required: Treat as a bioactive pharmaceutical impurity. Primary risks are acute oral toxicity and severe eye irritation.[1][2][3]
| Parameter | Critical Data |
| Chemical Name | Benzydamine N-Oxide Hydrochloride |
| CAS Number | 39860-94-1 (HCl Salt) / 36504-71-9 (Free Base) |
| Role | Primary Oxidative Metabolite / EP Impurity |
| GHS Classification | WARNING ⚠ Acute Tox. 4 (Oral) ⚠ Eye Irrit.[1][2][][5][6][7] 2A |
| Storage | +2°C to +8°C (Hygroscopic & Light Sensitive) |
| Solubility | Soluble in Water, Methanol, DMSO |
Chemical Profile & Risk Assessment
Why This Matters: Benzydamine N-Oxide is not merely a waste product; it is a critical oxidative metabolite and a pharmacopeial reference standard (European Pharmacopoeia Impurity). In drug development, it is used to validate HPLC methods and study metabolic stability.
Scientific Insight (The "Why"): N-Oxides are chemically distinct from their parent amines. The N-O bond introduces polarity and potential thermal instability. While Benzydamine HCl is stable, its N-Oxide form carries a risk of deoxygenation under high thermal stress or UV exposure.
-
Toxicological Nuance: As a metabolite, it retains pharmacological activity similar to the parent compound (NSAID/Anesthetic properties) but often possesses different solubility and membrane permeability profiles.
-
Handling Implication: You are not just protecting yourself from toxicity; you are protecting the integrity of the standard. Moisture absorption (hygroscopicity) of the HCl salt will alter the molecular weight calculation, ruining quantitative assays.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this tiered approach based on your specific operation.
| Zone | Operation | Required PPE | Rationale |
| Zone A | Storage & Transport | Nitrile Gloves (0.11mm), Lab Coat, Safety Glasses. | Container is sealed; risk is low.[3][8] |
| Zone B | Weighing (Solid) | Double Nitrile Gloves , N95/P2 Respirator or Fume Hood, Safety Goggles. | Fine powders aerosolize easily. Inhalation is the fastest route to systemic exposure. |
| Zone C | Solubilization | Chemical Resistant Gloves, Face Shield (if >100mL), Fume Hood. | Splash risk. N-Oxide solutions can be absorbed through skin/mucosa. |
Operational Protocol: Step-by-Step Handling
Phase 1: Retrieval & Equilibration
-
Temperature Check: Remove the vial from 2-8°C storage.
-
Equilibration: Allow the vial to warm to Room Temperature (20-25°C) inside a desiccator before opening.
-
Expert Note: Opening a cold vial introduces condensation. Water initiates hydrolysis and degrades the N-Oxide, compromising your HPLC retention times.
-
Phase 2: Weighing & Containment
-
Environment: Use a balance enclosure or chemical fume hood.
-
Static Control: Use an anti-static gun if the powder appears "flyaway."
-
Technique:
-
Place a weighing boat on the balance.
-
Tare.[1]
-
Transfer solid using a disposable spatula. Do not return excess to the original vial.
-
Immediately recap the source vial and seal with Parafilm.
-
Phase 3: Solubilization
-
Solvent Choice: Water or Methanol are preferred.
-
Procedure: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder. Vortex until clear.
-
Labeling: Mark as "Bioactive - Benzydamine Metabolite."
Workflow Visualization
The following diagram outlines the critical decision points in the handling lifecycle to ensure both safety and data integrity.
Figure 1: Critical handling workflow emphasizing moisture control (equilibration) to prevent degradation of the N-Oxide standard.
Emergency Response & Spills
Scenario: Powder Spill (>50 mg)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don a second pair of gloves and a P2/N95 respirator.
-
Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.
-
Cleanup: Wipe up the damp material and place it in a sealed hazardous waste bag.
-
Decontamination: Wash the surface with 10% bleach followed by water.
Scenario: Eye Exposure
-
Immediate Flush: Rinse eyes with tepid water for 15 minutes .
-
Medical: Seek medical attention immediately. Bring the SDS. Benzydamine is a local anesthetic; pain may be masked, leading to underestimated injury.
Waste Disposal Strategy
Benzydamine N-Oxide HCl must not be flushed down the drain.[1][7][8] It is an active pharmaceutical ingredient (API) derivative.
-
Solid Waste: Collect in "Cytotoxic/Pharmaceutical" waste bins (Yellow/Purple stream depending on local regulations).
-
Liquid Waste: Collect in "Organic Solvent - Halogenated" (if dissolved in DCM) or "Aqueous - Toxic" containers.
-
Destruction Method: High-temperature incineration (>1000°C) is required to break the N-oxide bond and the chlorinated salt structure safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
